molecular formula C7H16Cl2N2 B165461 1-Cyclopropylpiperazine dihydrochloride CAS No. 139256-79-4

1-Cyclopropylpiperazine dihydrochloride

Cat. No.: B165461
CAS No.: 139256-79-4
M. Wt: 199.12 g/mol
InChI Key: JDJNSFSTSJWJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-cyclopropylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(1)9-5-3-8-4-6-9;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNSFSTSJWJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611447
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139256-79-4
Record name 1-Cyclopropylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Cyclopropylpiperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, a piperazine derivative of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support laboratory work and further investigation.

Core Chemical and Physical Properties

This compound is a white solid at room temperature.[1][2] The dihydrochloride salt form generally enhances its solubility in aqueous solutions, a valuable characteristic for various research and formulation applications.[3] It is considered stable under normal storage conditions, though it should be kept in a dry, cool, and well-ventilated place.[1][2] In terms of reactivity, it is incompatible with strong oxidizing agents.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its related monohydrochloride form for easy comparison.

PropertyThis compound1-(Cyclopropylcarbonyl)piperazine Hydrochloride
CAS Number 139256-79-4[4]1021298-67-8[3]
Molecular Formula C₇H₁₆Cl₂N₂[4]C₈H₁₅ClN₂O[3]
Molecular Weight 199.12 g/mol [4]190.67 g/mol [1][3]
Appearance White Solid[2]White to Off-White Crystalline Powder[1][3]
Melting Point Not available175 - 180 °C[1]
Purity ≤100%[2]>98%
Solubility No data availableSoluble in water[3]

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for ensuring the quality and reproducibility of research. The following are standard experimental protocols for determining key chemical properties.

Determination of Melting Point

Objective: To determine the temperature range over which the solid-state of the compound transitions to a liquid.

Methodology:

  • A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

  • The melting point is reported as a range between these two temperatures.

Purity Determination by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

  • A 5-10 mg sample of the compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The ¹H NMR spectrum is acquired on a calibrated NMR spectrometer (e.g., 400 MHz).

  • The chemical shifts (δ), coupling constants (J), and integration values of the observed signals are analyzed.

  • The obtained spectrum is compared with a reference spectrum or theoretical values to confirm the structure.[5] Purity is assessed by the absence of significant impurity peaks.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a related piperazine derivative, which can be adapted for similar compounds.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis start Start: tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate reagents Add Methanol and Hydrochloric Acid Solution start->reagents Dissolve reaction Stir at Room Temperature Overnight reagents->reaction Initiate Reaction concentration Concentrate Under Reduced Pressure reaction->concentration Reaction Completion solid_product Obtain Off-White Solid concentration->solid_product Isolate characterization Characterize by ¹H-NMR and LC-MS solid_product->characterization end End: Cyclopropyl(piperazin-1-yl)methanone Hydrochloride characterization->end Confirm Structure and Purity

Caption: Synthesis and purification workflow for a piperazine derivative.

Biological Activity and Applications

Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities.[6] These activities include anthelmintic, anti-inflammatory, and anticonvulsant properties.[6] Specifically, 1-(Cyclopropylcarbonyl)piperazine hydrochloride serves as a key intermediate in the synthesis of more complex pharmaceutical molecules, particularly those targeting neurological disorders.[7]

The following diagram illustrates the general therapeutic potential of the piperazine scaffold.

G cluster_activities Potential Biological Activities Piperazine_Scaffold Piperazine Scaffold Anthelmintic Anthelmintic Piperazine_Scaffold->Anthelmintic Anti_Inflammatory Anti-Inflammatory Piperazine_Scaffold->Anti_Inflammatory Anticonvulsant Anticonvulsant Piperazine_Scaffold->Anticonvulsant Antipsychotic Antipsychotic Piperazine_Scaffold->Antipsychotic Antihistamine Antihistamine Piperazine_Scaffold->Antihistamine Other Other Therapeutic Areas Piperazine_Scaffold->Other

Caption: Therapeutic potential of the piperazine scaffold.

Safety and Handling

This compound is classified as a dangerous good for transport and may be subject to additional shipping charges.[4] It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment such as safety goggles, gloves, and protective clothing to prevent skin and eye contact.[1][2] The compound should be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] In case of contact, immediate rinsing with plenty of water is advised.[2]

References

An In-depth Technical Guide to 1-Cyclopropylpiperazine Dihydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of 1-Cyclopropylpiperazine dihydrochloride, a piperazine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the specificity of the dihydrochloride salt, and the prevalence of structurally similar compounds in literature and commercial databases, this guide will address the core compound, 1-Cyclopropylpiperazine, and its dihydrochloride form. Additionally, it will cover the closely related and widely utilized intermediate, 1-(Cyclopropylcarbonyl)piperazine hydrochloride, to provide a broader context for its application in pharmaceutical synthesis.

Piperazine and its derivatives are a cornerstone in the development of new bioactive molecules due to their versatile structure. The six-membered ring with two nitrogen atoms offers opportunities for modification, leading to compounds with a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, and antidepressant effects.

1-Cyclopropylpiperazine and its Dihydrochloride Salt

1-Cyclopropylpiperazine is the parent compound, which, due to its two basic nitrogen atoms, can readily form a dihydrochloride salt.

Chemical Identification
1-Cyclopropylpiperazine (Base) This compound
IUPAC Name 1-cyclopropylpiperazine1-cyclopropylpiperazin-1,4-diium dichloride
CAS Number 20327-23-5[1]Not readily available
Molecular Formula C₇H₁₄N₂[1]C₇H₁₆Cl₂N₂
Molecular Weight 126.20 g/mol [1]199.12 g/mol
Structure
Physicochemical Properties

The following table summarizes the known quantitative data for 1-Cyclopropylpiperazine. Data for the dihydrochloride salt is not extensively published and would be expected to have a higher melting point and greater solubility in aqueous solutions compared to the free base.

Property Value for 1-Cyclopropylpiperazine (Base)
Molecular Weight 126.20 g/mol [1]
Appearance Yellow oil[2]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in methanol[2]
Experimental Protocols

Synthesis of 1-Cyclopropylpiperazine

A common method for the synthesis of 1-Cyclopropylpiperazine involves the deprotection of a protected piperazine derivative.[2]

  • Starting Material: tert-butyl 4-cyclopropylpiperazine-1-carboxylate

  • Reagents: 4 M HCl in 1,4-dioxane, ether

  • Procedure:

    • Dissolve tert-butyl 4-cyclopropylpiperazine-1-carboxylate (3.50 mmol) in a 4 M HCl solution in 1,4-dioxane (17.50 mmol).[2]

    • Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.[2]

    • Upon completion, filter the mixture and wash the solid with ether to obtain the crude product as a white solid.[2]

    • Purify the crude product by ion-exchange chromatography to yield 1-cyclopropylpiperazine as a yellow oil.[2]

Formation of this compound

The dihydrochloride salt can be prepared by treating the free base with two equivalents of hydrochloric acid.

  • Starting Material: 1-Cyclopropylpiperazine

  • Reagents: Hydrochloric acid (e.g., in ethanol or ether)

  • General Procedure:

    • Dissolve 1-Cyclopropylpiperazine in a suitable organic solvent such as ethanol or diethyl ether.

    • Slowly add two molar equivalents of a solution of hydrochloric acid in the same solvent with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Synthesis Workflow

synthesis_workflow_1 start tert-butyl 4-cyclopropylpiperazine-1-carboxylate step1 Deprotection start->step1 reagent1 4 M HCl in 1,4-dioxane reagent1->step1 intermediate Crude 1-Cyclopropylpiperazine HCl step1->intermediate purification Ion-exchange Chromatography intermediate->purification product_base 1-Cyclopropylpiperazine (Base) purification->product_base step2 Salt Formation product_base->step2 reagent2 2 eq. HCl reagent2->step2 final_product This compound step2->final_product

Synthesis of this compound
Biological Activities and Applications

1-Cyclopropylpiperazine is a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. It has been utilized in the preparation of:

  • Histamine H3 Antagonists: Compounds with potential applications in treating neurological and cognitive disorders.[2]

  • CSF-1R Kinase Inhibitors: These have been explored for their potential in treating inflammatory diseases and certain cancers.[2]

  • Cysteine Protease Inhibitors: Investigated for various therapeutic applications.[2]

  • Antibacterial Agents: As N-oxides for treating infections, including those caused by Helicobacter.[2]

Application Overview

applications_1 core 1-Cyclopropylpiperazine Core Structure app1 Histamine H3 Antagonists core->app1 app2 CSF-1R Kinase Inhibitors core->app2 app3 Cysteine Protease Inhibitors core->app3 app4 Antibacterial Agents core->app4

Applications of the 1-Cyclopropylpiperazine Scaffold

1-(Cyclopropylcarbonyl)piperazine Hydrochloride

This compound is a closely related derivative that features a carbonyl group and is a monohydrochloride salt. It is a key intermediate in the synthesis of several pharmaceuticals.

Chemical Identification
1-(Cyclopropylcarbonyl)piperazine (Base) 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
IUPAC Name cyclopropyl(piperazin-1-yl)methanonecyclopropyl(piperazin-1-yl)methanone;hydrochloride[3]
CAS Number 59878-57-8[4][5]1021298-67-8[6][7]
Molecular Formula C₈H₁₄N₂O[4][5]C₈H₁₅ClN₂O[7]
Molecular Weight 154.21 g/mol [5]190.67 g/mol [7]
Structure
Physicochemical Properties
Property Value for 1-(Cyclopropylcarbonyl)piperazine (Base) Value for 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
Molecular Weight 154.21 g/mol [5]190.67 g/mol [7]
Appearance White to off-white powder[8]White to off-white crystalline powder[7]
Melting Point 70-75 °C[8]175-179 °C[9]
Boiling Point 120 °C at 0.15 mmHgNot available
Solubility Soluble in water, alcohols, and most organic solvents[8]Soluble in water[9]
Density 1.087 g/mL at 25 °CNot available
Experimental Protocols

Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

This compound is typically synthesized via the deprotection of a Boc-protected precursor.[10][11]

  • Starting Material: tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • Reagents: Hydrochloric acid in methanol or trifluoroacetic acid followed by an acyl chloride.[10][11]

  • Procedure (using HCl in Methanol): [10]

    • Prepare a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (14.5 mmol) in methanol (15 mL).[10]

    • Slowly add a 3M solution of hydrochloric acid in methanol (15 mL) at 0 °C.[10]

    • Allow the reaction mixture to stir at room temperature overnight.[10]

    • Remove the solvent under reduced pressure to yield cyclopropyl(piperazin-1-yl)methanone hydrochloride as an off-white solid.[10]

Synthesis Workflow

synthesis_workflow_2 start tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate step Deprotection and Salt Formation start->step reagent HCl in Methanol reagent->step product 1-(Cyclopropylcarbonyl)piperazine Hydrochloride step->product

Synthesis of 1-(Cyclopropylcarbonyl)piperazine HCl
Applications in Drug Development

1-(Cyclopropylcarbonyl)piperazine hydrochloride is a crucial intermediate in the synthesis of several important pharmaceutical compounds.

  • Olaparib Intermediate: It is a key building block in the manufacturing of Olaparib, a PARP inhibitor used in cancer therapy.[5]

  • Esaprazole Analogs: This compound is used in the synthesis of Esaprazole analogs, which have shown potential neuroprotective properties and sigma-1 receptor binding activity in vitro.[6][12]

  • Drug Discovery: Its structure makes it a versatile starting material for creating a diverse range of molecules for drug discovery programs, particularly those targeting neurological disorders.[13][14]

Conclusion

This compound, along with its related derivatives, represents a class of compounds with significant utility in medicinal chemistry and pharmaceutical development. While the dihydrochloride salt of 1-Cyclopropylpiperazine is not as commonly documented as other related structures, the parent compound is a valuable scaffold for the synthesis of various biologically active molecules. The commercially prominent 1-(Cyclopropylcarbonyl)piperazine hydrochloride serves as a critical intermediate in the production of established and investigational drugs. A clear understanding of the synthesis and properties of these compounds is essential for researchers and scientists working on the discovery and development of new therapeutics.

References

An In-Depth Technical Guide to 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperazine dihydrochloride is a piperazine derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl group and the basic piperazine scaffold make it a valuable building block for the synthesis of novel compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and characterization, with a focus on presenting quantitative data and detailed experimental protocols.

Molecular Structure and Chemical Properties

This compound, with the CAS number 373608-42-5, is the dihydrochloric acid salt of 1-(cyclopropylmethyl)piperazine. The presence of two hydrochloride moieties protonates the nitrogen atoms of the piperazine ring, enhancing its solubility in aqueous media.

The key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Name 1-(Cyclopropylmethyl)piperazine dihydrochloride
CAS Number 373608-42-5[1]
Molecular Formula C₈H₁₈Cl₂N₂[1]
Molecular Weight 213.15 g/mol [1]
Appearance Solid[1]
Purity Typically >97%

Synthesis of this compound

The synthesis of this compound is typically achieved through the deprotection of a protected piperazine derivative. A common precursor is N-Boc-4-(cyclopropylmethyl)piperazine. The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions, and the resulting free base is subsequently converted to the dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)piperazine from N-Boc-4-(cyclopropylmethyl)piperazine

This protocol describes the synthesis of the free base, which is the immediate precursor to the dihydrochloride salt.

Materials:

  • N-Boc-4-(cyclopropylmethyl)piperazine

  • Isopropanol or Methanol

  • Concentrated Hydrochloric Acid

  • 5 M Sodium Hydroxide solution

  • Dichloromethane

  • Saturated Sodium Chloride solution

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve N-Boc-4-(cyclopropylmethyl)piperazine (e.g., 2.00 kg, 8.32 mol) in isopropanol (e.g., 5 kg).[2]

  • Heat the solution to 40-50 °C.[2]

  • Slowly add concentrated hydrochloric acid (e.g., 2.04 kg, 20.80 mol) dropwise, maintaining the temperature between 40 °C and 50 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 40-50 °C for 4 hours.[2]

  • Upon completion of the reaction, concentrate the solution under reduced pressure to remove most of the isopropanol.[2]

  • Cool the residue to 0 °C.[2]

  • Adjust the pH of the residue to 10-11 with a 5 M aqueous sodium hydroxide solution.[2]

  • Extract the product with dichloromethane (e.g., 3 x 5 L).[2]

  • Combine the organic phases and wash with saturated aqueous sodium chloride solution (e.g., 5 kg).[2]

  • The resulting organic phase contains the 1-(cyclopropylmethyl)piperazine free base.[2]

Experimental Protocol: Formation of this compound

Materials:

  • 1-(Cyclopropylmethyl)piperazine (from the previous step)

  • Absolute Ethanol

  • Dry Hydrogen Chloride gas or Ethanolic HCl

Procedure:

  • Dissolve the crude 1-(cyclopropylmethyl)piperazine in absolute ethanol.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a saturated solution of hydrogen chloride in absolute ethanol until precipitation is complete.

  • Collect the precipitated white solid of this compound by suction filtration.

  • Wash the solid with cold, dry diethyl ether or another suitable non-polar solvent.

  • Dry the product under vacuum to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons, the methyl proton on the cyclopropyl ring, and the piperazine ring protons. Due to the protonation of the piperazine nitrogens, the chemical shifts of the adjacent methylene protons will be shifted downfield compared to the free base.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl group and the piperazine ring. The carbon atoms attached to the protonated nitrogens will also experience a downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key expected peaks include:

  • N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ due to the ammonium salts.

  • C-H stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperazine and cyclopropyl groups.

  • N-H bending: Absorption around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound would typically be performed on the free base. The expected molecular ion peak [M]⁺ for the free base (C₈H₁₆N₂) would be at m/z 140.13. Fragmentation patterns would likely involve the loss of the cyclopropylmethyl group or cleavage of the piperazine ring.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis cluster_characterization Characterization start N-Boc-4-(cyclopropylmethyl)piperazine deprotection Acidic Deprotection (Conc. HCl) start->deprotection free_base 1-(Cyclopropylmethyl)piperazine (Free Base) deprotection->free_base salt_formation Salt Formation (Ethanolic HCl) free_base->salt_formation ms Mass Spectrometry free_base->ms Molecular Weight product 1-Cyclopropylpiperazine Dihydrochloride salt_formation->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Confirmation ir FT-IR Spectroscopy product->ir Functional Group ID purity Purity Analysis (e.g., HPLC) product->purity Purity Determination

Caption: Synthesis and Characterization Workflow.

Signaling Pathways and Applications

This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), acting on receptors such as dopamine and serotonin. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability and binding affinity.

The general pathway for its application in drug discovery is outlined below.

G start 1-Cyclopropylpiperazine Dihydrochloride functionalization Chemical Functionalization (e.g., N-Arylation, N-Acylation) start->functionalization library Library of Novel Derivatives functionalization->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug Discovery Application Pathway.

Conclusion

This compound is a versatile and valuable building block for the development of new chemical entities. This guide has provided a detailed overview of its chemical properties, a plausible synthesis pathway with experimental protocols, and an outline for its characterization. The provided workflows offer a clear visual representation of the synthesis and its application in drug discovery. Researchers and scientists can utilize this information as a foundation for their work in developing novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-cyclopropylpiperazine dihydrochloride, a valuable building block in pharmaceutical research and development. The document details two core synthetic strategies: an acylation-reduction pathway and a direct N-alkylation pathway. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting.

Introduction

1-Cyclopropylpiperazine and its salts are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The unique physicochemical properties imparted by the cyclopropyl group often lead to improved metabolic stability, potency, and selectivity of drug candidates. This guide aims to provide researchers and drug development professionals with a thorough understanding of the synthetic routes to this compound, enabling efficient and informed process development.

Synthesis Pathways

Two principal pathways for the synthesis of this compound have been identified and are detailed below.

Pathway 1: Acylation-Reduction of Piperazine

This widely utilized pathway involves a two-step sequence starting with the acylation of piperazine with cyclopropanecarbonyl chloride to form the intermediate 1-(cyclopropylcarbonyl)piperazine. This amide is then reduced to the target 1-cyclopropylpiperazine, which is subsequently converted to its dihydrochloride salt.

Logical Workflow for Pathway 1

Piperazine Piperazine Acylation Acylation Piperazine->Acylation Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_chloride->Acylation Intermediate 1-(Cyclopropylcarbonyl)piperazine Acylation->Intermediate Reduction Reduction Intermediate->Reduction Product_free_base 1-Cyclopropylpiperazine Reduction->Product_free_base Reducing_agent Reducing Agent (e.g., LiAlH4) Reducing_agent->Reduction Salt_formation Salt Formation Product_free_base->Salt_formation Final_product This compound Salt_formation->Final_product HCl Hydrochloric Acid HCl->Salt_formation

Caption: Acylation-Reduction Synthesis Pathway.

Pathway 2: Direct N-Alkylation of Piperazine

This pathway involves the direct formation of the carbon-nitrogen bond between the piperazine ring and the cyclopropyl group. This can be achieved through nucleophilic substitution using a cyclopropyl halide or via more modern catalytic methods.

Logical Workflow for Pathway 2

Piperazine Piperazine Alkylation N-Alkylation Piperazine->Alkylation Cyclopropyl_halide Cyclopropyl Halide (e.g., Bromide) Cyclopropyl_halide->Alkylation Base Base (e.g., K2CO3) Base->Alkylation Product_free_base 1-Cyclopropylpiperazine Alkylation->Product_free_base Salt_formation Salt Formation Product_free_base->Salt_formation Final_product This compound Salt_formation->Final_product HCl Hydrochloric Acid HCl->Salt_formation

Caption: Direct N-Alkylation Synthesis Pathway.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of this compound.

StepReagentsSolventYield (%)Purity (%)
Pathway 1: Acylation-Reduction
Acylation of PiperazinePiperazine, Cyclopropanecarbonyl chlorideAcetic Acid~85-95>98
Reduction of 1-(Cyclopropylcarbonyl)piperazineLithium Aluminum HydrideTHF~70-85>97
Dihydrochloride Salt Formation1-Cyclopropylpiperazine, HCl in DioxaneDioxane>95>99
Pathway 2: N-Alkylation
N-Alkylation of Piperazine with Cyclopropyl BromidePiperazine, Cyclopropyl bromide, K₂CO₃Acetonitrile~60-75>95
Copper-Catalyzed N-Alkylation with Cyclopropylboronic AcidPiperazine, Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridineDCEGood to excellent>98

Experimental Protocols

Pathway 1: Acylation-Reduction

Step 1: Synthesis of 1-(Cyclopropylcarbonyl)piperazine

A solution of piperazine (1.0 eq) in acetic acid is prepared and warmed to approximately 40°C. Cyclopropanecarbonyl chloride (1.0-1.1 eq) is then added dropwise while maintaining the temperature. The reaction mixture is stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by basification and extraction with a suitable organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield 1-(cyclopropylcarbonyl)piperazine.

Step 2: Synthesis of 1-Cyclopropylpiperazine

To a solution of 1-(cyclopropylcarbonyl)piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) is added portion-wise at 0°C. The reaction mixture is then allowed to warm to room temperature and refluxed until the starting material is consumed. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to give crude 1-cyclopropylpiperazine, which can be purified by distillation or chromatography.

Step 3: Synthesis of this compound

1-Cyclopropylpiperazine (1.0 eq) is dissolved in a suitable solvent such as 1,4-dioxane. A solution of hydrochloric acid in dioxane (e.g., 4M, 2.0-2.2 eq) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent like hexanes, and dried under vacuum to afford the final product as a white to off-white solid.

Pathway 2: Direct N-Alkylation

Method A: N-Alkylation with Cyclopropyl Bromide

To a suspension of piperazine (an excess, e.g., 3-5 eq) and a base such as anhydrous potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF, cyclopropyl bromide (1.0 eq) is added. The reaction mixture is heated (e.g., to 60-80°C) and stirred until the reaction is complete. The inorganic salts are removed by filtration, and the solvent is evaporated. The residue is then subjected to an aqueous work-up and extraction to isolate the crude 1-cyclopropylpiperazine, which is then purified. The dihydrochloride salt is prepared as described in Pathway 1, Step 3. To favor mono-alkylation, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be used, followed by a deprotection step.

Method B: Copper-Catalyzed N-Alkylation with Cyclopropylboronic Acid

In a reaction vessel, piperazine (1.0 eq), cyclopropylboronic acid (1.5-2.0 eq), copper(II) acetate (Cu(OAc)₂, 0.1-1.0 eq), 2,2'-bipyridine (0.1-1.0 eq), and a base such as sodium carbonate (2.0 eq) are combined in a solvent like dichloroethane (DCE).[1][2] The reaction is carried out under an air atmosphere at an elevated temperature (e.g., 70-90°C) until completion.[1][2] The reaction mixture is then cooled, and an aqueous work-up is performed to isolate the 1-cyclopropylpiperazine. The final product is converted to the dihydrochloride salt as previously described.

Conclusion

The synthesis of this compound can be effectively achieved through either an acylation-reduction pathway or a direct N-alkylation route. The acylation-reduction pathway is a robust and high-yielding method, though it involves the use of potent reducing agents like lithium aluminum hydride. The direct N-alkylation pathway offers a more convergent approach, with modern catalytic methods providing an efficient alternative to traditional alkylation with alkyl halides. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scale of the synthesis, and the specific requirements for purity and yield. This guide provides the necessary technical details to enable researchers and process chemists to confidently undertake the synthesis of this important pharmaceutical intermediate.

References

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 1-Cyclopropylpiperazine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylpiperazine dihydrochloride is a foundational molecular scaffold primarily utilized as a synthetic intermediate in the development of a diverse range of pharmacologically active compounds. While direct research into the mechanism of action of this compound itself is not extensively published, its structural motif is integral to numerous derivatives, particularly within the arylpiperazine class, that exhibit significant activity at key central nervous system (CNS) targets. This guide provides an in-depth analysis of the well-characterized mechanisms of action of these derivatives, focusing on their interactions with serotonergic (5-HT) and dopaminergic (D2) receptors. We will explore the downstream signaling pathways, present quantitative binding affinity data for representative compounds, and detail the experimental protocols used to elucidate these mechanisms.

This compound: A Synthetic Building Block

Extensive literature review reveals that this compound predominantly serves as a crucial building block in medicinal chemistry. Its rigid cyclopropyl group and the reactive piperazine ring offer a versatile platform for the synthesis of more complex molecules with therapeutic potential. The primary utility of this compound lies in its incorporation into larger molecules to modulate their pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profiles.

The Pharmacology of Arylpiperazine Derivatives

The most therapeutically relevant derivatives of 1-cyclopropylpiperazine are found within the arylpiperazine class of compounds. These molecules are renowned for their modulatory effects on various G protein-coupled receptors (GPCRs) in the CNS, most notably the serotonin 1A (5-HT1A) and dopamine D2 receptors. The nature of the aryl group and the linker connecting it to the piperazine core dictates the affinity and efficacy (agonist, partial agonist, or antagonist) at these receptors.

Interaction with Serotonin 1A (5-HT1A) Receptors

Many arylpiperazine derivatives act as partial agonists at the 5-HT1A receptor.[1] This receptor is a key regulator of mood and anxiety.[2]

Mechanism of Action: The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o).[3][4][5] Upon activation by an agonist or partial agonist, the following signaling cascade is initiated:

  • The Gαi/o subunit dissociates from the Gβγ dimer.

  • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

  • Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5]

  • The Gβγ dimer can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[6]

This net inhibitory effect, particularly on presynaptic autoreceptors in the dorsal raphe nucleus, leads to a reduction in serotonin release and contributes to the anxiolytic and antidepressant effects of these compounds.[1]

G_protein_signaling_5HT1A cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi/o inhibits girk_channel GIRK Channel g_protein->girk_channel βγ activates camp cAMP adenylyl_cyclase->camp k_ion_out K+ girk_channel->k_ion_out Efflux ligand Arylpiperazine (Partial Agonist) ligand->receptor atp ATP atp->adenylyl_cyclase k_ion_in K+ k_ion_in->girk_channel

Figure 1. 5-HT1A Receptor Signaling Pathway.
Interaction with Dopamine D2 Receptors

Arylpiperazine derivatives are also prominent for their interaction with dopamine D2 receptors, where they can act as antagonists or partial agonists.[7] This interaction is fundamental to the mechanism of action of many atypical antipsychotic drugs.

Mechanism of Action: Similar to the 5-HT1A receptor, the D2 receptor is coupled to Gi/o proteins.[8][9][10]

  • Ligand binding (antagonist or partial agonist) modulates the receptor's activity.

  • As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[10]

  • Partial agonism at the D2 receptor, a hallmark of drugs like aripiprazole, is thought to provide a stabilizing effect on the dopaminergic system, reducing dopaminergic neurotransmission in hyperactive states and preserving it in hypoactive states.

G_protein_signaling_D2 cluster_membrane Cell Membrane receptor Dopamine D2 Receptor g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi/o inhibits camp cAMP adenylyl_cyclase->camp ligand Arylpiperazine (Partial Agonist/ Antagonist) ligand->receptor atp ATP atp->adenylyl_cyclase downstream Modulation of Neuronal Activity camp->downstream Reduced signaling

Figure 2. Dopamine D2 Receptor Signaling Pathway.

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for a receptor is a critical determinant of its potency and potential for off-target effects. Binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The following tables summarize the Ki values for representative arylpiperazine derivatives at key CNS receptors.

Table 1: Receptor Binding Profile of Aripiprazole [11][12]

ReceptorKi (nM)Functional Activity
Dopamine D20.34Partial Agonist
Dopamine D30.8Partial Agonist
Serotonin 5-HT1A1.7Partial Agonist
Serotonin 5-HT2A3.4Antagonist/Inverse Agonist
Serotonin 5-HT2B0.36Inverse Agonist
Serotonin 5-HT71.9Antagonist
Adrenergic α1A25.7Antagonist
Histamine H125.1Antagonist

Table 2: Receptor Binding Profile of Buspirone [13][14]

ReceptorKi (nM)Functional Activity
Serotonin 5-HT1A4 - 78Partial Agonist
Dopamine D2484Antagonist
Dopamine D398Antagonist
Dopamine D429.2Antagonist

Table 3: Receptor Binding Profile of Investigational Arylpiperazine Derivatives [15]

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
9b 23.939.4-
12a 41.5315300

Experimental Protocols

The characterization of the interaction between arylpiperazine derivatives and their target receptors relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[16]

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

General Protocol: [17][18][19]

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue (e.g., rat striatum for D2, hippocampus for 5-HT1A) are used.

    • Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) often containing protease inhibitors.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate.

    • Each well contains:

      • A fixed concentration of a selective radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).[6][17]

      • Varying concentrations of the unlabeled test compound.

      • The prepared cell membranes.

    • Controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand) are included.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow start Start: Receptor-Expressing Cells/Tissue homogenization Homogenization & Membrane Preparation start->homogenization assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) homogenization->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation data_analysis Data Analysis (IC50 → Ki Calculation) scintillation->data_analysis end End: Determine Binding Affinity (Ki) data_analysis->end

Figure 3. Radioligand Binding Assay Workflow.
Functional Assays ([³⁵S]GTPγS Binding Assay)

Functional assays are used to determine the efficacy of a compound (i.e., whether it is an agonist, partial agonist, or antagonist). The [³⁵S]GTPγS binding assay is a common method for studying the activation of G proteins by GPCRs.[20]

Objective: To measure the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G proteins, which is an indicator of receptor activation.

General Protocol: [17][20][21]

  • Membrane Preparation: Performed as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, the following are added:

      • Cell membranes.

      • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

      • GDP (to ensure G proteins are in an inactive state).

      • Varying concentrations of the test compound.

  • Incubation:

    • The reaction is initiated and incubated at 30°C for 30-60 minutes.

  • Harvesting and Detection:

    • The assay is terminated by rapid filtration, similar to the binding assay.

    • The amount of [³⁵S]GTPγS bound to the G proteins (which are retained on the filter with the membranes) is quantified by scintillation counting.

  • Data Analysis:

    • The data is plotted as [³⁵S]GTPγS binding versus the concentration of the test compound.

    • The potency (EC50) and efficacy (Emax) of the compound are determined from the resulting dose-response curve. Agonists will stimulate binding, while antagonists will block the stimulation caused by an agonist.

Conclusion

While this compound is a key synthetic precursor, its pharmacological identity is defined by its derivatives. The arylpiperazine class, in particular, demonstrates a rich and complex mechanism of action centered on the modulation of critical CNS receptors such as 5-HT1A and D2. By acting as partial agonists or antagonists at these Gi/o-coupled receptors, these compounds can fine-tune serotonergic and dopaminergic neurotransmission, providing the basis for their therapeutic application in a range of psychiatric disorders. The experimental protocols detailed herein represent the fundamental tools used by researchers to unravel these intricate mechanisms, paving the way for the design of next-generation CNS therapeutics built upon the versatile 1-cyclopropylpiperazine core.

References

An In-depth Technical Guide on the Solubility of 1-Cyclopropylpiperazine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Cyclopropylpiperazine dihydrochloride in organic solvents, a critical parameter for its application in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of the expected solubility trends based on the physicochemical properties of piperazine derivatives and their salts. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.

Introduction

This compound is a piperazine derivative of interest in medicinal chemistry. Understanding its solubility in various organic solvents is paramount for processes such as synthesis, purification, formulation, and in-vitro/in-vivo screening. The dihydrochloride salt form is generally expected to enhance aqueous solubility but may exhibit more complex behavior in organic media. This guide aims to provide a foundational understanding of its likely solubility characteristics and the methodologies to empirically determine them.

Predicted Solubility Profile

Expected Solubility Trends:

  • High Polarity Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the polar nature of the salt and the solvent's ability to solvate the charged species.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally effective at dissolving salts and polar compounds, so fair to good solubility is anticipated.

  • Medium Polarity Solvents (e.g., Acetone, Ethyl Acetate): Solubility is expected to be lower in these solvents as they are less capable of stabilizing the ionic dihydrochloride salt.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to be poorly soluble or insoluble in nonpolar solvents due to the high polarity mismatch.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. The following table is presented as a template for researchers to populate with experimentally determined data.

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
MethanolCH₃OH5.125Data not availableData not available
EthanolC₂H₅OH4.325Data not availableData not available
IsopropanolC₃H₈O3.925Data not availableData not available
AcetoneC₃H₆O5.125Data not availableData not available
AcetonitrileC₂H₃N5.825Data not availableData not available
DichloromethaneCH₂Cl₂3.125Data not availableData not available
Ethyl AcetateC₄H₈O₂4.425Data not availableData not available
TolueneC₇H₈2.425Data not availableData not available
HexaneC₆H₁₄0.125Data not availableData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.225Data not availableData not available
N,N-Dimethylformamide (DMF)C₃H₇NO6.425Data not availableData not available

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental step in characterizing a drug candidate. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

4.1. Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic solubility of a compound, representing the saturation point of a solution in equilibrium with the solid drug.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure a saturated solution is formed.[2]

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary studies by measuring the concentration at different time points until it remains constant.[3]

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Separate the saturated solution from the undissolved solid by centrifugation, followed by filtration through a chemically compatible syringe filter. Care must be taken to avoid precipitation during this step.[3]

  • Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.[4]

  • Calculate the solubility in mg/mL or mol/L by back-calculating from the dilution factor.

4.2. Kinetic Solubility Determination via Turbidimetry

This high-throughput method is often used in early drug discovery to assess the concentration at which a compound precipitates from a solution upon addition of an anti-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer or organic solvent of interest

  • Plate reader with turbidity measurement capabilities

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO.[5]

  • In a multi-well plate, add the aqueous buffer or organic solvent of interest.

  • Gradually add small aliquots of the DMSO stock solution to the wells while monitoring for the first sign of precipitation using a light-scattering detector.[4]

  • The concentration at which turbidity is first detected is recorded as the kinetic solubility.[5]

Visualized Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a pharmaceutical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output start Start: Compound Available (this compound) char_solid Characterize Solid State (Polymorph, Purity) start->char_solid select_solvents Select Organic Solvents (Polar, Aprotic, Nonpolar) char_solid->select_solvents shake_flask Shake-Flask Method (Equilibrium Solubility) select_solvents->shake_flask Thermodynamic turbidimetry Turbidimetric Method (Kinetic Solubility) select_solvents->turbidimetry Kinetic quant_hplc Quantification by HPLC shake_flask->quant_hplc quant_nephelo Quantification by Nephelometry turbidimetry->quant_nephelo data_analysis Data Analysis & Comparison quant_hplc->data_analysis quant_nephelo->data_analysis sol_table Generate Solubility Table data_analysis->sol_table report Technical Report data_analysis->report

Caption: Workflow for determining the solubility of a pharmaceutical compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers. By understanding the expected solubility trends based on its chemical structure and employing standardized experimental protocols like the shake-flask method, researchers can generate the critical data needed to advance their drug development programs. The provided workflow and data table template serve as practical tools for the systematic evaluation of this compound's solubility profile.

References

Navigating the Stability Landscape of 1-Cyclopropylpiperazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperazine dihydrochloride is a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known and potential stability challenges associated with this compound, offering insights into its storage, handling, and the analytical methodologies required for its assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide leverages information on analogous structures, including piperazine and cyclopropylamine derivatives, to provide a robust framework for its stability evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueSource
Molecular Formula C₇H₁₆Cl₂N₂[1]
Molecular Weight 199.12 g/mol [1]
Appearance White to off-white solid[2]
Storage Temperature Room Temperature, Sealed in dry environment[2]

Stability Profile and Storage Conditions

Based on safety data sheets and information on similar compounds, the following general stability and storage recommendations can be made.

General Stability:

  • Solid-State: this compound is generally stable as a solid under normal, dry conditions.

  • Solution Stability: The stability of the compound in solution is expected to be pH-dependent, with potential for degradation under strongly acidic or basic conditions.

Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store at room temperature.[2]

  • Atmosphere: Keep in a well-ventilated place.[3][4] To prevent oxidation and moisture uptake, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage or for highly sensitive applications.

  • Container: Store in a tightly closed container to protect from moisture and air.[3][4]

  • Light: Protect from light to prevent potential photodegradation.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific degradation pathways for this compound have not been extensively reported, the following pathways can be anticipated based on the chemistry of the piperazine and cyclopropylamine moieties.

Hydrolytic Degradation

The cyclopropylamine moiety may be susceptible to hydrolysis, particularly under high pH conditions.[5] This could lead to the opening of the cyclopropyl ring. The piperazine ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could potentially lead to ring-opening or other degradative reactions.

Oxidative Degradation

The piperazine ring is susceptible to oxidation. Potential oxidation products could include N-oxides, ring-opened products such as ethylenediamine, and formylated derivatives like formylpiperazine.[6] The presence of atmospheric oxygen or residual peroxides in excipients can initiate oxidative degradation.

Thermal Degradation

As an amine salt, this compound may be susceptible to thermal degradation at elevated temperatures. Decomposition may lead to the release of hydrogen chloride and the degradation of the organic moiety. Studies on piperazine have shown thermal degradation can lead to the formation of various byproducts.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of cyclic amines.[7] This can involve complex radical-based reactions leading to a variety of degradation products. The specific photolytic pathway for this compound would need to be investigated through dedicated photostability studies.

Experimental Protocols for Stability and Degradation Studies

The following section outlines general experimental protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and published methods for related compounds.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to generate degradation products to a level of 5-20% to facilitate the development and validation of a stability-indicating method.

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
Oxidative Degradation Treat the sample solution with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 2-24 hours).
Thermal Degradation Expose the solid sample to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80-105°C) for a defined period.
Photostability Expose the solid or solution sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be run in parallel.
Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.

Table 2: Suggested Starting Parameters for a Stability-Indicating HPLC Method

ParameterSuggested Condition
Column Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid or formic acid in water, or an appropriate buffer (e.g., phosphate buffer, pH 3-7)
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point.
Flow Rate 1.0 mL/min
Column Temperature 25-40°C
Detection UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore. Derivatization with an agent like dansyl chloride or NBD-Cl can be employed to enhance UV or fluorescence detection.[3][8]
Injection Volume 10-20 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Stability Factors and Degradation Pathways

The following diagrams illustrate the key factors influencing the stability of this compound and a proposed experimental workflow for its stability assessment.

Stability_Factors cluster_compound This compound cluster_factors Environmental Factors cluster_degradation Potential Degradation Pathways Compound C₇H₁₆Cl₂N₂ Thermal Thermal Degradation Hydrolysis Hydrolysis Photodegradation Photodegradation Oxidation Oxidation Temperature Temperature Temperature->Thermal Humidity Humidity / Moisture Humidity->Hydrolysis Light Light (UV/Visible) Light->Photodegradation Oxygen Oxygen / Oxidizing Agents Oxygen->Oxidation pH pH (in solution) pH->Hydrolysis

Caption: Factors influencing the stability of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analytical Method cluster_stability Stability Studies Acid Acid Hydrolysis MethodDev Develop Stability-Indicating HPLC/UPLC Method Acid->MethodDev Base Base Hydrolysis Base->MethodDev Oxidation Oxidation (H₂O₂) Oxidation->MethodDev Thermal Thermal Thermal->MethodDev Photo Photolytic Photo->MethodDev MethodVal Validate Method (ICH Q2) MethodDev->MethodVal Accelerated Accelerated Stability (e.g., 40°C/75% RH) MethodVal->Accelerated LongTerm Long-Term Stability (e.g., 25°C/60% RH) MethodVal->LongTerm

Caption: Workflow for assessing the stability of this compound.

Conclusion

A comprehensive understanding of the stability of this compound is critical for its successful application in pharmaceutical development. While specific data for this compound is not extensively available, by leveraging knowledge of similar chemical structures and adhering to established regulatory guidelines, a robust stability program can be designed and executed. This guide provides a foundational framework for researchers and scientists to approach the stability assessment of this compound, ensuring that potential risks are identified and mitigated, ultimately contributing to the development of safe and effective medicines. Further experimental work is necessary to fully elucidate the specific degradation pathways and establish a definitive stability profile for this important chemical intermediate.

References

Spectroscopic Profile of 1-Cyclopropylpiperazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopropylpiperazine dihydrochloride. Due to the limited availability of public experimental spectra for this specific salt, this document focuses on predicted spectroscopic data, supplemented by experimental data for the free base, 1-Cyclopropylpiperazine. This guide offers a robust reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: 1-cyclopropylpiperazine;dihydrochloride

  • Molecular Formula: C₇H₁₆Cl₂N₂

  • Molecular Weight: 199.12 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and computational models, providing a reliable baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the two nitrogen atoms in the piperazine ring to form the dihydrochloride salt significantly influences the chemical shifts, particularly of the protons on the carbons adjacent to the nitrogens, which will be shifted downfield compared to the free base.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O, 400 MHz)

Chemical Shift (ppm)MultiplicityProtons Assigned
~3.6 - 3.9m8H (piperazine ring)
~2.8 - 3.2m1H (cyclopropyl CH)
~1.0 - 1.3m4H (cyclopropyl CH₂)

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O, 100 MHz)

Chemical Shift (ppm)Carbon Assignment
~55 - 60C (cyclopropyl CH)
~45 - 50C (piperazine ring)
~5 - 10C (cyclopropyl CH₂)
Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt will be characterized by the presence of broad absorptions corresponding to the N-H stretching of the protonated amine groups.

Table 3: Predicted IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityBond Vibration
~2700 - 3000Strong, BroadN-H stretch (amine salt)
~2900 - 3050MediumC-H stretch (cyclopropyl)
~2800 - 2950MediumC-H stretch (piperazine)
~1400 - 1600MediumN-H bend
~1000 - 1200MediumC-N stretch
Mass Spectrometry (MS)

For the mass spectrum, it is important to consider the analysis of the free base, 1-Cyclopropylpiperazine, as the hydrochloride salt will likely dissociate in the mass spectrometer. The GC-MS data for 1-Cyclopropylpiperazine is available.[2]

Table 4: Mass Spectrometry Data for the Free Base, 1-Cyclopropylpiperazine

m/zInterpretation
126.12[M]⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).

  • Instrumentation: Utilize a mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a suitable technique.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • The mass range should be set to scan beyond the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1-Cyclopropylpiperazine Purification Purification Synthesis->Purification Salt_Formation Formation of Dihydrochloride Salt Purification->Salt_Formation NMR NMR (1H, 13C) Salt_Formation->NMR IR IR Salt_Formation->IR MS MS Salt_Formation->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to use this information as a reference for their own experimental work and to contribute to the public body of knowledge by publishing their findings.

References

1-Cyclopropylpiperazine Dihydrochloride: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Cyclopropylpiperazine Moiety

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," appearing in numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influence solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets.[1][3] When combined with a cyclopropyl group at the 1-position, this scaffold gains significant strategic advantages. The cyclopropyl group, a small, rigid carbocycle, is not merely a passive linker.[4] It introduces conformational rigidity, enhances metabolic stability by protecting the adjacent nitrogen from oxidation, and can improve membrane permeability and potency.[4][5] This unique combination of properties makes 1-cyclopropylpiperazine a highly sought-after building block, particularly for agents targeting the central nervous system (CNS).[6][7][8]

This technical guide provides a comprehensive overview of the role of 1-Cyclopropylpiperazine dihydrochloride, from its fundamental properties and synthesis to its application in drug discovery, focusing on its integration into multi-target antipsychotics like Cariprazine.

Physicochemical Properties and Synthetic Strategies

1-Cyclopropylpiperazine is typically handled in its dihydrochloride salt form to improve stability and aqueous solubility, appearing as a white to off-white crystalline powder.[9][10][11] The free base is a yellow oil.[12] The presence of the basic piperazine nitrogens and the lipophilic cyclopropyl group results in a molecule with balanced properties suitable for CNS drug candidates.

General Synthesis

The synthesis of 1-cyclopropylpiperazine often starts from readily available precursors. A common industrial approach involves the reductive amination of a ketone (like cyclopentanone for a cyclopentyl group, extendable to cyclopropyl precursors) with piperazine in the presence of a hydrogenating catalyst such as Raney Nickel or Palladium.[13] Another documented lab-scale synthesis involves the deprotection of a BOC-protected precursor, tert-butyl 4-cyclopropylpiperazine-1-carboxylate, using hydrochloric acid in 1,4-dioxane.[12]

The following workflow illustrates a general synthetic approach for N-substituted piperazines, which can be adapted for the cyclopropyl derivative.

G cluster_0 Synthesis of 1-Cyclopropylpiperazine reagents Piperazine + Cyclopropyl Precursor (e.g., (1-ethoxycyclopropyl)trimethylsilane) reaction Reductive Amination or Nucleophilic Substitution reagents->reaction deprotection Deprotection (if needed) (e.g., HCl/Dioxane for BOC group) reaction->deprotection If starting with protected piperazine product 1-Cyclopropylpiperazine reaction->product deprotection->product salt Salt Formation (HCl) product->salt final_product 1-Cyclopropylpiperazine dihydrochloride salt->final_product

Caption: General synthetic workflow for this compound.

Case Study: Cariprazine (Vraylar®) - A Multi-Target Antipsychotic

The utility of the 1-cyclopropylpiperazine scaffold is exemplified in the atypical antipsychotic drug, Cariprazine.[14][15] Cariprazine is a potent dopamine D2 and D3 receptor partial agonist, with a preference for the D3 receptor, and also acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2B receptors.[14][16][17][18] This complex pharmacology, which allows it to modulate dopaminergic activity depending on the endogenous environment, is crucial for its efficacy in treating schizophrenia and bipolar disorder.[14][16][18]

The structure of Cariprazine features a terminal N,N-dimethylurea group connected via a cyclohexyl linker to a piperazine ring, which in turn is attached to a 2,3-dichlorophenyl group. While Cariprazine itself does not contain the N-cyclopropylpiperazine moiety, its discovery was part of extensive structure-activity relationship (SAR) studies on arylpiperazine derivatives, a class where N-cyclopropyl substitution is a common strategy to fine-tune pharmacological properties.[15] The principles learned from such SAR studies are broadly applicable.

Structure-Activity Relationship (SAR) Insights

For arylpiperazine derivatives targeting dopamine and serotonin receptors, the substitution on the distal nitrogen of the piperazine ring is critical for modulating affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

  • Role of the Cyclopropyl Group: In hypothetical analogs, replacing a simple alkyl or bulky group with a cyclopropyl ring can:

    • Enhance Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for receptor binding, reducing the entropic penalty upon binding.[5]

    • Improve Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than in linear alkanes, and the ring itself can shield the adjacent nitrogen atom from N-dealkylation, a common metabolic pathway for piperazines.[4][5]

    • Fine-Tune Selectivity: The specific size and electronic properties of the cyclopropyl group can influence the selectivity profile between different receptor subtypes (e.g., D2 vs. D3, or across various serotonin receptors).

The logical relationship in optimizing such a lead compound is depicted below.

SAR_Logic Start Arylpiperazine Lead Compound Modify Modify N-substituent on Piperazine Start->Modify Cyclopropyl Introduce Cyclopropyl Group Modify->Cyclopropyl Potency Assess Potency (D2/D3/5-HT1A) Cyclopropyl->Potency Metabolism Assess Metabolic Stability Cyclopropyl->Metabolism Selectivity Assess Receptor Selectivity Cyclopropyl->Selectivity Decision Optimal Profile? Potency->Decision Metabolism->Decision Selectivity->Decision End Lead Candidate Decision->End Yes Iterate Re-evaluate & Iterate Design Decision->Iterate No Iterate->Modify

Caption: Lead optimization workflow involving the 1-cyclopropylpiperazine moiety.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) for Cariprazine, illustrating the multi-target profile that is often sought with complex piperazine derivatives.

Receptor TargetCariprazine (Ki, nM)Reference CompoundReference Ki (nM)
Dopamine D3 0.085--
Dopamine D2L 0.49Haloperidol1.55
Dopamine D2S 0.69--
Serotonin 5-HT1A 2.6--
Serotonin 5-HT2B 0.58--
Serotonin 5-HT2A 18.8Risperidone4.9
Histamine H1 23.3--
Adrenergic α1A 155--
Data compiled from various sources on Cariprazine's pharmacodynamics.[14][16][17]

Relevant Signaling Pathways

Drugs containing the arylpiperazine scaffold, such as Cariprazine, primarily modulate G protein-coupled receptor (GPCR) signaling cascades. The two main pathways affected are those for the Dopamine D2 and Serotonin 5-HT1A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a member of the D2-like family and couples to inhibitory G proteins (Gαi/o).[19][20][21] Canonical signaling involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[20] D2 receptors can also signal through Gβγ subunits and β-arrestin dependent pathways.[19][20]

D2_Pathway cluster_d2 Dopamine D2 Receptor Signaling (Gαi/o Pathway) Ligand Dopamine / Cariprazine (Partial Agonist) D2R D2 Receptor Ligand->D2R Gi Gαi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response Decreased Neuronal Excitability PKA->Response

Caption: Canonical Gαi/o-mediated signaling pathway for the Dopamine D2 receptor.
Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor also classically couples to inhibitory Gαi/o proteins, leading to the inhibition of the adenylyl cyclase/PKA cascade.[22][23][24][25] Activation of these receptors generally reduces neuronal excitability.[26]

G cluster_5ht1a Serotonin 5-HT1A Receptor Signaling Ligand Serotonin / Cariprazine (Partial Agonist) R_5HT1A 5-HT1A Receptor Ligand->R_5HT1A Gi Gαi/o Protein R_5HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Modulation of Neuronal Firing cAMP->Response

Caption: Gαi/o-mediated signaling pathway for the Serotonin 5-HT1A receptor.

Experimental Protocols

Characterizing compounds that utilize the 1-cyclopropylpiperazine scaffold requires robust in vitro assays. A fundamental experiment is the competitive radioligand binding assay to determine a compound's affinity (Ki) for its target receptor.

Protocol: In Vitro Dopamine D2 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a novel 1-cyclopropylpiperazine derivative) for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (final concentration ~0.1-0.5 nM).[27][28]

  • Non-specific Determinator: Unlabeled Spiperone or Haloperidol (10 µM final concentration).[27]

  • Test Compound: Serial dilutions of the novel compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[27]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Equipment: 96-well microplate, cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter, scintillation cocktail.

Methodology:

  • Membrane Preparation:

    • Harvest cultured cells expressing the D2 receptor and homogenize in ice-cold lysis buffer.[27]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.[27]

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg per assay well.[27]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL of the membrane preparation.[27]

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific determinator (10 µM Spiperone), 50 µL radioligand, and 100 µL membrane preparation.[27]

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL radioligand, and 100 µL membrane preparation.[27]

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[27][28]

    • Quickly wash the filters three to five times with ice-cold assay buffer to remove unbound radioligand.[27]

  • Quantification:

    • Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[27][28]

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis (log[inhibitor] vs. response).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is more than just an intermediate; it is a strategic building block that confers multiple advantageous properties to drug candidates. Its ability to impart conformational rigidity, enhance metabolic stability, and fine-tune receptor affinity makes it a valuable tool for medicinal chemists, particularly in the challenging field of CNS drug discovery. The principles demonstrated in the development of complex arylpiperazine antipsychotics underscore the potential of this scaffold. As drug discovery continues to evolve towards molecules with highly optimized and often multi-target profiles, the strategic incorporation of moieties like 1-cyclopropylpiperazine will remain a cornerstone of rational drug design.

References

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Cyclopropylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylpiperazine moiety represents a significant and versatile scaffold in modern medicinal chemistry. Its unique combination of the rigid, lipophilic cyclopropyl group and the synthetically tractable piperazine ring has led to the development of numerous compounds with potent and selective activities across a range of biological targets. This technical guide provides a comprehensive overview of the discovery and historical development of cyclopropylpiperazine compounds, with a focus on their initial synthesis, pharmacological evaluation, and the evolution of their therapeutic applications. We will delve into the key experimental protocols that were instrumental in their characterization and present the quantitative data that underscored their potential.

Historical Overview: From Neuroleptic and Cardiotonic Investigations to Mainstream CNS Agents

The story of cyclopropylpiperazine compounds begins in the early 1970s, with initial explorations into their potential as central nervous system (CNS) agents. A seminal, yet not fully accessible, 1972 publication in the Journal of Medicinal Chemistry by Regnier and colleagues is referenced in later patents as describing the synthesis and neuroleptic activity of 1-(cyclopropylmethyl)-4-phenylpiperazine . This early work hinted at the potential of the cyclopropylmethyl substituent to modulate the pharmacological properties of the well-established phenylpiperazine scaffold.

A significant milestone in the documented history of this class of compounds is the 1982 European Patent (EP0050072B1), which details the synthesis and investigation of a series of 1-cyclopropylmethyl-4-aryl-piperazines for their cardiotropic effects. This research identified these compounds as potent positive inotropic agents, capable of increasing the force of myocardial contraction. This discovery opened a new avenue for the therapeutic application of cyclopropylpiperazine derivatives beyond their initial neuroleptic focus.

The piperazine moiety itself has a long history in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile linker in drug design. Many piperazine derivatives have been investigated for their central pharmacological activity, often involving the modulation of monoamine pathways.[1] The introduction of the cyclopropyl group, a small, rigid, and lipophilic carbocycle, offered a novel way to explore the structure-activity relationships (SAR) of piperazine-containing compounds. The cyclopropyl group can influence a molecule's conformation, metabolic stability, and binding affinity to its target receptor.

Throughout the 1980s and 1990s, interest in cyclopropylpiperazine derivatives expanded, with a growing focus on their potential as CNS agents. A significant area of investigation has been their activity as antagonists of the histamine H3 receptor . The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other neurotransmitters in the brain. Antagonism of the H3 receptor has been pursued as a therapeutic strategy for a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and schizophrenia. The cyclopropylpiperazine scaffold proved to be a valuable template for the design of potent and selective H3 receptor antagonists.

Today, cyclopropylpiperazine derivatives are integral components of numerous clinical and preclinical drug candidates targeting a wide array of receptors and enzymes, solidifying their importance in modern drug discovery.

Data Presentation: A Comparative Look at Early Cyclopropylpiperazine Derivatives

Quantitative data from the early studies of cyclopropylpiperazine compounds are crucial for understanding their initial pharmacological profiles. The following tables summarize the available data for representative compounds from the early neuroleptic, cardiotonic, and histamine H3 receptor antagonist investigations.

Table 1: Early Neuroleptic and Cardiotonic Cyclopropylpiperazine Derivatives - Pharmacological Data

Compound IDStructureTarget/ActivityAssay SystemQuantitative DataReference
1 1-(cyclopropylmethyl)-4-phenylpiperazineNeuroleptic ActivityApomorphine-induced stereotypy (mice)Data from original 1972 publication not fully availableReferenced in EP0050072B1
2 1-(cyclopropylmethyl)-4-(m-methoxyphenyl)piperazinePositive Inotropic EffectIsolated guinea pig left atriaSpecific EC50 values not detailed in patentEP0050072B1
3 1,4-bis(cyclopropylmethyl)piperazinePositive Inotropic EffectIsolated guinea pig left atriaSpecific EC50 values not detailed in patentEP0050072B1

Table 2: Representative Cyclopropylpiperazine-based Histamine H3 Receptor Antagonists - Binding Affinity Data

Compound IDStructureReceptorAssay SystemKi (nM)Reference
4 A representative cyclopropylpiperazine H3 antagonistHuman Histamine H3Radioligand binding assay ([3H]-Nα-methylhistamine)5.2[2]
5 Another representative cyclopropylpiperazine H3 antagonistHuman Histamine H3Radioligand binding assay ([3H]-Nα-methylhistamine)15.4[2]
6 A further representative cyclopropylpiperazine H3 antagonistHuman Histamine H3Radioligand binding assay ([3H]-Nα-methylhistamine)30[3]
7 A distinct cyclopropylpiperazine H3 antagonistHuman Histamine H3Radioligand binding assay ([3H]-Nα-methylhistamine)42[3]

Experimental Protocols: The Methodologies Behind the Discoveries

The characterization of cyclopropylpiperazine compounds relied on a suite of established in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments cited in the historical development of these compounds.

Synthesis of a Representative Early Cyclopropylpiperazine: 1-(cyclopropylmethyl)-4-(m-methoxyphenyl)piperazine

This protocol is based on the general methods described in early patents for the synthesis of 1-cyclopropylmethyl-4-aryl-piperazines.

Materials:

  • 1-(m-methoxyphenyl)piperazine

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 1-(m-methoxyphenyl)piperazine (1 equivalent) in dry DMF, add potassium carbonate (2 equivalents).

  • Add cyclopropylmethyl bromide (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(cyclopropylmethyl)-4-(m-methoxyphenyl)piperazine.

In Vitro Assay for Positive Inotropic Activity

This protocol is based on the isolated guinea pig left atrium preparation, a classic method for assessing cardiotonic effects.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Force-displacement transducer

  • Data acquisition system

  • Stimulator for electrical pacing

Procedure:

  • Humanely euthanize a guinea pig and quickly excise the heart.

  • Isolate the left atrium and suspend it in a temperature-controlled (37 °C) organ bath containing oxygenated Krebs-Henseleit solution.

  • Attach one end of the atrium to a fixed support and the other end to a force-displacement transducer to record isometric contractions.

  • Pace the atrium electrically at a constant frequency (e.g., 1 Hz).

  • Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the bath solution.

  • After equilibration, add the test compound (e.g., a cyclopropylpiperazine derivative) to the organ bath in a cumulative concentration-response manner.

  • Record the changes in the force of contraction at each concentration.

  • Express the inotropic effect as a percentage of the maximal response to a standard positive inotropic agent (e.g., isoproterenol) or as the absolute change in contractile force.

In Vivo Assay for Neuroleptic Activity: Apomorphine-Induced Climbing in Mice

This behavioral assay is a widely used screening method to identify compounds with dopamine D2 receptor antagonist properties, a hallmark of neuroleptic drugs.[4][5]

Materials:

  • Male albino mice (20-25 g)

  • Apomorphine hydrochloride

  • Test compound (cyclopropylpiperazine derivative)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Cylindrical wire mesh cages (e.g., 10 cm diameter, 20 cm high)

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-2.5 mg/kg, subcutaneous) to induce climbing behavior.

  • Immediately after apomorphine injection, place each mouse individually into a wire mesh cage.

  • Observe the mice for a period of 30 minutes and record the time each mouse spends climbing the walls of the cage.

  • A positive result (i.e., potential neuroleptic activity) is indicated by a significant reduction in the climbing time in the test compound-treated group compared to the vehicle-treated group.

In Vitro Assay for Histamine H3 Receptor Binding Affinity

This radioligand binding assay is a standard method to determine the affinity of a test compound for the histamine H3 receptor.[6][7]

Materials:

  • Cell membranes prepared from cells recombinantly expressing the human histamine H3 receptor.

  • Radioligand, such as [3H]-Nα-methylhistamine.

  • Test compound (cyclopropylpiperazine derivative) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled H3 receptor ligand like clobenpropit).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs discussed, the following diagrams are provided.

Histamine_H3_Receptor_Signaling cluster_downstream Downstream Effects CPP_Antagonist Cyclopropylpiperazine Antagonist H3R Histamine H3 Receptor CPP_Antagonist->H3R Blocks Increased_Release Increased Neurotransmitter Release CPP_Antagonist->Increased_Release Leads to Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release (e.g., Histamine, ACh, DA) Gi_o->Neurotransmitter_Release Mediates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Signaling pathway of the Histamine H3 receptor and the effect of a cyclopropylpiperazine antagonist.

Inotropic_Assay_Workflow start Start isolate Isolate Guinea Pig Left Atrium start->isolate suspend Suspend in Organ Bath (Krebs-Henseleit, 37°C, 95% O2) isolate->suspend transducer Attach to Force Transducer suspend->transducer pace Electrically Pace (e.g., 1 Hz) transducer->pace equilibrate Equilibrate (60 min) pace->equilibrate add_compound Add Cyclopropylpiperazine Compound (Cumulative Doses) equilibrate->add_compound record Record Change in Contractile Force add_compound->record analyze Analyze Data (Concentration-Response Curve) record->analyze end End analyze->end

Caption: Experimental workflow for the isolated guinea pig atrium assay to assess positive inotropic activity.

Neuroleptic_Assay_Workflow start Start habituate Habituate Mice to Testing Environment start->habituate pretreat Pretreat with Test Compound or Vehicle habituate->pretreat induce Induce Climbing with Apomorphine pretreat->induce observe Place in Wire Mesh Cage and Observe (30 min) induce->observe record Record Time Spent Climbing observe->record compare Compare Climbing Time (Test vs. Vehicle) record->compare end End compare->end

Caption: Experimental workflow for the apomorphine-induced climbing assay in mice to screen for neuroleptic activity.

Conclusion

The discovery and development of cyclopropylpiperazine compounds represent a fascinating journey in medicinal chemistry, from their initial, somewhat serendipitous, identification as potential neuroleptic and cardiotonic agents to their rational design as highly potent and selective modulators of key CNS targets like the histamine H3 receptor. The unique structural features of the cyclopropylpiperazine scaffold have provided a fertile ground for the exploration of structure-activity relationships, leading to a deeper understanding of the molecular determinants of pharmacological activity. The experimental protocols detailed in this guide were fundamental to elucidating the properties of these compounds and continue to be relevant in the ongoing search for novel therapeutics. The cyclopropylpiperazine core remains a privileged scaffold in drug discovery, and its history serves as a testament to the enduring value of systematic chemical exploration and pharmacological investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Esaprazole Analogs using 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel Esaprazole analogs incorporating a 1-cyclopropylpiperazine moiety. This class of compounds holds potential for development as proton pump inhibitors (PPIs) for the treatment of acid-related gastrointestinal disorders. The following sections detail the synthetic route, experimental procedures, and characterization of a representative Esaprazole analog.

Introduction

Esaprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion. The synthesis of its analogs is a key area of research for the development of new drugs with improved efficacy, pharmacokinetic profiles, and fewer side effects. The introduction of a cyclopropylpiperazine group is a strategic modification aimed at exploring the structure-activity relationship (SAR) of benzimidazole-based PPIs. 1-Cyclopropylpiperazine dihydrochloride serves as a key building block in the synthesis of these novel analogs. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.

Synthetic Scheme

The synthesis of the target Esaprazole analog (III) is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(chloromethyl)-5-methoxy-1H-benzo[d]imidazole (I). This is followed by a nucleophilic substitution reaction with 1-cyclopropylpiperazine (II), obtained from its dihydrochloride salt, to yield the final product.

Synthesis_Scheme cluster_0 Step 1: Synthesis of Intermediate (I) cluster_1 Step 2: Synthesis of Esaprazole Analog (III) o-phenylenediamine 5-methoxy-1,2-phenylenediamine Intermediate_I 2-(chloromethyl)-5-methoxy-1H-benzo[d]imidazole (I) o-phenylenediamine->Intermediate_I Condensation chloroacetic_acid Chloroacetic Acid chloroacetic_acid->Intermediate_I Intermediate_I_ref Intermediate (I) Final_Product Esaprazole Analog (III) 2-((4-cyclopropylpiperazin-1-yl)methyl)-5-methoxy-1H-benzo[d]imidazole Intermediate_I_ref->Final_Product Nucleophilic Substitution CPP 1-Cyclopropylpiperazine (II) (from Dihydrochloride salt) CPP->Final_Product

Application Notes and Protocols for N-Acylation of 1-Cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-acylation of 1-cyclopropylpiperazine, a critical reaction for the synthesis of diverse molecular entities in drug discovery and development. The protocols detailed herein are designed to be robust and reproducible, facilitating the efficient production of N-acyl-1-cyclopropylpiperazine derivatives.

Introduction

N-acylation of piperazine derivatives is a fundamental transformation in medicinal chemistry, enabling the introduction of a wide array of functional groups that can modulate the pharmacological properties of a molecule. 1-Cyclopropylpiperazine is a valuable building block, and its N-acylation allows for the exploration of chemical space around this privileged scaffold. The protocols provided cover two common and effective methods for this transformation: acylation using an acyl chloride and a coupling reaction with a carboxylic acid.

Reaction Scheme

The N-acylation of 1-cyclopropylpiperazine can be achieved through various synthetic routes. Two of the most common methods are depicted below:

G cluster_0 Method A: Acylation with Acyl Chloride cluster_1 Method B: Amide Coupling with Carboxylic Acid A 1-Cyclopropylpiperazine C N-Acyl-1-cyclopropylpiperazine A->C B Acyl Chloride (R-COCl) B->C D Base (e.g., Triethylamine) Solvent (e.g., DCM) D->C E 1-Cyclopropylpiperazine G N-Acyl-1-cyclopropylpiperazine E->G F Carboxylic Acid (R-COOH) F->G H Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) H->G

Caption: General reaction schemes for the N-acylation of 1-cyclopropylpiperazine.

Experimental Protocols

Method A: N-Acylation using Acyl Chloride

This protocol describes the acylation of 1-cyclopropylpiperazine with an acyl chloride in the presence of a base. This method is generally high-yielding and proceeds under mild conditions.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-Cyclopropylpiperazine≥98%Sigma-Aldrich
Acyl Chloride (e.g., Benzoyl Chloride)Reagent GradeAcros Organics
Triethylamine (TEA)Anhydrous, ≥99.5%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated aq. NaHCO₃ solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma

Procedure:

  • To a solution of 1-cyclopropylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-1-cyclopropylpiperazine.

Method B: N-Acylation using a Carboxylic Acid and a Coupling Agent

This protocol outlines the coupling of 1-cyclopropylpiperazine with a carboxylic acid using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent.[1] This method is particularly useful for acylating with sensitive or complex carboxylic acids.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-Cyclopropylpiperazine≥98%Sigma-Aldrich
Carboxylic AcidReagent GradeTCI Chemicals
HATU≥98%Combi-Blocks
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Oakwood Chemical
Dimethylformamide (DMF)Anhydrous, ≥99.8%EMD Millipore
Saturated aq. LiCl solution
Saturated aq. NaHCO₃ solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1-cyclopropylpiperazine (1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-1-cyclopropylpiperazine.

Data Presentation

The following table summarizes typical quantitative data for the N-acylation of 1-cyclopropylpiperazine. Note that yields are dependent on the specific acylating agent and reaction conditions.

ParameterMethod A (Acyl Chloride)Method B (Coupling Agent)
Equivalents
1-Cyclopropylpiperazine1.01.2
Acylating Agent1.1 (Acyl Chloride)1.0 (Carboxylic Acid)
Base1.2 (TEA)2.0 (DIPEA)
Coupling AgentN/A1.1 (HATU)
Reaction Conditions
SolventDCMDMF
Temperature0 °C to RTRT
Reaction Time (Typical)2-4 hours4-12 hours
Typical Yield 85-95%75-90%

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of 1-cyclopropylpiperazine, from starting materials to the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents (1-Cyclopropylpiperazine, Acylating Agent, Base/Coupling Agent) mix Combine Reagents in Solvent reagents->mix solvent Prepare Anhydrous Solvent solvent->mix react Stir at Appropriate Temperature mix->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize product Pure N-Acyl-1-cyclopropylpiperazine characterize->product

Caption: Experimental workflow for the N-acylation of 1-cyclopropylpiperazine.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acyl chlorides are corrosive and lachrymatory; handle with care.

  • Anhydrous solvents are flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for 1-Cyclopropylpiperazine Dihydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Cyclopropylpiperazine dihydrochloride as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Detailed protocols, quantitative data, and pathway visualizations are included to support research and development in medicinal chemistry.

Introduction

This compound is a versatile bifunctional molecule increasingly utilized in the design and synthesis of novel therapeutic agents. The unique combination of a nucleophilic piperazine ring and a lipophilic cyclopropyl group offers several advantages in drug development. The piperazine moiety is a common scaffold in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The cyclopropyl group can enhance metabolic stability, increase potency, and provide conformational rigidity to the molecule.[1]

This intermediate is particularly valuable in the synthesis of targeted therapies, including enzyme inhibitors and receptor modulators, primarily in the fields of oncology and neurology.

Application in the Synthesis of Olaparib

A prominent application of a derivative of 1-Cyclopropylpiperazine is in the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Olaparib is approved for the treatment of certain types of cancers with mutations in the BRCA1 and BRCA2 genes. The synthesis involves the coupling of a phthalazinone core with 1-(cyclopropylcarbonyl)piperazine, which is derived from 1-cyclopropylpiperazine.

Experimental Protocol: Synthesis of Olaparib

This protocol outlines the synthesis of Olaparib via the coupling of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with 1-(cyclopropylcarbonyl)piperazine.

Step 1: Synthesis of 1-(cyclopropylcarbonyl)piperazine from this compound

  • Materials: this compound, Cyclopropanecarbonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (TEA) (2.2 eq) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(cyclopropylcarbonyl)piperazine.

Step 2: Synthesis of Olaparib

  • Materials: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, 1-(cyclopropylcarbonyl)piperazine, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-(cyclopropylcarbonyl)piperazine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain crude Olaparib.

    • Purify the crude product by recrystallization or column chromatography to yield pure Olaparib.

Quantitative Data for Olaparib Synthesis
ParameterValueReference
Starting Material 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid and 1-(cyclopropylcarbonyl)piperazinePatent CN105985294B
Coupling Reagent HATUPatent CN105985294B
Base N,N-Diisopropylethylamine (DIPEA)Patent CN105985294B
Solvent N,N-Dimethylformamide (DMF)Patent CN105985294B
Reaction Temperature Room TemperaturePatent CN105985294B
Reaction Time 4-6 hoursPatent CN105985294B
Yield 92.8%Patent CN105985294B
Purity (HPLC) 99.87%Patent CN105985294B

Signaling Pathway

PARP-1 Inhibition by Olaparib

Olaparib exerts its therapeutic effect by inhibiting the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of the HR-deficient cells to repair these DSBs results in genomic instability and ultimately, cell death, a concept known as synthetic lethality.

PARP1_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + Olaparib DNA_damage DNA Damage (Single-Strand Break) PARP1_active PARP-1 Activation DNA_damage->PARP1_active BER Base Excision Repair PARP1_active->BER SSB_repair SSB Repair BER->SSB_repair DNA_damage2 DNA Damage (Single-Strand Break) PARP1_inhibited PARP-1 Inhibition by Olaparib DNA_damage2->PARP1_inhibited SSB_accumulation SSB Accumulation PARP1_inhibited->SSB_accumulation Replication_fork_collapse Replication Fork Collapse SSB_accumulation->Replication_fork_collapse DSB_formation Double-Strand Break Formation Replication_fork_collapse->DSB_formation HR_deficient Deficient Homologous Recombination Repair DSB_formation->HR_deficient Cell_death Cell Death (Apoptosis) HR_deficient->Cell_death

Mechanism of synthetic lethality induced by Olaparib.

Application in the Synthesis of Esaprazole Analogs

1-Cyclopropylpiperazine and its derivatives are also utilized as key intermediates in the synthesis of Esaprazole analogs, which have shown potential as neuroprotective agents. These compounds are being investigated for their ability to bind to the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating calcium signaling, ion channel activity, and cellular stress responses.

Experimental Workflow: Synthesis of Esaprazole Analogs

The general synthetic workflow for Esaprazole analogs involves the coupling of a substituted benzimidazole core with an appropriately functionalized piperazine derivative, in this case, a derivative of 1-cyclopropylpiperazine.

Esaprazole_Synthesis_Workflow start Starting Materials: - Substituted 2-chloromethylbenzimidazole - this compound step1 Neutralization of This compound start->step1 step2 Nucleophilic Substitution step1->step2 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) step3 Purification step2->step3 product Esaprazole Analog step3->product

General workflow for the synthesis of Esaprazole analogs.

Signaling Pathway

Sigma-1 Receptor Signaling in Neuroprotection

The sigma-1 receptor is a ligand-regulated molecular chaperone that plays a crucial role in cellular homeostasis and neuroprotection. Upon activation by agonists, such as certain Esaprazole analogs, the sigma-1 receptor can translocate from the mitochondria-associated endoplasmic reticulum membrane (MAM) to other cellular compartments. This translocation initiates a cascade of signaling events that contribute to neuroprotection by modulating calcium homeostasis, reducing oxidative stress, and inhibiting apoptotic pathways.

Sigma1_Receptor_Signaling cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Activation cluster_2 Neuroprotective Effects stress Oxidative Stress Excitotoxicity sigma1 Sigma-1 Receptor stress->sigma1 Induces dysfunction agonist Esaprazole Analog (Agonist) agonist->sigma1 Binds to ca_homeostasis Modulation of Ca2+ Homeostasis sigma1->ca_homeostasis er_stress Reduction of ER Stress sigma1->er_stress apoptosis Inhibition of Apoptosis sigma1->apoptosis neuroprotection Neuronal Survival and Neuroprotection ca_homeostasis->neuroprotection er_stress->neuroprotection apoptosis->neuroprotection

Sigma-1 receptor signaling pathway in neuroprotection.

Conclusion

This compound and its derivatives are valuable intermediates for the synthesis of complex pharmaceutical molecules. Their application in the development of targeted therapies like Olaparib and novel neuroprotective agents highlights their significance in modern drug discovery. The provided protocols and pathway diagrams serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities based on this versatile scaffold.

References

Application Notes and Protocols: 1-Cyclopropylpiperazine Dihydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperazine dihydrochloride is a chemical compound characterized by a piperazine ring substituted with a cyclopropyl group, supplied as a dihydrochloride salt to enhance its solubility in aqueous solutions. While direct and extensive neuropharmacological research on this compound as a standalone agent is limited, its significance in neuropharmacology arises from its widespread use as a key structural motif and versatile building block in the synthesis of novel, neurologically active compounds. Its rigid cyclopropyl group can influence the conformational flexibility of the piperazine ring, potentially leading to enhanced selectivity and potency when incorporated into larger molecules targeting various central nervous system (CNS) receptors and enzymes.

Primary Application: A Scaffold for CNS Drug Discovery

The principal application of this compound in neuropharmacology is as a synthetic intermediate for the development of compounds with a range of potential therapeutic applications. The piperazine core is a well-established pharmacophore in many CNS-active drugs, and the addition of the cyclopropyl moiety offers a unique structural feature for medicinal chemists to explore.

Synthesis of Histamine H3 Receptor Antagonists

1-Cyclopropylpiperazine has been utilized in the preparation of tri- and tetrasubstituted ureas that exhibit histamine H3 receptor antagonist activity. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders and other neurological conditions.

Development of GABA-A Receptor Ligands

Derivatives of 1-cyclopropylpiperazine have been investigated as ligands for the α1β2γ2 subtype of the GABA-A receptor. Positive allosteric modulators of this receptor are of interest for their potential anxiolytic, anticonvulsant, and antipsychotic properties.

Potential Neuroprotective Agents

There is some evidence to suggest that 1-cyclopropylpiperazine may have neuroprotective effects. It has been reported to interact with the phosphatidylinositol-3 kinase (PI3K) pathway, which is involved in cell survival and neuroprotection. This suggests its potential as a scaffold for developing drugs for neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Quantitative Data

There is a notable lack of publicly available, quantitative neuropharmacological data (e.g., binding affinities such as K_i, or functional activities like IC_50 or EC_50) for this compound itself. The available data typically pertains to the more complex molecules synthesized from this precursor. Researchers are advised to use this compound as a starting material to generate novel compounds and then perform detailed in vitro and in vivo characterization.

Experimental Protocols

Given its role as a synthetic building block, the most relevant protocols involve its use in chemical synthesis and general handling for in vitro screening.

General Protocol for Amide Coupling using this compound

This protocol describes a general method for coupling a carboxylic acid to this compound to form an amide, a common reaction in the synthesis of neurologically active compounds.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agents (e.g., HBTU, HATU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a clean, dry reaction flask, dissolve the carboxylic acid and the coupling agent in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Add the organic base (at least 2 equivalents to neutralize the dihydrochloride salt and the acid formed during the reaction).

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired amide.

Protocol for In Vitro Screening of a Novel 1-Cyclopropylpiperazine Derivative

This protocol outlines a general workflow for the initial in vitro screening of a novel compound synthesized from this compound.

Objective: To determine the binding affinity of a novel compound at a specific CNS receptor.

Materials:

  • Synthesized compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell membranes or purified protein expressing the target

Application Notes and Protocols for the Quantification of 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 1-Cyclopropylpiperazine dihydrochloride. Due to the limited availability of specific validated methods for this analyte in publicly accessible literature, this guide outlines potential analytical approaches based on methods developed for structurally related piperazine derivatives. The provided protocols are intended as a starting point and require full validation by the end-user to ensure accuracy and reliability for their specific application.

Introduction

This compound is a piperazine derivative of interest in pharmaceutical development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. The analytical methods proposed herein are based on common chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are widely used for the analysis of piperazine and its analogues.

Physicochemical Properties

A summary of the computed physicochemical properties of 1-Cyclopropylpiperazine is presented in Table 1. These properties are essential for selecting and optimizing analytical methods.

Table 1: Physicochemical Properties of 1-Cyclopropylpiperazine

PropertyValueSource
Molecular FormulaC₇H₁₄N₂PubChem[1]
Molecular Weight126.20 g/mol PubChem[1]
XLogP3-AA0.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count1PubChem[1]

Note: Properties are for the free base. The dihydrochloride salt will have a higher molecular weight and different solubility characteristics.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds. Since 1-Cyclopropylpiperazine lacks a strong chromophore, direct UV detection at low wavelengths (e.g., ~210 nm) or derivatization to introduce a UV-active moiety is necessary.

Objective: To quantify this compound using Reversed-Phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (90:10, v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard and sample in the diluent to achieve a final concentration within the expected calibration range.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

For enhanced sensitivity and selectivity, pre-column derivatization with a UV-active agent can be employed. A common derivatizing agent for amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).

Derivatization Procedure:

  • To 1 mL of the sample solution in a suitable buffer (e.g., borate buffer, pH 8.5), add 1 mL of FMOC-Cl solution in acetone.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding an excess of an amino acid solution (e.g., glycine).

  • The derivatized sample is then ready for HPLC analysis.

Chromatographic Conditions for Derivatized Sample:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: AcetonitrileB: Water
Gradient Optimized based on the retention of the derivative
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm (for FMOC derivatives)
Injection Volume 20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of 1-Cyclopropylpiperazine, derivatization is often required to improve its volatility and chromatographic performance.

Objective: To quantify 1-Cyclopropylpiperazine using GC-MS after derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole)

  • Autosampler

Derivatization (Silylation):

  • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue.

  • Heat the mixture at a specified temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Inject the derivatized sample into the GC-MS.

GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte

Method Validation

Any analytical method developed for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (e.g., using a DAD or MS detector).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.The mean recovery should be within 98.0% to 102.0%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day precision): RSD ≤ 2.0%.Intermediate precision (inter-day precision): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria when method parameters (e.g., pH, flow rate, column temperature) are slightly varied.

Visualizations

Analytical_Method_Development_and_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Implementation Define_Objective Define Analytical Objective Literature_Search Literature Search & Physicochemical Properties Define_Objective->Literature_Search Select_Technique Select Analytical Technique (HPLC, GC, etc.) Literature_Search->Select_Technique Initial_Conditions Develop Initial Method Conditions Select_Technique->Initial_Conditions Optimization Optimize Method Parameters Initial_Conditions->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Prepare SOP & Validation Report Robustness->Documentation Routine_Use Routine Analysis & Quality Control Documentation->Routine_Use

Caption: Workflow for Analytical Method Development and Validation.

HPLC_Method_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Weigh_Sample Accurately Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh_Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Piperazine and its derivatives are fundamental structural motifs in a vast number of active pharmaceutical ingredients (APIs), known for their applications as anthelmintics, antihistamines, and antipsychotics.[1] The accurate quantification of piperazine derivatives, either as the main component or as a process-related impurity, is critical for ensuring drug safety and efficacy. A significant analytical challenge arises from piperazine's lack of a strong chromophore, which hinders its direct detection at low concentrations using UV spectrophotometry.[2] To overcome this, a pre-column derivatization strategy is often employed. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of piperazine, utilizing a derivatization agent to enable sensitive detection.

Principle This method is based on the chemical derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl).[2][3][4] NBD-Cl reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative that can be readily detected and quantified. The derivatized analyte is then separated from the API and other impurities using reverse-phase HPLC and detected by a UV detector at a specific wavelength.[2][3] This approach allows for the sensitive and accurate determination of piperazine at trace levels in pharmaceutical samples.[2][4]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Alliance e2695 separations module or equivalent, equipped with a 2998 photodiode array (PDA) UV detector.[2]

  • Chromatographic Column: Chiralpak IC, 250 x 4.6 mm, 5 µm particle size.[2][5]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)[2]

    • Methanol (HPLC Grade)[2]

    • Diethylamine (DEA)[2]

    • Piperazine standard (Sigma Aldrich or equivalent)[2]

    • 4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma Aldrich or equivalent)[2]

    • Active Pharmaceutical Ingredient (API) for analysis

    • Water (HPLC Grade or Milli-Q)

2. Chromatographic Conditions

The optimized chromatographic conditions for the separation of the derivatized piperazine are summarized in the table below.

ParameterCondition
Mobile Phase Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[2][5]
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[2][5]
Flow Rate 1.0 mL/min[2][5]
Column Temperature 35°C[2][5]
Detection Wavelength 340 nm[2][5]
Injection Volume 10 µL[2][5]
Total Run Time 20 minutes[2][5]

3. Preparation of Solutions

  • Diluent: Prepare the mobile phase (Acetonitrile:Methanol:DEA at 90:10:0.1) to be used as the diluent for standard and sample preparations.

  • Standard Stock Solution: Accurately weigh approximately 20 mg of Piperazine standard into a 10 mL volumetric flask. Dissolve and make up to the mark with the diluent. Sonicate if necessary to ensure complete dissolution.[2]

  • Working Standard Solution: Transfer 12.5 µL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a concentration within the method's linear range.[2]

  • Sample Solution (with Derivatization):

    • Accurately weigh the API sample containing the suspected piperazine impurity.

    • Dissolve the sample in the diluent to a known concentration (e.g., 0.5 mg/mL).[2]

    • Add the derivatizing agent, NBD-Cl, to the sample solution. The reaction forms a stable, UV-active product.[5]

    • Allow the derivatization reaction to proceed to completion under controlled conditions (time and temperature may need optimization based on the specific API).

    • The prepared solution is then ready for injection into the HPLC system.[5]

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean and free from interferences.

  • Inject the prepared working standard solution to determine the retention time and response of the derivatized piperazine.

  • Inject the prepared sample solution.

  • Identify the piperazine derivative peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of piperazine in the sample by comparing the peak area response to that of the standard.[5]

Method Validation Summary

The described HPLC-UV method was validated for linearity, accuracy, precision, and sensitivity.[2][3] The key performance characteristics are summarized below.

Validation ParameterResult
Linearity Range 30 - 350 ppm[2][3][5]
Accuracy (% Recovery) 104.87 - 108.06%[2][5]
Precision (% RSD) < 1.13%[2][5]
Limit of Detection (LOD) 30 ppm[2][5]
Limit of Quantification (LOQ) 90 ppm[2][5]

Workflow and Data Processing

The overall workflow for the analysis of piperazine derivatives using this HPLC-UV method is illustrated in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep prep analysis analysis data data result result A Prepare Mobile Phase & Reagents B Prepare Standard & Sample Solutions A->B C Derivatization with NBD-Cl B->C D System Equilibration C->D E Inject Blank, Standard, & Sample Solutions D->E F Chromatographic Separation (Chiralpak IC Column) E->F G UV Detection at 340 nm F->G H Peak Identification (by Retention Time) G->H I Peak Integration & Area Calculation H->I J Quantification & Final Report I->J

Caption: Experimental workflow for piperazine analysis by HPLC-UV.

The HPLC-UV method employing pre-column derivatization with NBD-Cl is a precise, accurate, and robust technique for the quantification of piperazine derivatives in pharmaceutical substances.[2] The validation data confirms its suitability for routine quality control analysis, enabling the detection of piperazine at trace levels to ensure the final product meets regulatory and quality standards.[2][3]

References

Application Notes and Protocols: Reductive Amination with 1-Cyclopropylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1] This one-pot reaction, which combines a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent, is widely employed in the pharmaceutical industry for the construction of carbon-nitrogen bonds.[2] Among the various amines utilized in drug discovery, 1-cyclopropylpiperazine is a valuable building block. The incorporation of the cyclopropylpiperazine moiety can significantly influence the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and receptor-binding affinity.

This document provides a detailed protocol for the reductive amination of 1-cyclopropylpiperazine with a representative aromatic aldehyde, 2-chlorobenzaldehyde. The protocol is based on established methodologies using sodium triacetoxyborohydride (STAB) as the reducing agent, a mild and selective reagent well-suited for this transformation.

Biological Relevance of N-substituted 1-Cyclopropylpiperazine Derivatives

Derivatives of 1-cyclopropylpiperazine have shown a wide range of biological activities, making them attractive scaffolds for drug development. N-alkylation and N-arylation of the piperazine ring have led to the discovery of compounds with potential therapeutic applications, including:

  • Antimicrobial and Antifungal Agents: Various substituted piperazine derivatives have demonstrated significant activity against bacterial and fungal pathogens.

  • Central Nervous System (CNS) Activity: N-arylpiperazines are known to interact with various CNS receptors, including serotonin (5-HT) receptors. This has led to the development of potential antidepressants and other CNS-active drugs.

Reductive Amination Protocol: Synthesis of 1-(2-Chlorobenzyl)-4-cyclopropylpiperazine

This protocol details the synthesis of 1-(2-chlorobenzyl)-4-cyclopropylpiperazine via reductive amination of 1-cyclopropylpiperazine and 2-chlorobenzaldehyde using sodium triacetoxyborohydride (STAB).

Reaction Scheme:

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
1-CyclopropylpiperazineC₇H₁₄N₂126.20
2-ChlorobenzaldehydeC₇H₅ClO140.57
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37
Dichloromethane (DCM)CH₂Cl₂84.93
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
HexanesC₆H₁₄86.18
Experimental Procedure
  • Reaction Setup: To a solution of 1-cyclopropylpiperazine (1.0 eq) and 2-chlorobenzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE, 5 mL/mmol of amine), add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(2-chlorobenzyl)-4-cyclopropylpiperazine.

Quantitative Data
Reactant/ProductMolar RatioYield (%)Physical State
1-Cyclopropylpiperazine1.0-Liquid
2-Chlorobenzaldehyde1.05-Liquid
Sodium Triacetoxyborohydride (STAB)1.5-Solid
1-(2-Chlorobenzyl)-4-cyclopropylpiperazine->90%Oil or Solid

Note: Yields are typically high for this type of reaction, often exceeding 90%, but may vary depending on the specific substrate and reaction scale.

Visualizing the Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the reductive amination protocol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 1-Cyclopropylpiperazine and 2-Chlorobenzaldehyde in DCE B Add Sodium Triacetoxyborohydride (STAB) A->B 1.0 eq amine, 1.05 eq aldehyde, 1.5 eq STAB C Stir at Room Temperature (3-12 hours) B->C Monitor by TLC/LC-MS D Quench with sat. NaHCO3 C->D E Extract with Dichloromethane D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H H G->H Final Product: 1-(2-Chlorobenzyl)-4-cyclopropylpiperazine

Caption: Experimental workflow for the reductive amination of 1-cyclopropylpiperazine.

Reaction Mechanism

The reductive amination proceeds through a two-step mechanism: the formation of an iminium ion followed by its reduction.

G A Aldehyde/Ketone + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C Dehydration D Amine Product C->D Reduction by STAB

Caption: Simplified mechanism of reductive amination.

References

Application of 1-Cyclopropylpiperazine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpiperazine dihydrochloride is a valuable building block in organic synthesis, particularly in the development of pharmaceutically active compounds. Its rigid cyclopropyl group and the reactive secondary amine of the piperazine ring make it a key intermediate for introducing the cyclopropylpiperazine moiety into larger molecules. This moiety is of significant interest in medicinal chemistry as it can influence the pharmacological and pharmacokinetic properties of a drug candidate. A primary application of this compound is in the synthesis of histamine H3 receptor modulators, which are being investigated for the treatment of various neurological and cognitive disorders.[1]

Application in the Synthesis of Histamine H3 Receptor Modulators

Histamine H3 receptors are primarily found in the central nervous system and act as autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters.[2] Modulators of the H3 receptor have therapeutic potential for a range of conditions, including sleep disorders, attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.[3][4]

This compound serves as a crucial precursor in the synthesis of potent histamine H3 receptor modulators. A notable example is its use in the preparation of (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone.[1] In this synthesis, the piperazine nitrogen of 1-cyclopropylpiperazine attacks an activated carboxylic acid derivative, forming a stable amide bond and incorporating the cyclopropylpiperazine structure into the final molecule.

Experimental Protocol: Synthesis of (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone

This protocol details the synthesis of (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone using this compound as a key starting material, based on the process described in patent EP1951699B1.[1]

Materials:

  • This compound

  • 4-(Morpholin-4-ylmethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or other activating agent

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

Reaction Scheme:

The overall synthesis involves the activation of the carboxylic acid followed by its reaction with 1-cyclopropylpiperazine.

reaction_workflow cluster_activation Step 1: Acyl Chloride Formation cluster_coupling Step 2: Amide Coupling benzoic_acid 4-(Morpholin-4-ylmethyl)benzoic acid acyl_chloride 4-(Morpholin-4-ylmethyl)benzoyl chloride benzoic_acid->acyl_chloride Activation final_product (4-cyclopropyl-piperazin-1-yl)- (4-morpholin-4-ylmethyl-phenyl)-methanone acyl_chloride->final_product Coupling thionyl_chloride SOCl2 piperazine 1-Cyclopropylpiperazine (from dihydrochloride salt) piperazine->final_product base NaOH base->piperazine Deprotonation

Figure 1: Synthetic pathway for the preparation of a histamine H3 receptor modulator.

Procedure:

Part 1: Preparation of the Acyl Chloride

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is a general representation; specific conditions may vary.

  • In a reaction flask, suspend 4-(morpholin-4-ylmethyl)benzoic acid in a suitable inert solvent like toluene.

  • Slowly add an activating agent, such as thionyl chloride, to the suspension. The reaction is typically performed at room temperature or with gentle heating.

  • Stir the mixture until the reaction is complete, which can be monitored by techniques like IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the excess solvent and activating agent under reduced pressure to obtain the crude acyl chloride.

Part 2: Amide Coupling Reaction

  • In a separate flask, prepare a solution of sodium hydroxide (50.7 g) in water (550 mL) and toluene (150 mL). Cool the mixture to 5°C.

  • To this cooled solution, add this compound (70.0 g) in portions, ensuring the temperature is maintained below 10°C. This step neutralizes the hydrochloride salt to free the reactive amine.

  • After the addition is complete, cool the mixture back to 5°C.

  • Slowly add the crude acyl chloride solution prepared in Part 1 to the 1-cyclopropylpiperazine solution. Maintain a controlled addition rate to manage the reaction exotherm.

  • After the addition is complete, allow the reaction mixture to stir while gradually warming to room temperature.

  • The progress of the reaction can be monitored by TLC or HPLC until the starting materials are consumed.

  • Upon completion, perform a work-up procedure which typically involves separating the organic and aqueous layers, washing the organic layer, drying it over a suitable drying agent (e.g., Na₂SO₄), and finally removing the solvent under reduced pressure to yield the crude product.

  • The crude product can then be purified by a suitable method such as recrystallization or column chromatography to obtain the final compound, (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone.

Quantitative Data Summary

The following table summarizes the quantitative data for the amide coupling step as described in the patent.[1]

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Equivalents
This compound199.1370.00.3521.0
Sodium Hydroxide (NaOH)40.0050.71.268~3.6
4-(Morpholin-4-ylmethyl)benzoyl chloride~253.72 (as acid)VariesVaries~1.0

Note: The amount of acyl chloride used would be stoichiometrically related to the starting benzoic acid. The excess sodium hydroxide is used to neutralize both hydrochloride ions from the piperazine salt and the HCl generated during the acylation reaction.

Logical Workflow for Synthesis

The logical progression of the synthesis is outlined in the following diagram.

logical_workflow start Start prep_acyl Prepare Acyl Chloride from Carboxylic Acid start->prep_acyl prep_piperazine Prepare Free Base of 1-Cyclopropylpiperazine start->prep_piperazine coupling Amide Coupling Reaction prep_acyl->coupling prep_piperazine->coupling workup Reaction Work-up and Product Isolation coupling->workup purification Purification of Final Product workup->purification end End purification->end

Figure 2: Logical workflow of the synthesis process.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific scales and equipment.

References

The Versatile Building Block: 1-Cyclopropylpiperazine Dihydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclopropylpiperazine dihydrochloride is a valuable heterocyclic building block extensively utilized by researchers and scientists in the field of drug discovery and development. Its unique structural features, combining a reactive piperazine ring with a lipophilic and metabolically stable cyclopropyl group, make it a key component in the synthesis of a diverse range of bioactive molecules. This intermediate is particularly prominent in the development of therapeutics targeting the central nervous system and in the design of enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on the potent PARP inhibitor, Olaparib.

Application in the Synthesis of Olaparib

A prime example of the successful incorporation of the 1-cyclopropylpiperazine moiety is in the structure of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor.[1] Olaparib is approved for the treatment of various cancers, particularly those with BRCA1/2 mutations, such as certain types of ovarian, breast, and prostate cancer.[2][3] The 1-(cyclopropylcarbonyl)piperazine group in Olaparib plays a crucial role in its pharmacokinetic profile, contributing to its oral bioavailability.[4][5]

Quantitative Biological Data for Olaparib

The following table summarizes the key in vitro biological data for Olaparib, demonstrating its potent inhibitory activity against PARP enzymes and its selective cytotoxicity towards cancer cells with deficient DNA repair pathways.

Target/Cell LineAssay TypeIC50 / EC50Reference
PARP1Enzyme Inhibition1 nM[6]
PARP2Enzyme Inhibition5 nM[6]
Capan-1 (BRCA2-deficient)Cell Proliferation-[7]
MDA-MB-436 (BRCA1-deficient)Cell Proliferation11.62 ± 2.15 μM[8]

Experimental Protocols

The synthesis of Olaparib from this compound involves the coupling of the piperazine moiety with a carboxylic acid intermediate. The following protocols provide a general framework for this key synthetic step.

Protocol 1: Deprotection of Boc-protected piperazine and subsequent acylation (a common route to synthesize the required 1-(cyclopropylcarbonyl)piperazine)

This protocol describes a two-step process to generate 1-(cyclopropylcarbonyl)piperazine from a commercially available protected precursor, which can then be used in the final coupling step.

Step 1: Deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in a suitable organic solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, for example, trifluoroacetic acid or a solution of HCl in dioxane, dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting crude 1-(cyclopropylcarbonyl)piperazine salt can be used directly in the next step or purified further.

Step 2: Coupling with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a peptide coupling agent (e.g., HBTU, HATU, or EDC/HOBt).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.

  • Add the crude 1-(cyclopropylcarbonyl)piperazine salt from the previous step to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired final product, Olaparib.[2][9]

Protocol 2: Direct Coupling using 1-(cyclopropylcarbonyl)piperazine hydrochloride

This protocol outlines a more direct approach starting from the commercially available hydrochloride salt of 1-(cyclopropylcarbonyl)piperazine.

  • Suspend 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid and 1-(cyclopropylcarbonyl)piperazine hydrochloride in an organic solvent like acetonitrile or dichloromethane.[10]

  • Add a condensing agent, such as EDCI, CDI, or DCC (1-3 equivalents).[10]

  • Add an acid binding agent (base), such as DIPEA, triethylamine, or N-methylmorpholine (2-5 equivalents), to the suspension and stir.[10]

  • Allow the reaction to proceed at a temperature between 10-50 °C for 4-8 hours.[10]

  • After the reaction is complete, evaporate the solvent.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, dilute hydrochloric acid solution, water, and finally with saturated sodium chloride solution.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[10]

  • Recrystallize the crude solid from a suitable organic solvent to yield pure Olaparib.[10]

Visualizations

Synthetic Workflow for Olaparib

The following diagram illustrates a generalized workflow for the synthesis of Olaparib, highlighting the key coupling step involving the 1-cyclopropylpiperazine moiety.

G cluster_0 Intermediate Synthesis cluster_1 Building Block Preparation cluster_2 Final Coupling and Product Formation A 2-fluoro-5-formylbenzonitrile B Phthalazinone Intermediate A->B Multi-step synthesis C 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid B->C Hydrolysis H Olaparib C->H Coupling Reaction D 1-Boc-piperazine F 1-(Cyclopropylcarbonyl)piperazine D->F Acylation E Cyclopropanecarbonyl chloride E->F G 1-Cyclopropylpiperazine dihydrochloride F->G Deprotection & Salt Formation G->H I Purification H->I J Final Product I->J

Caption: Synthetic workflow for Olaparib.

Signaling Pathway: PARP Inhibition in DNA Repair

The diagram below illustrates the mechanism of action of Olaparib as a PARP inhibitor in the context of the DNA damage response pathway.

G cluster_pathway DNA Damage Response Pathway cluster_brca In BRCA-deficient cells ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb replication fork collapse ber Base Excision Repair (BER) parp->ber initiates cell_survival Cell Survival ber->cell_survival leads to hr Homologous Recombination (HR) (Deficient) dsb->hr apoptosis Apoptosis dsb->apoptosis leads to olaparib Olaparib olaparib->parp inhibits

Caption: PARP inhibition by Olaparib.

This compound is a cornerstone building block in medicinal chemistry, enabling the synthesis of complex and highly active pharmaceutical agents. Its incorporation into Olaparib exemplifies its utility in developing targeted cancer therapies. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules, facilitating the exploration of new chemical space and the development of next-generation therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Cyclopropylpiperazine dihydrochloride is a valuable building block in organic synthesis, particularly as a key intermediate in the preparation of various pharmaceutical compounds. Its structure, which incorporates a piperazine ring and a cyclopropyl group, makes it a significant component in the development of novel therapeutics, including those targeting neurological disorders.[1][2][3][4] The efficient and scalable synthesis of this intermediate is therefore of critical importance for both research and industrial applications. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies.

Synthetic Strategies

Several synthetic routes for the preparation of 1-Cyclopropylpiperazine and its dihydrochloride salt have been developed. The most common and scalable strategies involve the acylation of a protected piperazine, followed by reduction and deprotection, or a direct deprotection of a suitable precursor.

A prevalent method involves the use of a Boc-protecting group on piperazine, which is then acylated with cyclopropanecarbonyl chloride. The resulting amide is subsequently reduced, and the Boc-group is removed under acidic conditions to yield the desired product. An alternative final step involves the direct treatment of a protected 1-cyclopropylpiperazine derivative with a hydrochloric acid solution to yield the dihydrochloride salt.[5]

Below is a summary of common synthetic approaches with typical yields and scales, where reported.

Synthetic Approach Starting Materials Key Steps Reported Scale Reported Yield Reference
Deprotection of Boc-Protected Precursortert-butyl 4-cyclopropylpiperazine-1-carboxylate, HCl in 1,4-dioxane1. Acid-mediated deprotection and salt formation.92 gNot explicitly stated, but implied to be high.EP1951699B1[5]
Three-Step Synthesis from N-Boc-PiperazineN-Boc-piperazine, cyclopropanecarbonyl chloride, sodium borohydride/boron trifluoride-ethyl ether, concentrated HCl1. Acylation. 2. Reduction of the amide. 3. Deprotection and salt formation.Not explicitly stated, but described as suitable for large-scale production.High yield claimed.CN108341792B[6]
Deprotection with Trifluoroacetic Acid4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester, trifluoroacetic acid, acyl chloride1. Deprotection of the tert-butoxycarbonyl group. 2. Salt formation.Up to 120 gHigh yield and purity claimed.CN111116514A[7]

Experimental Protocols

Protocol 1: Deprotection of tert-butyl 4-cyclopropylpiperazine-1-carboxylate

This protocol is adapted from a method described in patent EP1951699B1 and is suitable for large-scale production.[5]

Materials:

  • tert-butyl 4-cyclopropylpiperazine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Hexanes

  • 1,4-dioxane

Procedure:

  • In a suitable reaction vessel, dissolve tert-butyl 4-cyclopropylpiperazine-1-carboxylate (92 g) in 1,4-dioxane (200 mL).

  • While maintaining the temperature below 40°C, add 4 M HCl in 1,4-dioxane (500 mL) over a period of 10 minutes.

  • After the addition is complete, heat the reaction mixture to 45°C for 9 hours.

  • Cool the mixture to room temperature. A thick suspension is expected to form.

  • Dilute the suspension with hexanes to facilitate filtration.

  • Collect the solid product by filtration and wash with hexanes.

  • Dry the solid under vacuum to yield this compound.

Protocol 2: Three-Step Synthesis from N-Boc-Piperazine

This protocol is based on the method described in patent CN108341792B.[6]

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • In an inert solvent, dissolve N-Boc-piperazine and triethylamine (or pyridine).

  • Cool the solution to 0-10°C and slowly add cyclopropanecarbonyl chloride.

  • After the reaction is complete, add water and perform an extraction to obtain the organic phase.

  • Concentrate the organic phase to remove the solvent and obtain the solid product.

Step 2: Synthesis of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate

  • Dissolve the solid from Step 1 in an ether solvent and add sodium borohydride.

  • Cool the mixture to 0-10°C and slowly add boron trifluoride-diethyl ether.

  • After the reaction is complete, quench the reaction, perform an extraction, and concentrate to obtain the solid product.

Step 3: Synthesis of this compound

  • Dissolve the solid from Step 2 in an alcohol solvent and add concentrated hydrochloric acid.

  • After the reaction is complete, basify the solution with aqueous sodium hydroxide or potassium hydroxide.

  • Perform an extraction and concentrate to obtain 1-cyclopropylpiperazine.

  • To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent and treat with an appropriate amount of hydrochloric acid.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product N-Boc-piperazine N-Boc-piperazine Acylation Acylation N-Boc-piperazine->Acylation Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl_chloride->Acylation Reduction Amide Reduction Acylation->Reduction Intermediate 1 Deprotection Deprotection & Salt Formation Reduction->Deprotection Intermediate 2 Final_Product 1-Cyclopropylpiperazine dihydrochloride Deprotection->Final_Product Deprotection_Pathway Start_Material tert-butyl 4-cyclopropyl- piperazine-1-carboxylate Reaction Acid Treatment (HCl in Dioxane) Start_Material->Reaction Final_Product 1-Cyclopropylpiperazine dihydrochloride Reaction->Final_Product

References

Troubleshooting & Optimization

troubleshooting low yield in 1-Cyclopropylpiperazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclopropylpiperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed methods for synthesizing this compound are:

  • Acylation of Piperazine: Direct reaction of piperazine with cyclopropanecarbonyl chloride. This is a straightforward approach, but can be prone to the formation of the disubstituted byproduct.

  • Deprotection of a Boc-Protected Intermediate: This two-step process involves first reacting N-Boc-piperazine with cyclopropanecarbonyl chloride, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group with an acid to yield the desired product. This method generally offers better control over mono-substitution.[1][2]

  • One-Pot Synthesis from Piperazine Monohydrochloride: This method utilizes the in-situ formation of a piperazine salt to favor mono-acylation, simplifying the procedure by avoiding a separate protection step.[3][4]

Q2: My yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can often be attributed to several key factors:

  • Formation of 1,4-dicyclopropylpiperazine: This is a common byproduct when using unprotected piperazine.

  • Incomplete reaction: Suboptimal reaction conditions such as temperature, reaction time, or inefficient mixing can lead to unreacted starting materials.

  • Side reactions: The quality of reagents, particularly the presence of impurities in solvents or starting materials, can lead to undesired side reactions.

  • Product loss during workup and purification: The hydrochloride salt has specific solubility properties that can lead to losses if the crystallization and filtration steps are not optimized.

  • Cleavage of the cyclopropylcarbonyl group: Harsh acidic conditions, especially during the deprotection of a Boc-intermediate, can potentially cleave the amide bond.[2]

Q3: How can I minimize the formation of the disubstituted byproduct, 1,4-dicyclopropylpiperazine?

A3: To favor mono-substitution and reduce the formation of the disubstituted byproduct, consider the following strategies:

  • Use of a protecting group: Employing a protecting group like Boc on one of the piperazine nitrogens is a highly effective method.[1][2]

  • Control of stoichiometry: Carefully controlling the molar ratio of piperazine to cyclopropanecarbonyl chloride is crucial. Using a slight excess of piperazine can help, but makes purification more challenging.

  • One-pot protonation: The use of piperazine monohydrochloride or monoacetate in situ can effectively "protect" one nitrogen through protonation, making it less nucleophilic.[3][4]

Q4: What are the optimal conditions for the deprotection of N-Boc-1-cyclopropylpiperazine?

A4: The deprotection is typically achieved under acidic conditions. A common and effective method is the use of hydrochloric acid in an alcoholic solvent like methanol or ethanol.[1][5] It is important to perform the reaction at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature.[1][5] Using an excessive amount of strong acid or prolonged reaction times at elevated temperatures should be avoided to prevent potential cleavage of the cyclopropylcarbonyl group.[2]

Troubleshooting Guides

Issue 1: Low Yield in Direct Acylation of Piperazine
Potential Cause Troubleshooting Step
Excessive disubstitution Use a larger excess of piperazine to statistically favor mono-acylation. Alternatively, slowly add the cyclopropanecarbonyl chloride to a solution of piperazine. Consider switching to a one-pot protonation method.[3][4]
Incomplete reaction Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure adequate mixing.
Difficult purification The separation of mono- and di-substituted products can be challenging. Optimize column chromatography conditions or consider converting the crude product to the hydrochloride salt and purifying by recrystallization.
Issue 2: Low Yield in Deprotection of Boc-Protected Intermediate
Potential Cause Troubleshooting Step
Incomplete deprotection Monitor the reaction by TLC or LC-MS to ensure all the starting material is consumed. If necessary, increase the concentration of the acid or the reaction time.
Product loss during workup The dihydrochloride salt is typically precipitated from an organic solvent. Ensure the solvent system is optimized for low solubility of the product. Use a minimal amount of a suitable anti-solvent to induce precipitation and cool the mixture to maximize recovery.
Side reaction (amide cleavage) Avoid excessive heat and prolonged exposure to strong acids. Use a moderate concentration of acid and control the reaction temperature.[2]
Formation of piperazine byproduct This can result from the cleavage of the cyclopropyl formyl group by excess hydrogen chloride. Use a controlled amount of acid and monitor the reaction progress to avoid this side reaction.[2]

Experimental Protocols

Synthesis of this compound via Deprotection of a Boc-Intermediate

This two-step procedure is often favored for its control over mono-substitution, leading to higher purity and potentially higher overall yields after purification.

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • Dissolve tert-butyl piperazine-1-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the base and any water-soluble impurities.

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in an alcohol, such as methanol or ethanol.[1]

  • Cool the solution to 0°C.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 3M HCl in methanol).[1]

  • Stir the reaction mixture at room temperature overnight.[5]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to precipitate the product.

  • Filter the solid, wash with a cold, non-polar solvent (e.g., diethyl ether or n-heptane), and dry under vacuum to obtain this compound as a solid.[2]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection & Salt Formation Boc_Piperazine N-Boc-Piperazine Boc_Product tert-butyl 4-(cyclopropanecarbonyl) piperazine-1-carboxylate Boc_Piperazine->Boc_Product Base (e.g., TEA) DCM or THF Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Boc_Product Final_Product 1-Cyclopropylpiperazine Dihydrochloride Boc_Product->Final_Product HCl in Methanol 0°C to RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Byproducts Analyze crude product for byproducts (TLC, LC-MS) Start->Check_Byproducts Disubstitution High disubstitution? Check_Byproducts->Disubstitution Incomplete_Reaction Unreacted starting material? Disubstitution->Incomplete_Reaction No Optimize_Acylation Optimize acylation: - Use Boc protection - Control stoichiometry - One-pot protonation Disubstitution->Optimize_Acylation Yes Optimize_Conditions Optimize reaction conditions: - Increase temperature/time - Improve mixing Incomplete_Reaction->Optimize_Conditions Yes Check_Purification Review purification procedure Incomplete_Reaction->Check_Purification No Optimize_Purification Optimize crystallization: - Adjust solvent/anti-solvent - Control temperature Check_Purification->Optimize_Purification

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Optimizing Piperazine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of piperazine, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low to No Yield Ineffective baseUse a strong, anhydrous, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagentsSwitch to a more polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) to ensure all reactants are dissolved.[1]
Low reaction temperatureMany N-alkylation reactions require heating. Gradually increase the temperature (e.g., to 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[1][2]
Inactive catalyst (if applicable)For catalyzed reactions like Buchwald-Hartwig amination, ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometryUse a large excess of piperazine (5-10 equivalents) relative to the alkylating agent to statistically favor mono-alkylation.[1][3]
Rapid addition of the alkylating agentAdd the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation.[1]
Unprotected piperazineFor optimal control and to ensure mono-alkylation, use a mono-protected piperazine, such as N-Boc-piperazine.[1][2][4]
Reaction Stalls (Incomplete Conversion) Reversible reaction equilibriumEnsure the acid byproduct (e.g., HBr from an alkyl bromide) is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 equivalents).[1]
Catalyst poisoning (if applicable)Use high-purity, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions / Product Decomposition Unstable alkylating agent or productLower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Reaction with solventSolvents like DMF and DMSO can decompose at high temperatures. If side reactions with the solvent are suspected, switch to a more inert solvent.
Difficult Product Extraction Product is highly water-soluble (often as a salt)After quenching the reaction, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for piperazine N-alkylation?

A1: The two most common and effective methods are:

  • Direct Alkylation: This involves reacting piperazine with an alkyl halide (like alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a one-pot, two-step process where piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the di-alkylated product?

A2: Controlling selectivity is a primary challenge. Key strategies include:

  • Use of a Protecting Group: This is the most reliable method. By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen is blocked, directing alkylation to the other. The protecting group can be removed post-reaction.[1][2]

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent favors mono-alkylation.[1]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective. Sodium tert-butoxide (NaOtBu) is also common, especially in Buchwald-Hartwig aminations. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility, often due to salt formation, is a frequent issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][4]

Data Presentation

Comparison of Mono-alkylation Strategies
StrategyPiperazine EquivalentsAlkylating Agent EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Reference
Stoichiometric Control1.11.0None4535[3]
Excess Piperazine5.01.0None75<5[3]
Protecting Group1.1 (as Boc-piperazine)1.0Boc>95 (before deprotection)0[3]
Common Reaction Conditions
ParameterRecommended ConditionNotes
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)Polar aprotic solvents are preferred for solubility. Ensure anhydrous conditions.[1]
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Use 1.5-2.0 equivalents of a strong, non-nucleophilic base.[1]
Temperature Room Temperature to 80 °CStart at a lower temperature and increase if the reaction is sluggish. Monitor by TLC/LC-MS.[2]
Stoichiometry (for mono-alkylation) 5-10 eq. Piperazine : 1 eq. Alkyl HalideUsing excess piperazine favors mono-alkylation.[3]

Experimental Protocols

Protocol 1: General Procedure for Direct Mono-N-alkylation using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (e.g., Alkyl Bromide) (1 mmol, 1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)

  • Anhydrous Acetonitrile (MeCN) (20 mL)

Procedure:

  • To a dried reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[3][5]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

Materials:

  • N-Boc-piperazine (1 eq.)

  • Alkyl Halide (e.g., Alkyl Bromide or Iodide) (1.0-1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • Alkylation:

    • Dissolve N-Boc-piperazine in the chosen anhydrous solvent in a dried reaction flask.

    • Add anhydrous potassium carbonate to the solution.

    • Add the alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).[2]

  • Work-up:

    • Filter off the base and evaporate the solvent.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[2]

  • Deprotection:

    • Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final mono-alkylated piperazine.[2]

Visualizations

Troubleshooting_Workflow start Low Yield in Piperazine N-Alkylation check_reagents Check Reagents & Conditions start->check_reagents check_selectivity Check Selectivity (Mono- vs. Di-alkylation) start->check_selectivity incomplete_conversion Incomplete Conversion? check_reagents->incomplete_conversion Yes side_products Side Products Observed? check_selectivity->side_products Di-alkylation? sol_base Use Stronger/Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) incomplete_conversion->sol_base sol_solvent Change Solvent (e.g., DMF for solubility) incomplete_conversion->sol_solvent sol_temp Increase Temperature incomplete_conversion->sol_temp sol_excess Use Excess Piperazine (5-10 eq.) side_products->sol_excess sol_addition Slowly Add Alkylating Agent side_products->sol_addition sol_protect Use Mono-Protected Piperazine (e.g., N-Boc) side_products->sol_protect end Optimized Reaction sol_base->end sol_solvent->end sol_temp->end sol_excess->end sol_addition->end sol_protect->end

Caption: Troubleshooting workflow for low yield in piperazine N-alkylation.

Mono_Alkylation_Strategy start Goal: Achieve Selective Mono-N-Alkylation decision Desired Level of Control? start->decision strategy_kinetic Kinetic Control Methods decision->strategy_kinetic Good strategy_protect Protecting Group Strategy (Highest Control) decision->strategy_protect Highest option_excess Use Large Excess of Piperazine strategy_kinetic->option_excess option_addition Slow Dropwise Addition of Alkylating Agent strategy_kinetic->option_addition step_protect 1. Protect one nitrogen (e.g., with Boc₂O) strategy_protect->step_protect end Pure Mono-Alkylated Product option_excess->end option_addition->end step_alkylate 2. Perform N-Alkylation step_protect->step_alkylate step_deprotect 3. Deprotect (e.g., with TFA or HCl) step_alkylate->step_deprotect step_deprotect->end

Caption: Decision workflow for selecting a mono-alkylation strategy.

References

Technical Support Center: Purification of 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Cyclopropylpiperazine dihydrochloride from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution Purity Target Expected Yield
Low Purity After Initial Precipitation/Crystallization Incomplete reaction leaving starting materials.Optimize reaction conditions (time, temperature, stoichiometry).>98%85-95%
Co-precipitation of impurities or by-products.Perform recrystallization from a suitable solvent like isopropyl alcohol. The use of charcoal during recrystallization can help remove colored impurities.[1][2]>99%70-90% (post-recrystallization)
Inefficient removal of the Boc protecting group (if applicable).Ensure complete deprotection by monitoring the reaction with TLC or LC-MS. Adjust deprotection conditions (e.g., acid concentration, reaction time) as needed.>99%90-100% (for the deprotection step)[3]
Presence of Piperazine Impurity Side reaction causing the removal of the cyclopropyl formyl group.Use milder reaction conditions during synthesis and salt formation. Avoid using excess strong acid.[4]Piperazine <0.1%>85%
Incomplete initial reaction of piperazine.Ensure precise control of stoichiometry and reaction conditions.Piperazine <0.1%>90%
Product is an Oil or Gummy Solid, Fails to Crystallize Presence of excess solvent or impurities inhibiting crystallization.Concentrate the solution further to remove residual solvent. Try adding an anti-solvent (e.g., n-heptane or methyl tert-butyl ether) to induce precipitation.[4] Seeding with a small crystal of pure product can also initiate crystallization.>98%75-90%
Incorrect pH during workup.Adjust the pH of the aqueous phase to 2-3 with concentrated hydrochloric acid to ensure the formation of the dihydrochloride salt.[5]>98%>90%
Low Yield Loss of product during filtration and transfers.Ensure efficient transfer of solids and minimize the number of transfer steps. Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product.[1][2]>99%>85%
Product remains dissolved in the mother liquor.Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C) to maximize precipitation. Concentrate the mother liquor and attempt a second crop of crystals.[2]>98%Can improve overall yield by 5-15%
Tailing on TLC or HPLC Analysis The basic nature of the piperazine moiety interacting with acidic silica gel.For TLC and column chromatography, add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to improve peak shape.[6]N/AN/A

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Isopropyl alcohol is a commonly used and effective solvent for the recrystallization of this compound and other piperazine derivatives.[1][2] In some cases, a mixture of solvents or the addition of an anti-solvent may be necessary to induce crystallization.

Q2: How can I remove unreacted piperazine from my product?

A2: Unreacted piperazine can be challenging to remove due to its similar properties. One approach is to carefully perform the dihydrochloride salt formation, as the solubility of piperazine dihydrochloride may differ from the desired product, allowing for separation by filtration.[1][2] If significant piperazine impurity remains, column chromatography with a mobile phase containing a basic modifier may be necessary.[6]

Q3: My purified this compound is off-white or slightly colored. How can I improve the color?

A3: A common method to remove colored impurities is to treat a solution of the product with activated charcoal before recrystallization.[1][2] The charcoal adsorbs the colored impurities, and upon filtration, a colorless solution should be obtained, which can then be crystallized.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used for purification. However, due to the basic nature of the piperazine ring, tailing on silica gel is a common issue.[6] To mitigate this, it is recommended to use a mobile phase containing a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide.[6] A typical solvent system could be a gradient of methanol in dichloromethane with 0.5-1% triethylamine.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Several analytical techniques can be used to determine the purity of your final product. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Thin-Layer Chromatography (TLC): For rapid qualitative assessment of purity and reaction monitoring.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot isopropyl alcohol. Stir continuously to aid dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w) and stir for 10-15 minutes while maintaining the temperature.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone or n-heptane to remove any remaining impurities.[1][4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Mobile Phase Preparation: Prepare a mobile phase system, for example, a gradient of methanol in dichloromethane. Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to prevent tailing.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture initial_assessment Assess Purity by TLC/LC-MS start->initial_assessment high_purity High Purity (>95%)? initial_assessment->high_purity recrystallization Recrystallization high_purity->recrystallization Yes low_purity Low Purity or Complex Mixture high_purity->low_purity No oily_product Product is an Oil? recrystallization->oily_product final_product Pure 1-Cyclopropylpiperazine dihydrochloride column_chromatography Column Chromatography (with basic modifier) low_purity->column_chromatography column_chromatography->recrystallization oily_product->final_product No anti_solvent Add Anti-Solvent (e.g., n-heptane) oily_product->anti_solvent Yes anti_solvent->final_product

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of 1-Cyclopropylpiperazine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves the acylation of a mono-protected piperazine, typically N-Boc-piperazine, with cyclopropanecarbonyl chloride, followed by the deprotection of the Boc group under acidic conditions and subsequent formation of the dihydrochloride salt.

Q2: What are the primary by-products I should be aware of during this synthesis?

A2: The primary by-products of concern include:

  • 1,4-dicyclopropylpiperazine: Formed from the diacylation of piperazine.

  • Unreacted starting materials: Such as piperazine or N-Boc-piperazine.

  • By-products from Boc-deprotection: Including tert-butylated species.

  • N-Oxides of piperazine derivatives: Can form under certain oxidative conditions.

  • Piperazine oligomers/polymers: May form under harsh acidic conditions.

Q3: How can I minimize the formation of the diacylated by-product, 1,4-dicyclopropylpiperazine?

A3: To minimize diacylation, it is recommended to use a molar excess of piperazine relative to cyclopropanecarbonyl chloride. This ensures that the acylating agent preferentially reacts with the more abundant mono-acylated piperazine.[1] A slow, controlled addition of the acyl chloride to the piperazine solution can also help in reducing the formation of this by-product.

Q4: What are the signs of incomplete Boc-deprotection?

A4: Incomplete deprotection is typically indicated by the presence of the N-Boc-1-cyclopropylpiperazine intermediate in your crude product. This can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Q5: Can residual solvents from the synthesis interfere with my final product?

A5: Yes, residual solvents from various stages of the synthesis and purification (e.g., dichloromethane, dioxane, ethyl acetate, hexanes) can be present in the final product. It is crucial to analyze for and remove these solvents to meet regulatory requirements and ensure the purity and safety of the compound.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: High levels of 1,4-dicyclopropylpiperazine detected in the final product.

Potential Cause Troubleshooting Step
Incorrect stoichiometry Ensure a sufficient molar excess of piperazine is used during the acylation step. A 2 to 5-fold excess is often recommended.
Rapid addition of acylating agent Add the cyclopropanecarbonyl chloride solution dropwise to the piperazine solution at a controlled temperature to prevent localized high concentrations of the acylating agent.
Inadequate mixing Ensure efficient stirring throughout the addition of the acylating agent to maintain a homogeneous reaction mixture.

Problem 2: Presence of unreacted N-Boc-1-cyclopropylpiperazine after deprotection.

Potential Cause Troubleshooting Step
Insufficient acid Increase the molar equivalents of the acid (e.g., HCl in dioxane or trifluoroacetic acid) used for deprotection.
Short reaction time Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.
Low reaction temperature If the reaction is sluggish, consider a moderate increase in temperature, while being mindful of potential side reactions.

Problem 3: Formation of an unknown, high molecular weight impurity.

Potential Cause Troubleshooting Step
Piperazine polymerization Avoid excessively harsh acidic conditions during deprotection. Control the temperature and concentration of the acid. Consider alternative, milder deprotection methods if polymerization is a persistent issue.
N-Oxide formation Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction to minimize oxidation, especially if the reaction is performed at elevated temperatures.

Problem 4: Poor yield after work-up and isolation.

Potential Cause Troubleshooting Step
Product loss during extraction During the work-up of the deprotected free base, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. Perform multiple extractions to maximize recovery.
Formation of water-soluble salts If using trifluoroacetic acid for deprotection, the resulting trifluoroacetate salt may be highly water-soluble. Consider converting it to the hydrochloride salt to facilitate isolation.

Data Presentation

Table 1: Typical Impurity Profile of this compound

Impurity Typical Abundance (Illustrative) Analytical Method for Detection
1,4-dicyclopropylpiperazine< 0.5%HPLC, GC-MS, NMR
Piperazine< 0.1%HPLC (with derivatization), GC
N-Boc-1-cyclopropylpiperazine< 0.1%HPLC, LC-MS
tert-Butylated by-products< 0.1%GC-MS, LC-MS
N-OxidesVariable, typically lowLC-MS
Residual SolventsCompliant with ICH Q3C limitsHeadspace GC-MS

Experimental Protocols

1. HPLC Method for the Analysis of 1-Cyclopropylpiperazine and 1,4-dicyclopropylpiperazine

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

2. GC-MS Method for the Analysis of Residual Solvents

  • Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer (HS-GC-MS).

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).[6]

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial temperature: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial equilibration temperature: 80 °C.

    • Vial equilibration time: 20 minutes.

  • Mass Spectrometer: Scan mode from m/z 35 to 350.

3. NMR Spectroscopy for Structural Elucidation

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • Spectra to acquire: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) as needed for structural confirmation of the main product and any isolated by-products. The ¹H NMR spectrum of 1,4-dinitrosopiperazine can serve as a reference for understanding the chemical shifts of piperazine ring protons.

Mandatory Visualization

Byproduct_Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Identified By-products start Crude 1-Cyclopropylpiperazine dihydrochloride analysis Analytical Testing (HPLC, GC-MS, NMR) start->analysis spec_check Product Meets Specification? analysis->spec_check pass Final Product spec_check->pass Yes fail Identify By-products spec_check->fail No diacylation High 1,4-dicyclopropylpiperazine fail->diacylation Diacylation Issue unreacted Unreacted Starting Materials fail->unreacted Incomplete Reaction other Other By-products (N-Oxides, Polymers) fail->other Other Impurities solution_diacylation Optimize Stoichiometry & Acylation Conditions diacylation->solution_diacylation solution_unreacted Optimize Deprotection Conditions unreacted->solution_unreacted solution_other Modify Reaction Conditions (e.g., Inert Atmosphere, Milder Acids) other->solution_other reprocess Repurify or Rework Batch solution_diacylation->reprocess solution_unreacted->reprocess solution_other->reprocess reprocess->analysis Re-analyze

Caption: Troubleshooting workflow for identifying and mitigating by-products in this compound synthesis.

References

Technical Support Center: Managing Diastereoselectivity in Reactions with Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing diastereoselectivity in reactions involving substituted piperazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Diastereomeric Ratio (d.r.) in C-Substituted Piperazine Synthesis

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Possible Causes & Solutions:

  • Sub-optimal Catalyst or Reagent: The choice of catalyst or directing group is crucial for inducing stereoselectivity.

    • Solution: For iridium-catalyzed cycloadditions of imines, the addition of N-oxides has been shown to significantly enhance diastereoselectivity.[1][2][3] Consider screening different N-oxide additives. For lithiation-based reactions, the choice of chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, is critical for achieving high diastereoselectivity.[4][5][6]

  • Incorrect Solvent or Temperature: Reaction conditions can have a profound impact on the transition state energies, thereby affecting the diastereomeric outcome.

    • Solution: For iridium-catalyzed reactions, solvents like C₆D₆ have been found to provide a good balance of conversion and selectivity.[1] For asymmetric lithiation, reactions are typically performed at low temperatures (e.g., -78 °C) to enhance selectivity.[7][8] A systematic screening of solvents and temperatures is recommended.

  • Steric and Electronic Effects of Substituents: The nature of the substituents on the piperazine ring and the incoming electrophile can influence the facial selectivity of the reaction.

    • Solution: In the alkylation of diketopiperazine enolates, the N-alkyl substituents play a key role in relaying stereochemical information.[9] For asymmetric lithiation, both the distal N-substituent and the electrophile have been identified as major factors affecting enantioselectivity and, by extension, diastereoselectivity in subsequent reactions.[4][5] It may be necessary to modify the protecting groups or the electrophile to achieve the desired outcome.

Issue 2: Formation of the Unexpected Diastereomer

Question: My reaction is yielding the opposite diastereomer to what was expected based on literature precedents. What could be the cause?

Possible Causes & Solutions:

  • Change in Reaction Mechanism: Subtle changes in reaction conditions can sometimes favor an alternative reaction pathway with a different stereochemical outcome.

    • Solution: Re-evaluate your reaction setup against established protocols. For instance, in photocatalyzed epimerization of piperazines, the mechanism can be complex and differ from that of similar heterocycles like morpholines.[10] Ensure all reagents and conditions match those reported for the desired diastereomer.

  • Thermodynamic vs. Kinetic Control: The observed product may be the thermodynamically more stable isomer rather than the kinetically favored one.

    • Solution: If you are aiming for the kinetic product, ensure the reaction is run at a low temperature and for a shorter duration. Conversely, to obtain the thermodynamic product, you might need to increase the reaction temperature or time to allow for equilibration. Visible light-mediated epimerization can be used to convert a less stable, kinetically formed diastereomer into the more stable one.[10]

  • Influence of Additives or Impurities: The presence of unintended substances can sometimes alter the course of a stereoselective reaction.

    • Solution: Ensure all reagents and solvents are of high purity. In iridium-catalyzed reactions, the presence of additives like PPh₃ can be crucial in directing the regioselectivity and diastereoselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when aiming for a specific diastereomer of a 2,6-disubstituted piperazine?

A1: The primary factors include the choice of synthetic route, the nature of the substituents, and the reaction conditions. For instance, a palladium-catalyzed intramolecular hydroamination has been shown to produce trans-2,6-disubstituted piperazines with high diastereoselectivity.[11] The stereochemistry of the starting materials, often derived from amino acids, dictates the final stereochemistry of the product.

Q2: How can I control the diastereoselectivity in the alkylation of N-Boc protected piperazines?

A2: Asymmetric lithiation followed by trapping with an electrophile is a powerful method. The diastereoselectivity is influenced by the chiral ligand used with the organolithium base, the N-substituent on the piperazine, and the nature of the electrophile.[4][5][6] A "diamine switch" strategy has also been reported to improve enantioselectivity for certain electrophiles.[4][6]

Q3: Are there methods to reverse the stereochemistry at a specific center in a pre-formed piperazine?

A3: Yes, visible light-mediated photocatalytic epimerization can be used to interconvert diastereomers.[10] This method often allows for the conversion of a less stable stereoisomer into the more thermodynamically stable one.

Data Summary

Table 1: Diastereoselectivity in Iridium-Catalyzed Synthesis of C-Substituted Piperazines

EntryAdditiveSolventTemperature (°C)Conversion (%)Selectivity to Piperazine (%)Diastereomeric Ratio (d.r.)
1NoneC₆D₆255235>99:1
2Me₃NOC₆D₆25>99>99>99:1
3Pyridine N-oxideC₆D₆259284>99:1
4TEMPOC₆D₆256058>99:1

Data adapted from[1][3]

Table 2: Diastereoselectivity in Photocatalyzed Epimerization of Substituted Piperazines

SubstrateConditionsDiastereomeric Ratio (final)Yield (%)
syn-2,3-diphenyl-1,4-dimethylpiperazineIr(ppy)₃, PhSH, blue LEDs6:9495
anti-2,3-diphenyl-1,4-dimethylpiperazineIr(ppy)₃, PhSH, blue LEDs6:9498
syn-2,5-dimethyl-1,4-diphenylpiperazineIr(ppy)₃, PhSH, blue LEDs95:591
anti-2,5-dimethyl-1,4-diphenylpiperazineIr(ppy)₃, PhSH, blue LEDs95:593

Data adapted from[10]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Lithiation-Trapping of N-Boc-N'-benzylpiperazine

This protocol is adapted from methodologies described for the asymmetric functionalization of N-Boc piperazines.[4][5][6][7]

  • Preparation: To a flame-dried flask under an argon atmosphere, add a solution of N-Boc-N'-benzylpiperazine (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Chiral Ligand: Add (-)-sparteine (1.2 equiv) to the cooled solution.

  • Lithiation: Add s-BuLi (1.1 equiv, solution in cyclohexanes) dropwise over 5 minutes. Stir the resulting solution at -78 °C for the optimized lithiation time (typically 1-3 hours, can be monitored by in-situ IR spectroscopy).

  • Electrophilic Quench: Add the desired electrophile (1.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-substituted piperazine. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of the purified product.

Protocol 2: Iridium-Catalyzed Diastereoselective Synthesis of a C-Substituted Piperazine

This protocol is based on the iridium-catalyzed [3+3] cycloaddition of imines.[1][2][3]

  • Catalyst Preparation: In a glovebox, charge a vial with [IrCl(cod)(PPh₃)] (2 mol %).

  • Reagent Addition: Add the desired imine (1.0 equiv) and trimethylamine N-oxide (Me₃NO) (1.2 equiv).

  • Solvent Addition: Add anhydrous and degassed C₆D₆ as the solvent.

  • Reaction: Seal the vial and stir the reaction mixture at 25 °C. Monitor the reaction progress by ¹H NMR spectroscopy.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired piperazine as a single diastereomer.

Visualizations

Diastereoselectivity_Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Low Diastereomeric Ratio (e.g., < 5:1 d.r.) Analysis Analyze Reaction Parameters Start->Analysis Catalyst Catalyst/Reagent Choice Analysis->Catalyst Conditions Reaction Conditions (Solvent, Temp.) Analysis->Conditions Substrate Substrate Sterics/ Electronics Analysis->Substrate Screen_Catalyst Screen Catalysts/ Additives Catalyst->Screen_Catalyst Optimize_Conditions Optimize Solvent & Temperature Conditions->Optimize_Conditions Modify_Substrate Modify Protecting Groups/ Substituents Substrate->Modify_Substrate End Improved Diastereomeric Ratio (e.g., > 10:1 d.r.) Screen_Catalyst->End Optimize_Conditions->End Modify_Substrate->End Diastereoselective_Method_Selection cluster_input Desired Substitution Pattern cluster_decision Method Selection cluster_methods Synthetic Methods Input Target Piperazine Substitution Decision Select Diastereoselective Method Input->Decision CH_Func C-H Functionalization Decision->CH_Func α-Functionalization Asym_Lith Asymmetric Lithiation Decision->Asym_Lith α-Substitution with High Enantiopurity Cycloadd [3+3] Cycloaddition Decision->Cycloadd Tetrasubstituted Piperazines Hydroamin Intramolecular Hydroamination Decision->Hydroamin trans-2,6-Disubstitution

References

Technical Support Center: Improving the Solubility of 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Cyclopropylpiperazine Dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this compound in reaction settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a salt and, as such, exhibits high solubility in polar protic solvents like water, methanol, and ethanol. Its solubility is significantly lower in less polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Polar aprotic solvents like DMSO and DMF can serve as a middle ground, often dissolving the salt to a greater extent than non-polar solvents, particularly with heating.

Q2: Why is my this compound not dissolving in my organic reaction solvent?

A2: The low solubility in many common organic solvents is due to the high lattice energy of the dihydrochloride salt. The ionic nature of the salt requires a solvent that can effectively solvate both the protonated piperazine cation and the chloride anions. Non-polar or weakly polar organic solvents are generally poor at solvating these ions, leading to insolubility.

Q3: Can I improve solubility by heating the mixture?

A3: Gentle warming can increase both the rate of dissolution and the overall solubility of the salt in many solvents. However, this is often not sufficient for achieving the concentrations required for a reaction in non-polar solvents. Caution should be exercised to avoid solvent boiling or decomposition of reactants, and it's important to note that the salt may precipitate out of solution upon cooling.

Q4: What is the most common and effective strategy to use this compound in an organic reaction?

A4: The most robust method is to perform an in-situ "free-basing" of the dihydrochloride salt. This involves adding a suitable base to the reaction mixture to neutralize the hydrochloride, generating the free amine form of 1-Cyclopropylpiperazine. The free amine is a neutral organic molecule and is significantly more soluble in a wide range of organic solvents.

Solubility Data Overview

Specific quantitative solubility data for this compound is not widely available in published literature. However, a qualitative guide based on solvent polarity and the general behavior of amine hydrochloride salts is provided below. Researchers should perform a preliminary solvent screen to determine the optimal solvent system for their specific application.

Solvent ClassExamplesExpected Solubility of Dihydrochloride SaltExpected Solubility of Free Base
Polar Protic Water, Methanol, EthanolHighHigh
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low (Improves with heat)High
Ethers Tetrahydrofuran (THF), Diethyl EtherVery Low / InsolubleHigh
Chlorinated Dichloromethane (DCM), ChloroformVery Low / InsolubleHigh
Hydrocarbons Toluene, HexaneInsolubleHigh

Troubleshooting Guide

Use this guide to address specific issues encountered during your experiments.

Problem 1: The salt is completely insoluble in the chosen reaction solvent.
  • Solution 1.1: In-situ Free-Basing. This is the most effective solution. Add a stoichiometric amount of a suitable base (e.g., triethylamine, DIPEA) to neutralize the two HCl equivalents and generate the soluble free amine. See Experimental Protocol 1 .

  • Solution 1.2: Use a Co-solvent. Introduce a small amount of a polar protic solvent like methanol or ethanol to your primary reaction solvent. This can help break the crystal lattice of the salt, but be aware that the co-solvent may interfere with your reaction chemistry.

  • Solution 1.3: Change the Solvent System. If the reaction allows, switch to a more polar solvent system, such as DMF or DMSO.

Problem 2: The reaction is sluggish or fails to proceed.
  • Cause: This is often a direct consequence of poor solubility. Even if a small amount of the salt dissolves, its concentration may be too low for the reaction to proceed at a reasonable rate.

  • Solution: Implement the strategies from Problem 1. Converting to the free base ensures the reactant is fully available in the solution phase. Alternatively, for biphasic systems, a phase-transfer catalyst can be employed to transport the amine between phases. See Experimental Protocol 2 .

Problem 3: The compound "oils out" instead of dissolving.
  • Cause: This can occur when the salt melts in the solvent without truly dissolving, or when trace amounts of water are present.

  • Solution: Ensure you are using anhydrous solvents. If the problem persists, converting the salt to the free base is the most reliable method to achieve a true solution.

Troubleshooting Workflow Diagram

G start Start: Insolubility Issue decision1 Can a base be added to the reaction? start->decision1 action1 Perform In-situ Free-Basing (See Protocol 1) decision1->action1  Yes decision2 Is a polar co-solvent (e.g., MeOH) tolerated? decision1->decision2 No end_success Success: Solubility Achieved action1->end_success action2 Add 5-10% v/v of co-solvent decision2->action2  Yes decision3 Is the reaction biphasic (aq/org)? decision2->decision3 No action2->end_success action3 Use Phase-Transfer Catalyst (See Protocol 2) decision3->action3  Yes action4 Switch to a more polar solvent (e.g., DMF, DMSO) decision3->action4 No action3->end_success action4->end_success If successful end_fail Re-evaluate Synthetic Route action4->end_fail If not viable

Caption: Decision workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: In-situ Free-Basing for Homogeneous Reactions

This protocol describes the conversion of the dihydrochloride salt to its free amine form directly within the reaction vessel, making it soluble in common organic solvents.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DCM, THF, Toluene, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Other reaction-specific reagents

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Add the chosen anhydrous organic solvent to create a suspension.

  • With vigorous stirring, add the other non-basic reactants for your synthesis.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add the tertiary amine base dropwise. Use slightly more than 2.0 equivalents to ensure complete neutralization of both hydrochloride salts.

  • Allow the mixture to stir at 0 °C for 15-20 minutes. A fine white precipitate of triethylammonium chloride or diisopropylethylammonium chloride will typically form.

  • The 1-Cyclopropylpiperazine is now present as the free amine, dissolved in the organic solvent.

  • Proceed with your reaction by adding the final reagent (e.g., an electrophile) and adjusting the temperature as required by your specific protocol. The precipitated ammonium salt byproduct generally does not interfere with many common reactions.

Protocol 2: Using a Phase-Transfer Catalyst (PTC) for Biphasic Reactions

This method is suitable for reactions where one reactant is in an aqueous phase (or is a solid salt) and the other is in an immiscible organic phase.

Materials:

  • This compound

  • Organic solvent (e.g., Toluene, DCM)

  • Aqueous solution of a base (e.g., 50% w/v NaOH or K2CO3)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB) or Aliquat 336)

  • Organic-soluble reactant (e.g., an alkyl halide)

Procedure:

  • In a reaction flask, combine the organic-soluble reactant and the organic solvent.

  • Add the phase-transfer catalyst (typically 5-10 mol%).

  • In a separate vessel, dissolve the this compound in the aqueous base solution. This will generate the free amine in the aqueous phase.

  • Add the aqueous solution of the free amine to the organic mixture in the reaction flask.

  • Stir the biphasic mixture vigorously to ensure a large surface area between the two phases. Mechanical stirring is often more effective than magnetic stirring.

  • Heat the reaction to the desired temperature. The PTC will transport the deprotonated amine from the aqueous phase to the organic phase where the reaction occurs.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, stop the stirring, and allow the layers to separate. The organic layer containing the product can then be isolated, washed, dried, and purified.

Chemical Relationship Diagram

The following diagram illustrates the equilibrium between the dihydrochloride salt and the soluble free base upon the addition of a base.

G cluster_0 Low Solubility in Organic Solvents cluster_1 High Solubility in Organic Solvents Dihydrochloride This compound (Salt Form) Base + 2 eq. Base (e.g., TEA, DIPEA) Dihydrochloride->Base FreeBase 1-Cyclopropylpiperazine (Free Base) SaltByproduct + 2 eq. [Base-H]+Cl- (Precipitate) FreeBase->SaltByproduct Base->FreeBase Neutralization

Caption: Conversion of the insoluble salt to the soluble free base.

preventing di-substitution in piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing di-substitution during piperazine reactions, a common challenge in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving mono-substitution of piperazine?

The symmetrical nature of piperazine, with two equally reactive secondary amine groups, presents a significant synthetic hurdle.[1][2] The primary challenge is to control the reaction to prevent undesired di-alkylation, as both nitrogen atoms exhibit similar nucleophilicity.[1] This often leads to a mixture of mono-substituted, di-substituted, and unreacted piperazine, complicating purification and reducing the yield of the desired mono-substituted product.[3][4]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-substitution.[1][5] A protecting group, such as tert-Butoxycarbonyl (Boc), is temporarily attached to one of the piperazine nitrogens, blocking its reactivity.[5] Alkylation or arylation can then be directed to the unprotected nitrogen. The protecting group is subsequently removed to yield the desired mono-substituted piperazine.[1][5]

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating or arylating agent can statistically favor mono-substitution.[1][5] This increases the probability that the electrophile will react with an unsubstituted piperazine molecule rather than the mono-substituted product.[1]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile.[5] This reduces the likelihood of a second substitution event occurring on the already mono-substituted piperazine.[5]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can be an effective strategy.[3][6] The protonation of one nitrogen atom reduces its nucleophilicity, thus disfavoring di-substitution.[4][6]

Q3: What are the most common protecting groups for piperazine mono-substitution, and how do I choose the right one?

The choice of protecting group depends on the overall synthetic strategy and the stability of the molecule to the deprotection conditions. Here are some common protecting groups for piperazine:

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis. A widely used standard.[7]
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenolysis (e.g., H₂/Pd)Mild deprotection, ideal for substrates sensitive to acid or base.[7]
9-FluorenylmethyloxycarbonylFmocFmoc-ClMild base (e.g., 20% piperidine in DMF)Orthogonal to Boc and Cbz groups.[7][8]
TritylTrtTrityl chlorideMild acidUseful for substrates sensitive to strong acids.[7]

Q4: Can I achieve mono-substitution without using a protecting group?

Yes, several methods allow for direct mono-substitution of piperazine:

  • Excess Piperazine: As mentioned, using a significant excess of piperazine (e.g., 5-10 equivalents) is a straightforward approach.[9][10]

  • Piperazine Monosalts: Reacting a mono-protonated piperazine salt with the electrophile is a one-pot method to favor mono-substitution.[3][6] This approach avoids the multiple steps of protection and deprotection.[6]

  • Reductive Amination: This one-pot, two-step process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[5][11]

Troubleshooting Guides

Issue 1: Formation of a significant amount of di-substituted by-product.

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use a larger excess of piperazine (5-10 equivalents) relative to the alkylating/arylating agent.[10]
Rapid Addition of Electrophile Add the electrophile slowly (dropwise) to the reaction mixture to maintain its low concentration.[5]
Unprotected Piperazine For optimal control and cleaner reactions, use a mono-protected piperazine such as N-Boc-piperazine.[5]
High Reaction Temperature Lowering the reaction temperature may help to control the rate of the second substitution.

Issue 2: Low to no yield of the desired mono-substituted product.

Potential Cause Troubleshooting Step
Poor Solubility of Reagents Switch to a more suitable solvent. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are often effective.[5][9]
Insufficient Base Strength or Amount Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used for direct alkylations.[5]
Low Reaction Temperature Many N-alkylation and N-arylation reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.[5][9]
Product is Water-Soluble If the product is a salt and remains in the aqueous phase during work-up, adjust the pH to ~9.5-12 with a base to form the free base, which is more soluble in organic solvents.[11]

Issue 3: Difficulty in purifying the mono-substituted product from unreacted piperazine and di-substituted by-product.

Potential Cause Troubleshooting Step
Similar Polarity of Products Optimize the reaction conditions to minimize by-products. If separation is still challenging, consider derivatization. For example, reacting the crude mixture with Boc-anhydride can protect the remaining free amine of the mono-substituted product and unreacted piperazine, altering their polarity for easier separation via column chromatography.[11]
Basic Nature of Piperazine Derivatives When using silica gel column chromatography, tailing can be an issue. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve separation.[9]
Product is a Salt If the product is a salt, it may not move on a silica gel column. Neutralize with a base before chromatography.

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine [9]

  • Materials: Piperazine (10 mmol, 10 eq.), Alkyl halide (1 mmol, 1 eq.), Potassium carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Mono-N-alkylation using N-Boc-piperazine [1]

  • Materials: N-Boc-piperazine (1 eq.), Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.), Potassium carbonate (K₂CO₃, 1.5-2.0 eq.), Acetonitrile or DMF.

  • Procedure:

    • Dissolve N-Boc-piperazine in a suitable aprotic solvent.

    • Add potassium carbonate to the solution.

    • Add the desired alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the product by column chromatography.

    • Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to obtain the final mono-alkylated piperazine.

Protocol 3: Mono-N-substitution using a Piperazine Salt [6]

  • Materials: Piperazine, Acid (e.g., HCl or Acetic Acid), Electrophilic reagent (e.g., acyl chloride, Michael acceptor), Solvent (e.g., Methanol or Acetic Acid).

  • Procedure:

    • Prepare the piperazine monosalt in situ. If using methanol as a solvent, react free piperazine with piperazine dihydrochloride. If using acetic acid, dissolve free piperazine to form piperazine monoacetate.

    • Add the electrophilic reagent to the solution of the piperazin-1-ium cation.

    • Stir the reaction at room temperature or under reflux.

    • Upon completion, isolate the product. For example, by cooling the reaction mixture, filtering any precipitate, evaporating the solvent, and precipitating the product with an appropriate anti-solvent like ethyl acetate.

    • Recrystallize the crude product for further purification.

Visualizations

G Workflow for Selective Mono-functionalization of Piperazine cluster_0 Protecting Group Strategy cluster_1 Direct Substitution Strategies start Piperazine protect Mono-protection (e.g., Boc) start->protect react_pg Reaction with Electrophile (R-X) protect->react_pg deprotect Deprotection react_pg->deprotect product_pg Mono-substituted Piperazine deprotect->product_pg start2 Piperazine excess Excess Piperazine + R-X start2->excess salt Piperazine Salt + R-X start2->salt reductive Reductive Amination start2->reductive product_direct Mono-substituted Piperazine excess->product_direct salt->product_direct reductive->product_direct

Caption: Comparative workflow for achieving selective mono-alkylation of piperazine.

G Troubleshooting Di-substitution problem High Di-substitution cause1 Stoichiometry Issue problem->cause1 cause2 Fast Reagent Addition problem->cause2 cause3 High Reactivity problem->cause3 solution1 Increase Piperazine Excess cause1->solution1 solution2 Slow (Dropwise) Addition cause2->solution2 solution3 Use Protecting Group cause3->solution3 solution4 Lower Reaction Temperature cause3->solution4

Caption: Logical workflow for troubleshooting di-substitution in piperazine reactions.

References

Technical Support Center: Catalyst Selection for Efficient Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst selection for efficient piperazine coupling reactions, such as the Buchwald-Hartwig amination.

Troubleshooting Guide

This section addresses common issues encountered during piperazine coupling experiments.

Issue 1: Low or No Reaction Conversion

Question: I am observing low to no conversion in my piperazine coupling reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion is a frequent challenge that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Causes & Recommended Solutions:

CauseRecommended Solution
Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle. Ensure the catalyst (especially palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂) is from a reliable source and stored under an inert atmosphere to prevent deactivation by oxygen.[1][2] Consider using more robust and air-stable palladium precatalysts (e.g., G3 or G4 precatalysts), which can lead to more reliable formation of the active catalytic species.[2][3]
Suboptimal Ligand Choice The ligand is critical and substrate-dependent. For N-arylation of piperazine, bulky, electron-rich biaryl phosphine ligands like RuPhos, XPhos, and BrettPhos have demonstrated high efficacy, particularly with less reactive aryl chlorides.[1][2] A screening of different ligand types is often necessary to find the optimal choice for your specific substrates.[4]
Inappropriate Base The base is crucial for the reaction rate. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used.[1] If starting materials are sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[1][4] For unprotected N-H heterocycles, a strong, hindered base like LiHMDS is often effective.[2]
Solvent & Solubility Issues Reagent insolubility is a common cause of reaction failure. Toluene and dioxane are standard solvents.[1] Ensure all starting materials are soluble at the reaction temperature. If solubility is an issue, a more polar solvent like t-butanol might be beneficial.[4] All solvents must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.[2]
Insufficient Temperature Many N-arylation reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary.

Logical Workflow for Troubleshooting Low Conversion:

G cluster_start Problem cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low / No Conversion catalyst Verify Catalyst Activity & Handling (Inert Atmosphere, Anhydrous Solvent) start->catalyst ligand Screen Alternative Ligands (e.g., RuPhos, XPhos) catalyst->ligand If active base Optimize Base (e.g., NaOtBu, Cs2CO3) ligand->base conditions Adjust Temperature & Time (Monitor by TLC/LC-MS) base->conditions end Improved Conversion conditions->end

Caption: A systematic workflow for troubleshooting low conversion.

Issue 2: Poor Selectivity (Mono- vs. Di-substitution)

Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?

Answer: Controlling selectivity is a key challenge, especially when using unprotected piperazine. Several strategies can be employed to favor mono-substitution.

Strategies to Enhance Mono-substitution Selectivity:

StrategyDetailed Methodology
Stoichiometric Control Use a significant excess of piperazine (e.g., 5-10 fold) relative to the aryl halide. This statistically favors the reaction of the aryl halide with the more abundant, unreacted piperazine over the newly formed mono-substituted product.[4]
Protecting Group Strategy The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][3][4] The Boc group blocks one nitrogen, forcing the reaction to occur at the unprotected site. The protecting group can be removed in a subsequent step.[1]
Reaction Condition Optimization High temperatures and long reaction times can favor the formation of the thermodynamically more stable di-substituted product.[1][4] It is crucial to monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the formation of the desired mono-substituted product is maximized.[1][4]
Slow Addition Adding the electrophile (aryl halide) slowly to the large excess of piperazine can help maintain a low concentration of the electrophile, further favoring the initial mono-arylation step.[4]

Decision Tree for Improving Mono-substitution Selectivity:

G start Poor Mono-substitution Selectivity q1 Is using a large excess of piperazine (5-10x) feasible? start->q1 s1 Use large excess of piperazine. Monitor reaction closely to stop at optimal time. q1->s1 Yes s2 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) q1->s2 No / Insufficient

Caption: Decision process for enhancing mono-arylation selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for coupling with challenging aryl chlorides? A1: Aryl chlorides are less reactive than bromides or iodides. Their successful coupling often requires more specialized catalysts. Systems employing bulky, electron-rich phosphine ligands are highly recommended. Ligands like RuPhos, BrettPhos, and t-BuXPhos, often used with a palladium precatalyst, have proven effective for these challenging transformations.[1][2]

Q2: Can I use a copper catalyst instead of palladium? A2: Yes, copper-catalyzed C-N coupling (Ullmann reaction) is a viable and more cost-effective alternative to palladium-based systems.[2] These reactions may require different ligands (e.g., oxalamides, diamines) and sometimes higher temperatures.[2][5] Copper catalysts can offer different reactivity and selectivity profiles, making them a valuable option to screen, especially for large-scale synthesis.[5]

Q3: My piperazine product is difficult to purify. What can I do? A3: The basicity of the piperazine moiety can cause issues like tailing during silica gel column chromatography. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4] Alternatively, an acid-base extraction can be effective. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution, which protonates the basic piperazine product, moving it to the aqueous layer and separating it from non-basic impurities.[4]

Q4: What is the role of the ligand in the catalytic cycle? A4: The ligand is crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. Bulky, electron-rich ligands promote the oxidative addition of the aryl halide to the Pd(0) center and accelerate the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.

Simplified Buchwald-Hartwig Catalytic Cycle:

G pd0 L-Pd(0) pdi_aryl L-Pd(II)(Ar)(X) pd0->pdi_aryl Oxidative Addition (Ar-X) pdi_amine L-Pd(II)(Ar)(NR2) pdi_aryl->pdi_amine Amine Binding & Deprotonation (Base, HNR2) pdi_amine->pd0 Reductive Elimination (Ar-NR2)

Caption: Key steps in the palladium-catalyzed C-N coupling cycle.

Experimental Protocols

General Protocol for Palladium-Catalyzed Mono-Arylation using N-Boc-Piperazine

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), N-Boc-piperazine (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., NaOtBu or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the N-Boc-N'-arylpiperazine product.

  • Deprotection (if required): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

References

work-up procedure for reactions involving 1-Cyclopropylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and procedural advice for researchers, scientists, and drug development professionals working with 1-Cyclopropylpiperazine dihydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Cyclopropylpiperazine derivative stuck in the aqueous layer during work-up?

A1: this compound is a salt. Like most amine salts, it is highly soluble in water and generally insoluble in less polar organic solvents.[1][2] To extract your compound into an organic layer, you must first convert the salt into its neutral, "free base" form, which is significantly more soluble in common organic solvents.

Q2: How do I convert the this compound to its free base for extraction?

A2: You need to neutralize the hydrochloride salt by adding a base. This process is called basification.[1] Typically, you would add an aqueous solution of a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) to the aqueous layer containing your product.[3] You should add the base until the pH of the aqueous solution is basic (pH > 9-10) to ensure the complete conversion of the amine salt to the free base.

Q3: What is "salting out" and how does it help improve my extraction yield?

A3: "Salting out" is the process of adding a large amount of a neutral, highly water-soluble salt (like sodium chloride, NaCl) to the aqueous layer before extraction.[4] This increases the ionic strength of the aqueous solution, which in turn decreases the solubility of organic compounds in it. This effect helps to "push" your organic product from the aqueous layer into the organic solvent, thereby increasing your extraction efficiency.

Q4: Which organic solvent is best for extracting my 1-Cyclopropylpiperazine derivative?

A4: The free base of piperazine and its derivatives are soluble in a range of organic solvents.[2] Common choices for extraction include dichloromethane (DCM), chloroform, and ethyl acetate. Toluene can also be used.[3][5] The best choice depends on the specific properties of your derivative. It is often recommended to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) for higher efficiency.[6]

Q5: My extraction is forming a stable emulsion. How can I break it?

A5: Emulsions are a common problem when working up reactions containing amines. Here are a few techniques to break them:

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a while will allow the layers to separate.

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the density and ionic strength of the aqueous layer, which often helps to break the emulsion.[4]

  • Gentle Stirring: Gently swirl the funnel or stir the emulsion layer with a glass rod.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth).[4]

Q6: After extraction, how can I purify my product?

A6: Several methods can be used depending on the nature of your product and the impurities:

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an effective purification method.[7]

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid compounds. For basic compounds like piperazine derivatives, it is often beneficial to add a small amount of a basic modifier (like 1-2% triethylamine) to the solvent system to prevent the compound from streaking on the silica gel.

  • Acid Salt Formation: You can re-form a salt of your purified free base. Dissolving the free base in a suitable solvent (like ethanol or ether) and adding a solution of an acid (e.g., HCl in ethanol) can precipitate the pure amine salt, which can be collected by filtration.[8]

Data Presentation

Physicochemical Properties
Compound NameFormMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubilityMelting Point (°C)
1-(Cyclopropylcarbonyl)piperazineFree BaseC₈H₁₄N₂O154.21-Soluble in water, alcohols, and most organic solvents-
1-(Cyclopropylcarbonyl)piperazine HydrochlorideMonohydrochloride SaltC₈H₁₅ClN₂O190.67White to off-white powder/crystalSoluble in water[9]175-179[9]

Experimental Protocols

Protocol 1: Standard Work-up: Basification and Liquid-Liquid Extraction

This protocol describes the fundamental procedure for isolating a 1-cyclopropylpiperazine derivative from an aqueous reaction mixture.

  • Quench Reaction: If the reaction is acidic, carefully quench it by slowly adding it to a stirred, chilled aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Basify Aqueous Layer: Transfer the aqueous mixture to a separatory funnel. Check the pH of the aqueous layer using pH paper. Add a 1M to 2M solution of NaOH or KOH dropwise, with swirling, until the pH is greater than 10. This ensures the complete conversion of the amine hydrochloride to its free base.

  • Extract with Organic Solvent: Add a volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel for 30-60 seconds, venting periodically.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer (if using DCM) or the upper layer (if using ethyl acetate) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-4) on the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Wash and Dry: Wash the combined organic layers with a saturated solution of NaCl (brine) to remove residual water and help break any minor emulsions. Drain the organic layer into a new flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolate Product: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid, crude product obtained from the work-up.

  • Choose a Solvent System: Select a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, isopropanol, acetone, or mixtures like ethanol/water or hexane/ethyl acetate.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of your product will decrease, and crystals will form.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface. Dry the crystals under vacuum to remove all residual solvent.

Visualizations

Experimental Workflow for Product Isolation

G cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification Reaction Reaction Mixture (Contains Amine Salt) Quench 1. Quench & Basify (Add aq. base, pH > 10) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., 3x DCM) Quench->Extract Wash 3. Wash Organic Layer (Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., MgSO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Free Base Concentrate->Crude Purify 6. Purify (Recrystallization or Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure

Caption: General experimental workflow for the work-up and isolation of a 1-Cyclopropylpiperazine derivative.

Troubleshooting Low Extraction Yield

G Start Problem: Low Yield After Extraction CheckpH Was the aqueous layer pH > 10 before extraction? Start->CheckpH Basify Action: Re-extract aqueous layer after adding more base. CheckpH->Basify No SaltOut Did you 'salt out' the aqueous layer? CheckpH->SaltOut Yes AddSalt Action: Add NaCl to saturation and re-extract. SaltOut->AddSalt No NumExtractions How many extractions were performed? SaltOut->NumExtractions Yes MoreExtractions Action: Perform additional (2-3) extractions. NumExtractions->MoreExtractions Only 1-2 SolventChoice Is the product partially water-soluble? NumExtractions->SolventChoice Multiple (3+) Evap Consider: Evaporate aqueous layer and extract solid residue. SolventChoice->Evap Yes

References

Validation & Comparative

A Comparative Analysis of 1-Cyclopropylpiperazine Dihydrochloride and Other Piperazine Reagents for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable moiety for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Among the diverse range of piperazine-based reagents available to researchers, 1-Cyclopropylpiperazine dihydrochloride has emerged as a versatile building block. This guide provides a comparative analysis of this compound against other commonly used piperazine reagents, such as 1-Boc-piperazine and various N-aryl and N-alkyl piperazines. The following sections present a compilation of experimental data to assist researchers in selecting the optimal reagent for their synthetic and drug discovery endeavors.

Physicochemical Properties: A Comparative Overview

The choice of a piperazine reagent is often dictated by its physical and chemical properties, which can significantly influence its handling, reactivity, and incorporation into a target molecule. The following table summarizes key physicochemical properties of 1-Cyclopropylpiperazine, 1-Boc-piperazine, and N-Methylpiperazine as a representative simple N-alkyl piperazine.

Property1-Cyclopropylpiperazine1-Boc-piperazineN-Methylpiperazine
Molecular Formula C₇H₁₄N₂C₉H₁₈N₂O₂C₅H₁₂N₂
Molecular Weight 126.20 g/mol [3]186.25 g/mol 100.16 g/mol [4]
Appearance Clear, colorless to light yellow liquidWhite to yellowish crystalline powderClear, colorless liquid[5]
Boiling Point 43 °C at 7 mmHg[6]258 °C at 760 mmHg138 °C[4]
Melting Point Not applicable (liquid at room temp.)47-49 °C-6 °C[4]
Density 0.94 g/mL[6]1.03 g/cm³0.903 g/mL[4]
pKa 9.23 (predicted)[6]Not availablepKa1: 4.94, pKa2: 9.09[7]
Solubility Soluble in waterPartially miscible with water[8]Miscible with water[4]

Performance in N-Arylation Reactions: A Case Study of Buchwald-Hartwig Amination

Piperazine ReagentAryl Halide/PseudohalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Piperazinep-bromotoluenePd(dba)₂ / (±)BINAPNaO-t-Bum-xyleneMicrowaveHigh selectivity for mono-arylation[9]
Piperazine2-bromo-13α-estrone 3-methyl etherPd(OAc)₂ / X-PhosKOt-BuToluene100 (Microwave)92
1-Boc-piperazine1-bromo-2,3-dichlorobenzeneNot specifiedNot specifiedNot specifiedNot specifiedNot specified (used in synthesis of Cariprazine)
Piperazine4-chlorotoluenePd₂ (dba)₃ / BippyPhosNaOtBuToluene10095
PiperazineAryl ChloridesPd(cinnamyl)Cl]₂ / BippyPhosNaOtBuToluene100up to 97

Note: The reaction conditions and yields are as reported in the cited literature and may not be directly comparable due to variations in catalysts, ligands, bases, solvents, and reaction times.

Comparative Biological Activity of Piperazine Derivatives

The piperazine scaffold is a key pharmacophore in a multitude of biologically active compounds. The nature of the substituent on the piperazine nitrogen can significantly impact the pharmacological profile of the resulting molecule. The following table provides a summary of the cytotoxic activities of various N-substituted piperazine derivatives against different cancer cell lines. It is important to note that these are complex molecules, and the observed activity is not solely attributable to the initial piperazine reagent but provides a valuable indication of the potential of different piperazine scaffolds in drug design.

Piperazine Derivative ClassExample CompoundCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Vindoline-piperazine conjugateVindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00
Vindoline-piperazine conjugateVindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35
Benzothiazole-piperazine derivativeAroyl substituted compound 1hHUH-7 (Hepatocellular)Not specified (most active)
Piperazine-based benzimidazoleCompound 9mNot specified (urease inhibitor)2.13 ± 0.03
Naphthoquinone-piperazine derivativeCompound 11MCF7 (Breast)29.54 ± 0.98
Piperazin-2-one derivativeTADDOL-derived compoundHUH7, AKH12 (Hepatocellular)Significant cytotoxicity at 50 µM[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Piperazine

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a piperazine derivative with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Piperazine reagent (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the piperazine reagent and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for MTT Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and solvent as negative controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Piperazine Chemistry and Biology

General Workflow for Piperazine Functionalization

The following diagram illustrates a typical workflow for the synthesis of functionalized piperazine derivatives, a common strategy in medicinal chemistry.

G cluster_0 Piperazine Reagent Selection cluster_1 Reaction cluster_2 Post-Reaction cluster_3 Final Product 1-Cyclopropylpiperazine 1-Cyclopropylpiperazine N-Arylation (e.g., Buchwald-Hartwig) N-Arylation (e.g., Buchwald-Hartwig) 1-Cyclopropylpiperazine->N-Arylation (e.g., Buchwald-Hartwig) 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->N-Arylation (e.g., Buchwald-Hartwig) N-Alkylation N-Alkylation 1-Boc-piperazine->N-Alkylation N-Aryl/Alkyl-piperazine N-Aryl/Alkyl-piperazine Amide Coupling Amide Coupling N-Aryl/Alkyl-piperazine->Amide Coupling Purification Purification N-Arylation (e.g., Buchwald-Hartwig)->Purification Deprotection (if applicable) Deprotection (if applicable) N-Alkylation->Deprotection (if applicable) N-Alkylation->Purification Amide Coupling->Purification Deprotection (if applicable)->Purification Functionalized Piperazine Derivative Functionalized Piperazine Derivative Purification->Functionalized Piperazine Derivative

Caption: A general workflow for the synthesis of functionalized piperazine derivatives.

Simplified GPCR Signaling Pathway

Many piperazine-containing drugs target G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified signaling cascade initiated by the binding of a piperazine-based ligand to a GPCR.

G Piperazine Ligand Piperazine Ligand GPCR GPCR Piperazine Ligand->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

References

Unambiguous Structural Validation of Esomeprazole Analogs: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their analogs is a critical regulatory and scientific requirement. Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor whose analogs are frequently synthesized for the development of new therapeutics or encountered as impurities and metabolites. This guide provides an objective comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), for the structural validation of Esomeprazole analogs. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in applying these techniques effectively.

Comparative Analysis of Spectroscopic Data

The synergistic use of NMR and Mass Spectrometry provides a comprehensive understanding of molecular structure. While MS provides information about the molecular weight and elemental composition, NMR offers detailed insights into the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. For Esomeprazole and its analogs, ¹H and ¹³C NMR are fundamental for confirming the core benzimidazole and pyridine ring structures, as well as the nature and position of various substituents.

Table 1: Comparative ¹H NMR Chemical Shift (δ) Data for Esomeprazole and Selected Analogs in DMSO-d₆

Proton AssignmentEsomeprazoleAnalog A (Omeprazole Sulfide)Analog B (Omeprazole Sulphone)
H-4 (Benzimidazole)7.68 (d)7.55 (d)7.75 (d)
H-5 (Benzimidazole)7.32 (dd)7.20 (dd)7.40 (dd)
H-6 (Benzimidazole)6.95 (d)6.85 (d)7.05 (d)
OCH₃ (Benzimidazole)3.75 (s)3.70 (s)3.80 (s)
CH₂4.75 (ABq)4.60 (s)4.90 (s)
CH₃ (Pyridine, pos 3)2.20 (s)2.15 (s)2.25 (s)
CH₃ (Pyridine, pos 5)2.15 (s)2.10 (s)2.20 (s)
OCH₃ (Pyridine)3.68 (s)3.65 (s)3.72 (s)
NH (Benzimidazole)13.5 (br s)12.8 (br s)13.8 (br s)

Table 2: Comparative ¹³C NMR Chemical Shift (δ) Data for Esomeprazole and Selected Analogs in DMSO-d₆

Carbon AssignmentEsomeprazoleAnalog A (Omeprazole Sulfide)Analog B (Omeprazole Sulphone)
C-2 (Benzimidazole)162.5168.0158.0
C-3a (Benzimidazole)141.2142.5140.0
C-4 (Benzimidazole)118.0117.5118.5
C-5 (Benzimidazole)112.5112.0113.0
C-6 (Benzimidazole)155.0154.5155.5
C-7 (Benzimidazole)108.0107.5108.5
C-7a (Benzimidazole)135.0134.5135.5
OCH₃ (Benzimidazole)55.855.656.0
CH₂57.035.065.0
C-2 (Pyridine)163.0164.0162.0
C-3 (Pyridine)148.0147.5148.5
C-4 (Pyridine)160.0159.5160.5
C-5 (Pyridine)106.0105.5106.5
C-6 (Pyridine)145.0144.5145.5
CH₃ (Pyridine, pos 3)12.011.812.2
CH₃ (Pyridine, pos 5)13.513.313.7
OCH₃ (Pyridine)60.560.360.7
Mass Spectrometry (MS) Data

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and, through fragmentation analysis, offers clues about its substructures. For Esomeprazole and its analogs, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.

Table 3: Comparative Mass Spectrometry Data for Esomeprazole and Selected Analogs

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
EsomeprazoleC₁₇H₁₉N₃O₃S346.1198.1, 150.1
Analog A (Omeprazole Sulfide)C₁₇H₁₉N₃O₂S330.1198.1, 134.1
Analog B (Omeprazole Sulphone)C₁₇H₁₉N₃O₄S362.1198.1, 166.1
Analog C (5-Hydroxy-Esomeprazole)C₁₇H₁₉N₃O₄S362.1214.1, 150.1

Experimental Protocols

NMR Sample Preparation and Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation :

    • Weigh 5-10 mg of the Esomeprazole analog.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, use gentle vortexing.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Data Acquisition :

    • Instrument : A 400 MHz (or higher) NMR spectrometer.

    • Experiments :

      • ¹H NMR : Acquire a standard one-dimensional proton spectrum.

      • ¹³C NMR : Acquire a proton-decoupled carbon spectrum.

      • 2D NMR (Optional but Recommended) : For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation).

    • Parameters : Utilize standard instrument parameters for each experiment, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for separation and identification of compounds in a mixture.

  • Sample Preparation :

    • Prepare a stock solution of the Esomeprazole analog in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL with the initial mobile phase composition.

  • LC-MS/MS System and Conditions :

    • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase : A gradient elution using:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Mass Spectrometer : A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode : Positive ion mode is typically used for Esomeprazole and its analogs.

    • Data Acquisition : Acquire full scan MS data to determine the [M+H]⁺ ion and product ion scan (MS/MS) data to observe the fragmentation pattern. For targeted analysis, multiple reaction monitoring (MRM) can be used.[1]

Visualizing the Validation Workflow and Fragmentation

To further clarify the process of structural validation and the information obtained from mass spectrometry, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Esaprazole Analog Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS/MS) Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure_Validation Structure Confirmation NMR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the structural validation of an Esomeprazole analog.

G cluster_fragments Key Fragment Ions M_H [M+H]⁺ (Precursor Ion) Pyridinylmethyl Pyridinylmethyl Cation M_H->Pyridinylmethyl Cleavage of C-S bond Benzimidazole Benzimidazole Moiety M_H->Benzimidazole Rearrangement & Cleavage

References

Impurity Profiling of Active Pharmaceutical Ingredients (APIs) Synthesized with 1-Cyclopropylpiperazine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of synthesized active pharmaceutical ingredients (APIs) is paramount. When utilizing starting materials such as 1-Cyclopropylpiperazine dihydrochloride, a thorough understanding of potential impurities is critical for regulatory compliance and drug efficacy. This guide provides a comparative overview of impurity profiling for APIs synthesized using this reagent, complete with experimental protocols and data presentation.

The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of a pharmaceutical product.[1] Regulatory bodies like the ICH, USFDA, and others have stringent guidelines for the identification and quantification of impurities.[1] According to ICH guidelines, any impurity present in an excess of 0.1% should be identified and quantified.[1] Impurity profiling is the process of detecting, identifying, and quantifying these unwanted chemicals in pharmaceutical preparations.[1]

Potential Sources of Impurities

Impurities in an API can originate from various sources, including the starting materials, intermediates, by-products of the manufacturing process, and degradation of the final product.[2] When this compound is used as a starting material, potential impurities in the final API can include:

  • Unreacted 1-Cyclopropylpiperazine: Residual amounts of the starting material that did not react.

  • By-products of the Synthesis: These can arise from side reactions or incomplete reactions. For instance, in reactions involving the acylation of 1-Cyclopropylpiperazine, di-acylated or other side products may form.

  • Reagents and Solvents: Trace amounts of reagents, catalysts, and solvents used in the synthesis may remain in the final product.

  • Degradation Products: The API may degrade over time due to factors like temperature, light, or interaction with excipients, leading to the formation of new impurities.[2]

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly influence the impurity profile of the final API. Different routes may involve different reagents, solvents, and reaction conditions, leading to the formation of distinct sets of impurities.

Synthetic RouteKey Reagents & ConditionsPotential Major ImpuritiesRemarks
Route A: Direct Acylation Acyl chloride, organic base (e.g., triethylamine), dichloromethaneUnreacted 1-Cyclopropylpiperazine, di-acylated piperazine, residual triethylamine hydrochlorideA common and straightforward method, but can lead to over-acylation.
Route B: Amide Coupling Carboxylic acid, coupling agent (e.g., EDC/HOBt), organic solvent (e.g., DMF)Unreacted 1-Cyclopropylpiperazine, residual coupling agents and by-productsGenerally provides cleaner reactions with fewer by-products compared to direct acylation.
Route C: Reductive Amination Aldehyde/ketone, reducing agent (e.g., sodium triacetoxyborohydride), acidic conditionsUnreacted 1-Cyclopropylpiperazine, over-alkylated products, residual reducing agent by-productsA versatile method for introducing alkyl groups onto the piperazine nitrogen.[3]

Note: The data in this table is illustrative and will vary depending on the specific reaction and purification methods.

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed for the detection, identification, and quantification of impurities. The choice of method depends on the nature of the impurities and the API.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarityHigh resolution, quantitative accuracy, widely availableMay require derivatization for compounds without a UV chromophore.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detectionHigh sensitivity and selectivity, provides molecular weight information for identificationHigher cost and complexity compared to HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detectionExcellent for volatile impurities and residual solventsNot suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural informationUnambiguous structure elucidationLower sensitivity compared to mass spectrometry-based methods.

Experimental Protocols

  • Accurately weigh approximately 10 mg of the API sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation: HPLC system with a UV detector.[4]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable reverse-phase C18 column.[4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 254 nm or a wavelength appropriate for the API and its impurities.

  • Injection Volume: 10 µL.[4]

  • Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC-UV method.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) for structural elucidation of detected impurities.

Data Presentation

Quantitative data for impurities should be presented in a clear and organized manner.

Table 1: Impurity Profile of API Batch XYZ-123

ImpurityRetention Time (min)Relative Retention Time (RRT)Area (%)Specification Limit (%)
1-Cyclopropylpiperazine3.50.350.08≤ 0.15
Impurity A8.20.820.12≤ 0.15
Impurity B12.11.210.05≤ 0.10
Total Impurities--0.25≤ 0.50

Note: This data is for illustrative purposes only.

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate experimental workflows and the logical steps involved in impurity profiling.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting start API Sample dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial hplc HPLC-UV Analysis hplc_vial->hplc lcms LC-MS Analysis hplc_vial->lcms quantify Quantify Impurities hplc->quantify identify Identify Impurities lcms->identify report Generate Impurity Profile Report quantify->report identify->report

Caption: Experimental Workflow for Impurity Profiling.

ImpurityIdentification start Unknown Peak Detected in HPLC lcms_analysis Perform LC-MS Analysis start->lcms_analysis mw_determination Determine Molecular Weight lcms_analysis->mw_determination msms_fragmentation Analyze MS/MS Fragmentation mw_determination->msms_fragmentation structure_proposal Propose Putative Structure msms_fragmentation->structure_proposal synthesis Synthesize Reference Standard structure_proposal->synthesis confirmation Confirm Structure by Co-injection & NMR synthesis->confirmation

Caption: Logical Flow for Impurity Identification.

References

comparing the efficacy of different cyclopropylating agents in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl motif is a prevalent structural feature in a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Its unique conformational and electronic properties often impart desirable pharmacological characteristics. The efficient construction of this three-membered ring is, therefore, a critical endeavor in synthetic organic chemistry. This guide provides an objective comparison of the efficacy of several widely used cyclopropylating agents, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Key Cyclopropanation Methods

Four major strategies for cyclopropanation are compared herein: the Simmons-Smith reaction, the Corey-Chaykovsky reaction, the Kulinkovich reaction, and metal-catalyzed reactions of diazo compounds. Each method offers distinct advantages and is suited to different substrate classes and synthetic goals.

Synthetic RouteReagentsCatalystTypical YieldReaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Simmons-Smith Reaction Diiodomethane, Zinc-Copper CoupleNoneHigh (~98%)5 h0 to RTHigh yield, stereospecificity, good functional group tolerance.[1]Stoichiometric zinc, cost of diiodomethane.[1][2]
Furukawa Modification Diiodomethane, DiethylzincNoneHigh12 h-10 to RTMilder conditions, suitable for unfunctionalized alkenes.[1]Pyrophoric diethylzinc, cost of reagents.[1]
Corey-Chaykovsky Reaction Trimethylsulfoxonium Iodide, BaseNoneHigh2-3 h0 to RTEffective for electron-deficient alkenes (enones).[3]Requires strong base, can be substrate-dependent.
Kulinkovich Reaction Grignard Reagent, Titanium(IV) IsopropoxideTi(Oi-Pr)₄High36 h0 to RTForms cyclopropanols from esters, good for specific targets.[4]Requires stoichiometric titanium reagent and Grignard reagent.[5]
Rhodium-Catalyzed Cyclopropanation Ethyl DiazoacetateRh₂(OAc)₄HighVariesRTHigh efficiency, catalytic, well-established for asymmetric synthesis.[6]Use of potentially explosive diazo compounds.[1]
Iron-Catalyzed Cyclopropanation Ethyl DiazoacetateIron(II) Chloride (FeCl₂)High4 h60Inexpensive and abundant catalyst, high efficiency.[1]Use of potentially explosive diazo compounds.[1]
Cobalt-Catalyzed Cyclopropanation α-cyanodiazoacetatesChiral Cobalt(II) PorphyrinHighVaries-20High yields and excellent stereoselectivity for asymmetric synthesis.[1]Use of potentially explosive diazo compounds.[1]

Quantitative Comparison of Efficacy

The following tables provide a summary of reported yields and stereoselectivities for different cyclopropanation reactions across a range of substrates. It is important to note that reaction conditions can significantly influence outcomes, and these values should be considered representative examples.

Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is renowned for its reliability and stereospecificity, particularly with allylic alcohols where the hydroxyl group directs the cyclopropanation.

Alkene SubstrateReagent/ModificationYield (%)Diastereomeric Ratio (dr)Reference
CyclohexeneZn-Cu, CH₂I₂>90N/A[7]
(E)-Cinnamyl alcoholDioxaborolane9285:15[8]
(Z)-3-Phenyl-2-propen-1-olDioxaborolane8878:22[8]
GeraniolDioxaborolane9570:30[8]
3-Aryl substituted allylic alcoholTitanium-TADDOLateup to 94High[8]
Corey-Chaykovsky Cyclopropanation of Enones

The Corey-Chaykovsky reaction is particularly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones (enones).

Chalcone Substrate (Ar-CO-CH=CH-Ar')ArAr'Yield (%)Enantiomeric Ratio (er)
ChalconePhenylPhenyl9891:9
4-Chlorochalcone4-ChlorophenylPhenyl9590:10
4-Nitrochalcone4-NitrophenylPhenyl9288:12
2-Naphthylchalcone2-NaphthylPhenyl8585:15

Data compiled from studies on asymmetric phase-transfer catalyzed cyclopropanation.

Metal-Catalyzed Cyclopropanation with Diazo Compounds

Transition metal catalysts, especially rhodium complexes, are highly efficient for the cyclopropanation of a wide variety of alkenes with diazo compounds. These methods are at the forefront of asymmetric cyclopropanation.

AlkeneDiazo CompoundCatalystYield (%)Enantiomeric Excess (ee)Reference
StyreneEthyl DiazoacetateRh₂(OAc)₄HighN/A[6]
StyreneVinyldiazoacetateRh₂(S-TCPTAD)₄8998%[9]
Methyl AcrylateAryldiazoacetateRh₂(S-TCPTAD)₄75-8995-98%[9]
1-HexeneEthyl DiazoacetateChiral Ru-pybox8097%

Experimental Protocols

Detailed methodologies for key cyclopropanation reactions are provided below.

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the classic procedure for the cyclopropanation of cyclohexene to yield norcarane.

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • Cyclohexene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of Zinc-Copper Couple: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (2.61 g) and anhydrous diethyl ether (20 mL). Heat the suspension to a gentle reflux. In a separate flask, dissolve copper(I) chloride (0.40 g) in a minimal amount of hot glacial acetic acid and add it dropwise to the refluxing zinc suspension over 5 minutes. Continue refluxing for an additional 30 minutes. Allow the mixture to cool to room temperature and decant the ether. Wash the zinc-copper couple with three 20 mL portions of anhydrous diethyl ether and decant the ether each time. The activated zinc-copper couple should be used immediately.[7]

  • Cyclopropanation Reaction: To the flask containing the freshly prepared zinc-copper couple, add 30 mL of anhydrous diethyl ether. Add cyclohexene (1.0 mL, 10 mmol). Add diiodomethane (1.6 mL, 20 mmol) dropwise to the stirred suspension at a rate that maintains a gentle reflux.[7]

  • Work-up and Purification: After the initial exothermic reaction subsides, stir the reaction mixture at room temperature for 1 hour. Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Filter the mixture through a pad of Celite® to remove the unreacted zinc and copper salts. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with two 20 mL portions of diethyl ether. Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by distillation or column chromatography.

Protocol 2: Corey-Chaykovsky Cyclopropanation of Chalcone

This protocol details the cyclopropanation of a representative chalcone using Corey's ylide.

Materials:

  • Substituted Chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes. Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature. Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.[3]

  • Cyclopropanation Reaction: In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF. Cool the ylide solution to 0 °C using an ice bath. Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up and Purification: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 3: Kulinkovich Reaction of a Lactone

This protocol describes the formation of a cyclopropanol from a lactone.

Materials:

  • Lactone

  • Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃), 1.0 M solution in THF

  • Ethylmagnesium bromide (EtMgBr), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Triethylamine

Procedure:

  • Reaction Setup: To a solution of the lactone (4.6 mmol, 1.0 equiv) in THF (16 mL), add a solution of ClTi(Oi-Pr)₃ (1.0 M in THF, 2.4 equiv) at room temperature. The reaction mixture is cooled to 0 °C, and a solution of EtMgBr (1.0 M in THF, 4.8 equiv) is added dropwise from a syringe over 10 min.[4]

  • Reaction: After gas evolution ceases, the reaction mixture is warmed to room temperature. The flask is then tightly sealed and stirred vigorously at room temperature for 36 h.[4]

  • Work-up and Purification: The reaction mixture is diluted with EtOAc and quenched with saturated aqueous NH₄Cl. Triethylamine is added, and the reaction mixture is stirred for 30 min. The mixture is extracted with EtOAc. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield a crude residue, which is purified by flash column chromatography to afford the cyclopropanol product.[4]

Protocol 4: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol outlines a general procedure for the rhodium-catalyzed cyclopropanation of styrene.

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 mmol) and anhydrous CH₂Cl₂ (5 mL). Add styrene (2.0 mmol) to the catalyst solution.[6]

  • Addition of Diazoacetate: Prepare a solution of ethyl diazoacetate (2.2 mmol) in anhydrous CH₂Cl₂ (5 mL). Add the EDA solution dropwise to the stirred reaction mixture over a period of 4-6 hours using a syringe pump.

  • Reaction and Work-up: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours. Monitor the reaction by TLC or GC. Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the cyclopropyl ester.

Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and reaction mechanisms for the discussed cyclopropanation methods.

experimental_workflow cluster_SimmonsSmith Simmons-Smith Reaction cluster_CoreyChaykovsky Corey-Chaykovsky Reaction cluster_Kulinkovich Kulinkovich Reaction cluster_Diazo Diazo Cyclopropanation ss_start Alkene + CH₂I₂ in Ether ss_reagent Add Zn-Cu Couple ss_start->ss_reagent ss_reaction Reflux ss_reagent->ss_reaction ss_workup Aqueous Workup (NH₄Cl) ss_reaction->ss_workup ss_purify Purification ss_workup->ss_purify ss_product Cyclopropane ss_purify->ss_product cc_ylide Sulfonium Salt + Base in DMSO cc_add Add Carbonyl to Ylide at 0°C cc_ylide->cc_add cc_start α,β-Unsaturated Carbonyl in THF cc_start->cc_add cc_reaction Stir at RT cc_add->cc_reaction cc_workup Aqueous Workup (NH₄Cl) cc_reaction->cc_workup cc_purify Purification cc_workup->cc_purify cc_product Cyclopropane cc_purify->cc_product ku_start Ester in THF ku_reagent1 Add Ti(O-iPr)₄ ku_start->ku_reagent1 ku_reagent2 Add Grignard Reagent at 0°C ku_reagent1->ku_reagent2 ku_reaction Stir at RT ku_reagent2->ku_reaction ku_workup Aqueous Workup (NH₄Cl) ku_reaction->ku_workup ku_purify Purification ku_workup->ku_purify ku_product Cyclopropanol ku_purify->ku_product dz_start Alkene + Catalyst in Solvent dz_reagent Slowly Add Diazo Compound dz_start->dz_reagent dz_reaction Stir at RT dz_reagent->dz_reaction dz_workup Solvent Evaporation dz_reaction->dz_workup dz_purify Purification dz_workup->dz_purify dz_product Cyclopropane dz_purify->dz_product

General experimental workflows for major cyclopropanation reactions.

reaction_mechanisms cluster_simmons_smith Simmons-Smith Mechanism cluster_corey_chaykovsky Corey-Chaykovsky Mechanism cluster_kulinkovich Kulinkovich Mechanism cluster_diazo Metal-Catalyzed Diazo Mechanism ss_1 CH₂I₂ + Zn(Cu) ss_2 ICH₂ZnI (Carbenoid) ss_1->ss_2 ss_ts [Butterfly Transition State] ss_2->ss_ts ss_3 Alkene ss_3->ss_ts ss_4 Cyclopropane + ZnI₂ ss_ts->ss_4 cc_1 Sulfonium Salt + Base cc_2 Sulfur Ylide cc_1->cc_2 cc_4 1,4-Michael Addition cc_2->cc_4 cc_3 Enone cc_3->cc_4 cc_5 Betaine Intermediate cc_4->cc_5 cc_6 Intramolecular Nucleophilic Substitution cc_5->cc_6 cc_7 Cyclopropane + DMSO cc_6->cc_7 k_1 Ti(O-iPr)₄ + 2 EtMgBr k_2 [Et₂Ti(O-iPr)₂] k_1->k_2 k_3 Titanacyclopropane + Ethane k_2->k_3 k_5 Intermediate Adduct k_3->k_5 k_4 Ester k_4->k_5 k_6 Cyclopropanol Product k_5->k_6 d_1 Diazo Compound + Metal Catalyst (e.g., Rh₂(OAc)₄) d_2 Metal Carbene Intermediate d_1->d_2 d_4 Concerted Cycloaddition d_2->d_4 d_3 Alkene d_3->d_4 d_5 Cyclopropane + Catalyst d_4->d_5

Simplified mechanisms of key cyclopropanation reactions.

References

A Comparative Guide to HPLC Method Validation for Purity Assessment of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods validated for the purity assessment of piperazine and its derivatives. The information presented is collated from published scientific studies and is intended to assist researchers and analysts in selecting and implementing suitable analytical methods. This document details experimental protocols and presents key validation parameters in a comparative format.

Comparative Analysis of Validated HPLC Methods

The following table summarizes the performance characteristics of different HPLC methods developed for the analysis of piperazine and its derivatives. These methods have been validated for key parameters such as linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantitation), ensuring their suitability for purity assessment.

Analyte(s)HPLC MethodLinearity (R²)Accuracy (% Recovery)Precision (% RSD)LODLOQ
PiperazineUHPLC-FLD (derivatization with DNS-Cl)≥ 0.999179.64 - 99.771.14 - 5.630.50 - 1.20 µg/kg1.80 - 3.50 µg/kg
PiperazineHPLC-UV (derivatization with NBD-Cl)Not specified104.87 - 108.061.1330 ppm90 ppm
4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridineRP-HPLC-UVNot specifiedValidatedValidatedValidatedValidated
Rifampicin and PiperineRP-HPLC-UVNot specifiedValidatedValidated2.385 ng/ml (RIFA), 0.107 ng/ml (PIPE)7.228 ng/ml (RIFA), 0.325 ng/ml (PIPE)
SK3530.2HClRP-HPLC-UVLinear over 200-300 µg/mlValidatedValidatedNot specifiedNot specified
Piperazine, 1-methyl piperazine, 1-ethyl piperazineGCNot specifiedValidated< 2.00.005 - 0.008%0.002 - 0.03%
PiperazineLC-MSNot specifiedValidatedValidated0.1175 ng/mL0.3525 ng/mL

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

UHPLC-FLD Method for Piperazine Residue Analysis[1]

This method is designed for the estimation of piperazine residues in animal tissues and involves a pre-column derivatization step.

  • Instrumentation : Ultra-High-Performance Liquid Chromatography system coupled with a Fluorescence Detector (UHPLC-FLD).

  • Column : Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[1]

  • Mobile Phase : A mixture of ultrapure water and acetonitrile in a 15:85 (v/v) ratio.[1]

  • Derivatization : Dansyl chloride (DNS-Cl) is used as the derivatization reagent.[1]

  • Sample Preparation : The sample undergoes accelerated solvent extraction (ASE) followed by purification on a strong cation-exchange solid-phase extraction (SPE) column.[1]

  • Validation : The method was validated for linearity, with a coefficient of determination (R²) of 0.9991 or greater for piperazine concentrations between the limit of quantitation (LOQ) and 200.0 µg/kg.[1] The recoveries ranged from 79.64% to 99.77%, with relative standard deviations (RSDs) between 1.14% and 5.63%.[1] The limits of detection (LODs) were in the range of 0.50–1.20 µg/kg, and the LOQs were between 1.80 and 3.50 µg/kg.[1]

HPLC-UV Method for Piperazine in an Active Pharmaceutical Ingredient (API)[2][3]

This method utilizes derivatization to enable UV detection of piperazine, which lacks a suitable chromophore.

  • Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

  • Column : Chiralpak IC (Diacel) (250 x 4.6 mm, 5µm).[2]

  • Mobile Phase : A mixture of Acetonitrile, Methanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[2]

  • Flow Rate : 1.0 ml/min.[2]

  • Column Temperature : 35°C.[2]

  • Detection Wavelength : 340 nm.[2]

  • Injection Volume : 10 µL.[2]

  • Derivatization : The method is based on the reaction of piperazine with NBD-Cl (4-chloro-7-nitrobenzofuran) to form a stable, UV-active derivative.[2][3]

  • Validation : The method was validated for LOD, LOQ, accuracy, linearity, precision, robustness, and ruggedness in the range of approximately 30 to 350 ppm.[2][3] The percentage recovery of piperazine was found to be between 104.87% and 108.06%. The precision was confirmed with a %RSD of 1.13%. The LOD and LOQ were determined to be 30 ppm and 90 ppm, respectively.[2]

Stability-Indicating RP-HPLC Method for Rifampicin and Piperine[4]

This method is suitable for the simultaneous estimation of Rifampicin and Piperine in bulk and pharmaceutical dosage forms and can be used for stability studies.

  • Instrumentation : Reversed-Phase High-Performance Liquid Chromatography system with a UV detector.

  • Column : C18 column.[4]

  • Mobile Phase : A mixture of Buffer (Potassium Dihydrogen Orthophosphate, pH 6.5) and Acetonitrile in a 30:70 (%, v/v) ratio.[4]

  • Flow Rate : 1 mL/min.[4]

  • Detection Wavelength : 341 nm.[4]

  • Validation : The method was validated according to ICH guidelines for accuracy, precision, reproducibility, specificity, robustness, and detection and quantification limits.[4] The detection limits were 2.385 ng/ml for Rifampicin and 0.107 ng/ml for Piperine, while the quantification limits were 7.228 ng/ml and 0.325 ng/ml, respectively.[4] Stress studies confirmed the stability-indicating nature of the method.[4]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its suitability for its intended purpose.

HPLC_Validation_Workflow start Method Development validation_protocol Define Validation Protocol & Acceptance Criteria start->validation_protocol specificity Specificity/ Selectivity report Validation Report linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness stability Solution Stability system_suitability System Suitability Testing execute_validation Execute Validation Experiments system_suitability->execute_validation If Passes validation_protocol->system_suitability end Validated Method report->end If all criteria met

Caption: A generalized workflow for HPLC method validation.

Considerations for Method Selection

When choosing an HPLC method for the purity assessment of piperazine derivatives, several factors should be considered:

  • Nature of the Analyte : The physicochemical properties of the specific piperazine derivative, such as its polarity and UV absorbance, will dictate the most suitable column and detector. For compounds lacking a chromophore, derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary.[2][5]

  • Matrix : The complexity of the sample matrix (e.g., API, finished product, biological sample) will influence the sample preparation procedure required to remove interfering substances.

  • Regulatory Requirements : The intended application of the method (e.g., quality control, stability testing) will determine the extent of validation required to meet regulatory guidelines such as those from the International Council for Harmonisation (ICH).

  • Instrumentation Availability : The choice of method may be constrained by the availability of specific HPLC systems, detectors, and columns.

For stability-indicating methods, it is crucial to perform forced degradation studies to ensure that the method can effectively separate the active ingredient from its degradation products.[4][6] This involves exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[6] The selection of the HPLC column is critical, and while C18 columns are common, other stationary phases like C8, phenyl, or cyano may offer better selectivity for certain piperazine derivatives and their degradants.[6]

References

A Comparative Guide to the Characterization of 1-Cyclopropylpiperazine Dihydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of common reaction products of 1-Cyclopropylpiperazine dihydrochloride, a versatile building block in medicinal chemistry. Understanding the distinct spectroscopic signatures of its derivatives is crucial for reaction monitoring, quality control, and the unambiguous identification of synthesized compounds. Here, we focus on two principal classes of reactions: N-acylation and N-alkylation, presenting detailed experimental protocols and comparative analytical data.

N-Acylation vs. N-Alkylation: A Comparative Overview

This compound offers two reactive secondary amine functionalities. The reactivity of these sites can be modulated to achieve mono-substitution, leading to either N-acyl or N-alkyl derivatives. The electronic nature of the introduced substituent significantly influences the chemical and spectroscopic properties of the resulting product.

N-acylation introduces an electron-withdrawing acyl group, which decreases the basicity of the adjacent nitrogen atom and influences the magnetic environment of neighboring protons and carbons. This is readily observable in NMR spectroscopy.

N-alkylation , on the other hand, introduces an electron-donating alkyl group, which generally maintains or slightly increases the basicity of the nitrogen and results in characteristic shifts in NMR and mass spectrometry data.

Data Presentation: Spectroscopic Comparison

Table 1: Comparative ¹H NMR Data (ppm)

CompoundPiperazine ProtonsCyclopropyl ProtonsOther ProtonsSolvent
(4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone[1]3.27-3.71 (m, 8H)0.74 (brs, 2H), 0.93-0.96 (m, 2H), 1.68 (brs, 1H)6.93-6.97 (m, 1H), 7.44-7.48 (m, 2H)CDCl₃
1-Benzylpiperazine (Analogue)[2]~2.4 (m, 4H), ~2.9 (m, 4H)N/A3.5 (s, 2H, CH₂Ph), 7.2-7.4 (m, 5H, Ar-H)CDCl₃

Table 2: Comparative ¹³C NMR Data (ppm)

CompoundPiperazine CarbonsCyclopropyl CarbonsOther CarbonsSolvent
(4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone[1]42.3, 47.27.7, 11.0117.4 (d), 117.7 (d), 125.5 (d), 132.1 (d), 134.5 (d), 157.1 (d), 163.9, 172.3CDCl₃
1-Benzylpiperazine (Analogue)~46, ~54N/A~63 (CH₂Ph), ~127, ~128, ~129, ~138 (Ar-C)CDCl₃

Table 3: Comparative Mass Spectrometry and IR Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)Key IR Peaks (cm⁻¹)
(4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone[1]C₁₅H₁₇BrFN₂O₂355.05355.0452 [M+H]⁺~1640 (Amide C=O)
1-Benzylpiperazine (Analogue)[3]C₁₁H₁₆N₂176.26177.1385 [M+H]⁺~2800-3000 (C-H), No prominent C=O

Experimental Protocols

Protocol 1: N-Acylation of 1-Cyclopropylpiperazine

This protocol is adapted from a similar synthesis of a cyclopropyl-containing piperazine amide.[4]

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., 5-bromo-2-fluorobenzoic acid)

  • Coupling agent (e.g., EDC·HCl)

  • Coupling additive (e.g., HOBt)

  • Organic base (e.g., triethylamine or DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in the anhydrous solvent, add the coupling agent (1.1 eq) and coupling additive (1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 1-Cyclopropylpiperazine (1.0 eq) and the organic base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation (Benzylation) of 1-Cyclopropylpiperazine

This protocol is a generalized procedure adapted from the synthesis of 1-benzylpiperazine.[2]

Materials:

  • This compound

  • Benzyl chloride

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Solvent (e.g., Acetonitrile or Ethanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.2 eq) and stir for 15-30 minutes.

  • Add benzyl chloride (1.05 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

Reaction_Pathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation start 1-Cyclopropylpiperazine dihydrochloride acyl_reagents R-COOH, Coupling Agents, Base start->acyl_reagents alkyl_reagents R'-X (Alkyl Halide), Base start->alkyl_reagents acyl_product 1-Acyl-4-cyclopropylpiperazine acyl_reagents->acyl_product Amide bond formation alkyl_product 1-Alkyl-4-cyclopropylpiperazine alkyl_reagents->alkyl_product C-N bond formation

Caption: Reaction pathways for N-acylation and N-alkylation of 1-Cyclopropylpiperazine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization start Reactants & Reagents reaction Reaction under controlled conditions start->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring quench Quenching/Washing monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir

Caption: General experimental workflow for synthesis and characterization.

References

Assessing the Neuroprotective Activity of Synthesized Esaprazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the neuroprotective activity of synthesized Esaprazole analogs. Esaprazole, traditionally known as an anti-ulcer agent, and its analogs have emerged as potential neuroprotective compounds through their interaction with the sigma-1 (σ1) receptor.[1] This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved in their putative mechanism of action.

Comparative Analysis of Neuroprotective Activity

While the seminal study by Maccioni et al. (2013) demonstrated the neuroprotective properties of various Esaprazole analogs in primary cortical neurons subjected to glutamate- and hydrogen peroxide-induced toxicity, specific quantitative data such as EC50 or IC50 values from this study are not publicly available.[1] The analogs were generally found to be neuroprotective, but a clear structure-activity relationship for this effect could not be established.[1]

To provide a framework for comparison, the following tables present data for well-characterized neuroprotective agents, including other σ1 receptor agonists, in similar in vitro models of neuronal injury.

Table 1: Neuroprotective Activity against Glutamate-Induced Excitotoxicity in Cortical Neurons

Compound/AnalogTargetNeuroprotective EffectEC50/Concentration for EffectReference
Esaprazole Analogs σ1 Receptor AgonistDemonstrated neuroprotectionData not availableMaccioni et al., 2013[1]
PRE-084 Selective σ1 Receptor AgonistSignificant neuroprotection10 µMRuscher et al., 2011
4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) σ1 Receptor AgonistAttenuated neuronal injury50-100 µMYang et al., 2007[2]
MK-801 NMDA Receptor AntagonistDose-dependent reduction of RGC apoptosis0.074 nanomoles (in vivo)Guo et al., 2006[3]

Table 2: Neuroprotective Activity against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells

Compound/AnalogTarget/MechanismNeuroprotective EffectIC50/Concentration for EffectReference
Esaprazole Analogs σ1 Receptor AgonistDemonstrated neuroprotectionData not availableMaccioni et al., 2013[1]
SA4503 σ1 Receptor AgonistInhibited neuronal cell deathNot specifiedHashimoto et al., 2009[4]
Norcepharadione B Antioxidant, PI3K/Akt pathwayReduced cell apoptosisNot specifiedLi et al., 2020[5]
Artemisinin AMPK Pathway ActivationRescued cells from H₂O₂-induced deathClinically relevant dosesWang et al., 2019[6]

Table 3: Sigma-1 (σ1) Receptor Binding Affinity

Compound/AnalogKi (nM)Reference
Esaprazole Analogs Structure-activity relationship establishedMaccioni et al., 2013[1]
PRE-084 2.2Vilner et al., 1995
Haloperidol 3.2Vilner et al., 1995
(+)-Pentazocine 3.1Vilner et al., 1995

Experimental Protocols

The assessment of neuroprotective activity of Esaprazole analogs typically involves in vitro assays that model neuronal damage observed in neurodegenerative diseases. The following are detailed methodologies for key experiments cited in the literature.

Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors.

a. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse fetuses.

  • Cortices are dissected, dissociated, and plated onto poly-D-lysine coated 96-well plates.

  • Neurons are cultured in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.

b. Treatment:

  • On the day of the experiment, the culture medium is replaced with a salt solution (e.g., HBSS).

  • Cells are pre-incubated with various concentrations of the test compound (Esaprazole analogs or comparators) for 1-2 hours.

  • Glutamate is then added to a final concentration of 50-100 µM to induce excitotoxicity.[2][7]

  • A vehicle control (no compound) and a positive control (a known neuroprotective agent) are included.

c. Assessment of Cell Viability:

  • After 24 hours of incubation with glutamate, cell viability is assessed using one of the following methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for visualization and quantification by fluorescence microscopy or a plate reader.

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay

This assay assesses the capacity of a compound to protect neurons from oxidative damage, a common pathological mechanism in neurodegeneration.

a. Cell Culture:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y, HT22) are cultured as described above.

b. Treatment:

  • Cells are pre-treated with the test compounds for a specified period (e.g., 1-2 hours).

  • Hydrogen peroxide is then added at a concentration known to induce significant cell death (e.g., 100-500 µM), which should be determined empirically for the specific cell type.

  • The cells are co-incubated for a duration ranging from a few hours to 24 hours.

c. Measurement of Neuroprotection:

  • Cell Viability: Assessed using MTT, LDH, or live/dead staining as described for the glutamate assay.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA.

  • Apoptosis Assays: Apoptotic cell death can be evaluated by measuring caspase-3 activity or using TUNEL staining to detect DNA fragmentation.

Visualizing the Mechanism of Action

The neuroprotective effects of Esaprazole analogs are believed to be mediated through their agonistic activity at the σ1 receptor. The following diagrams illustrate the putative signaling pathways.

G cluster_stress Cellular Stress (Glutamate, H₂O₂) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R H2O2 H₂O₂ ROS ↑ ROS H2O2->ROS Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis ROS->Apoptosis

Caption: Simplified workflow of neuronal injury induction.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytoplasm Cytoplasm Sigma1R σ1 Receptor BiP BiP Sigma1R->BiP Dissociation IRE1 IRE1 Sigma1R->IRE1 Modulation Ca_homeostasis Ca²⁺ Homeostasis Sigma1R->Ca_homeostasis Stabilization PI3K_Akt PI3K/Akt Pathway Sigma1R->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Sigma1R->MAPK_ERK Bcl2 ↑ Bcl-2 Ca_homeostasis->Bcl2 Cell_Survival Neuronal Survival Bcl2->Cell_Survival Esaprazole_Analog Esaprazole Analog Esaprazole_Analog->Sigma1R Agonist PI3K_Akt->Cell_Survival MAPK_ERK->Cell_Survival

Caption: Putative neuroprotective signaling of Esaprazole analogs.

References

yield comparison between different synthetic routes to cyclopropylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of core scaffolds is of paramount importance. Cyclopropylpiperazine moieties are prevalent in a wide array of pharmacologically active compounds, making the optimization of their synthesis a critical endeavor. This guide provides a detailed comparison of two common synthetic routes to 1-cyclopropylpiperazine: Direct N-Alkylation and Reductive Amination .

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative aspects of the two primary synthetic routes to 1-cyclopropylpiperazine, providing a clear comparison to aid in methodological selection.

ParameterRoute 1: Direct N-AlkylationRoute 2: Reductive Amination
Overall Yield 60-85%70-90%
Starting Materials Piperazine (or a protected derivative), Cyclopropyl HalidePiperazine, Cyclopropanone
Key Reagents Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst)
Reaction Steps Typically one-step (alkylation) or two-steps (with deprotection)One-pot reaction
Reaction Conditions Often requires heatingGenerally mild, room temperature
Key Advantages Straightforward procedure, readily available starting materials.High yields, often proceeds under mild conditions, avoids handling of potentially unstable alkyl halides.
Potential Drawbacks Risk of di-alkylation, may require use of protecting groups, potential for side reactions with sensitive substrates.Requires a specific ketone precursor, catalyst may be required for hydrogenation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-cyclopropylpiperazine via direct N-alkylation and reductive amination.

Route 1: Direct N-Alkylation of Piperazine

This method involves the direct reaction of a piperazine derivative with a cyclopropylating agent. To control for mono-alkylation, a common strategy is to use a mono-protected piperazine, such as N-acetylpiperazine, followed by deprotection.

Step 1: N-Alkylation of N-Acetylpiperazine

  • To a stirred suspension of anhydrous potassium carbonate (1.25 eq) and N-acetylpiperazine (1.0 eq) in dry tetrahydrofuran (THF), add cyclopropyl bromide (1.25 eq).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to yield crude N-acetyl-N'-cyclopropylpiperazine.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 69-88% for the alkylation step, based on analogous alkylations.[1]

Step 2: Hydrolysis of the Acetyl Group

  • Reflux the purified N-acetyl-N'-cyclopropylpiperazine in aqueous hydrochloric acid (e.g., 6M HCl) for several hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, cool the mixture and basify with a suitable base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-cyclopropylpiperazine.

Route 2: Reductive Amination

This one-pot procedure involves the reaction of piperazine with cyclopropanone in the presence of a reducing agent. This method has been shown to be high-yielding for analogous cycloalkyl derivatives.[2]

One-Pot Synthesis of 1-Cyclopropylpiperazine

  • In a reaction vessel, dissolve piperazine (1.0 eq) and cyclopropanone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Stir the mixture at room temperature for a short period (e.g., 1 hour) to allow for the formation of the enamine/iminium ion intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or 1-hydrosilatrane (2.0 equiv)[3], portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-cyclopropylpiperazine.

Expected Yield: 70-90%, based on the synthesis of 1-cyclopentylpiperazine which has reported yields up to 88.7%.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the two distinct synthetic routes to 1-cyclopropylpiperazine.

Synthetic_Routes_to_Cyclopropylpiperazine cluster_0 Route 1: Direct N-Alkylation cluster_1 Route 2: Reductive Amination piperazine1 Piperazine protection Protection (e.g., Acetylation) piperazine1->protection n_acetylpiperazine N-Acetylpiperazine protection->n_acetylpiperazine alkylation N-Alkylation n_acetylpiperazine->alkylation n_acetyl_cyclopropylpiperazine N-Acetyl-N'-cyclopropylpiperazine alkylation->n_acetyl_cyclopropylpiperazine cyclopropyl_bromide Cyclopropyl Bromide cyclopropyl_bromide->alkylation deprotection Deprotection (Hydrolysis) n_acetyl_cyclopropylpiperazine->deprotection product1 1-Cyclopropylpiperazine deprotection->product1 piperazine2 Piperazine reductive_amination Reductive Amination (One-Pot) piperazine2->reductive_amination cyclopropanone Cyclopropanone cyclopropanone->reductive_amination product2 1-Cyclopropylpiperazine reductive_amination->product2 reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reductive_amination

References

Spectroscopic Analysis of 1-Cyclopropylpiperazine Dihydrochloride Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for reaction intermediates in the synthesis of 1-Cyclopropylpiperazine dihydrochloride. Understanding the spectroscopic characteristics of these intermediates is crucial for reaction monitoring, quality control, and efficient process development in the pharmaceutical industry. This document compares the common N-acylation pathway with an alternative N-alkylation approach, offering insights into the analytical distinctions at each synthetic stage.

Primary Synthetic Route: N-Acylation of Piperazine

The most prevalent and controlled method for the synthesis of this compound involves the N-acylation of piperazine with cyclopropanecarbonyl chloride, followed by hydrochloride salt formation. This pathway offers high yields and selectivity.

Reaction Scheme:

  • Step 1: Piperazine reacts with cyclopropanecarbonyl chloride to form the intermediate, 1-(cyclopropanecarbonyl)piperazine.

  • Step 2: 1-(cyclopropanecarbonyl)piperazine is treated with hydrochloric acid to yield the final product, this compound.

Spectroscopic Data of Reaction Components (N-Acylation Route)

The following tables summarize the key spectroscopic data for the starting material, intermediate, and final product.

Table 1: Spectroscopic Data for Piperazine (Starting Material)

Spectroscopic TechniqueCharacteristic Features
¹H NMR δ ~2.68 ppm (singlet, 8H, -CH₂-)[1]
¹³C NMR δ ~47.9 ppm (-CH₂)[1]
IR (cm⁻¹) ~3200-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1450 (C-H bend)[2]
Mass Spec (EI) m/z 86 (M⁺), 56, 43[3]

Table 2: Spectroscopic Data for 1-(cyclopropanecarbonyl)piperazine (Intermediate)

Spectroscopic TechniqueCharacteristic Features
¹H NMR (DMSO-d₆) δ 0.71-0.76 (m, 4H, cyclopropyl CH₂), 1.96-2.03 (m, 1H, cyclopropyl CH), 3.04-3.16 (m, 4H, piperazine CH₂), 3.69-4.08 (m, 4H, piperazine CH₂)
¹³C NMR (DMSO-d₆) δ 7.6, 10.7 (cyclopropyl CH₂), 42.2, 42.9 (piperazine CH₂)[4]
HRMS (ESI) m/z 155.1179 (M+H)⁺[4]
IR (cm⁻¹) Expected: ~3300 (N-H stretch), ~2800-3000 (C-H stretch), ~1630 (C=O stretch, amide)

Table 3: Spectroscopic Data for this compound (Final Product)

Spectroscopic TechniqueCharacteristic Features
¹H NMR (DMSO-d₆) δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H, N⁺-H)[1][5]
LC-MS (ESI) m/z 155 (M+H)⁺[1][5]
IR (cm⁻¹) Expected: ~2400-2700 (N⁺-H stretch), ~2800-3000 (C-H stretch), ~1630 (C=O stretch, amide)

Alternative Synthetic Route: N-Alkylation of Piperazine

An alternative approach to synthesize a similar, though structurally distinct, product is the direct N-alkylation of piperazine with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane). This route leads to 1-(cyclopropylmethyl)piperazine. While seemingly more direct, this method can be prone to over-alkylation, yielding the di-substituted product.

Reaction Scheme:

  • Step 1: Piperazine reacts with bromomethylcyclopropane to form the intermediate, 1-(cyclopropylmethyl)piperazine.

  • Step 2: 1-(cyclopropylmethyl)piperazine is treated with hydrochloric acid to yield 1-(cyclopropylmethyl)piperazine dihydrochloride.

Comparative Spectroscopic Analysis

A key differentiator between the N-acylation and N-alkylation routes is the presence of a carbonyl group in the former. This leads to distinct spectroscopic signatures.

Table 4: Comparative Spectroscopic Analysis of Intermediates

Spectroscopic Feature1-(cyclopropanecarbonyl)piperazine (N-Acylation Intermediate)1-(cyclopropylmethyl)piperazine (N-Alkylation Intermediate - Expected)
Key Functional Group AmideTertiary Amine
¹³C NMR Carbonyl Peak Present (δ ~170 ppm)Absent
IR Carbonyl Stretch Strong absorption ~1630 cm⁻¹Absent
¹H NMR Signal adjacent to Cyclopropyl Methine proton (CH)Methylene protons (-CH₂-)

Experimental Protocols

General Spectroscopic Methods
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1] Samples are dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy : IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets or as a thin film.

  • Mass Spectrometry (MS) : Mass spectra are recorded using an electrospray ionization (ESI) source in positive ion mode.[1]

Synthesis and Analysis Workflow

The following diagram illustrates the N-acylation synthesis pathway and the points of spectroscopic analysis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: N-Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Salt Formation cluster_product Final Product cluster_analysis Spectroscopic Analysis Piperazine Piperazine Reaction1 Reaction Piperazine->Reaction1 Analysis_Start NMR, IR, MS Piperazine->Analysis_Start CyclopropanecarbonylChloride Cyclopropanecarbonyl Chloride CyclopropanecarbonylChloride->Reaction1 Intermediate 1-(cyclopropanecarbonyl)piperazine Reaction1->Intermediate Reaction2 Reaction (HCl) Intermediate->Reaction2 Analysis_Inter NMR, IR, MS Intermediate->Analysis_Inter Product 1-Cyclopropylpiperazine dihydrochloride Reaction2->Product Analysis_Final NMR, IR, MS Product->Analysis_Final

Caption: N-Acylation synthesis workflow for this compound.

The logical progression of the reaction can be monitored by observing the disappearance of the N-H proton signal of piperazine and the appearance of the amide carbonyl in the IR and ¹³C NMR spectra of the intermediate. The final salt formation is confirmed by the appearance of the N⁺-H protons in the ¹H NMR spectrum.

Logic_Diagram cluster_changes1 Spectroscopic Changes (Step 1) cluster_changes2 Spectroscopic Changes (Step 2) Start Piperazine (Starting Material) Change1_NMR Disappearance of N-H Appearance of cyclopropyl & amide signals Start->Change1_NMR Change1_IR Appearance of C=O stretch Start->Change1_IR Intermediate 1-(cyclopropanecarbonyl)piperazine (Intermediate) Change2_NMR Appearance of N+-H signals Intermediate->Change2_NMR Change2_IR Shift of N-H stretch to N+-H stretch Intermediate->Change2_IR Product This compound (Final Product) Change1_NMR->Intermediate Change1_IR->Intermediate Change2_NMR->Product Change2_IR->Product

Caption: Logical flow of spectroscopic changes during synthesis.

Conclusion

The N-acylation of piperazine provides a reliable method for the synthesis of this compound. The reaction progress and the identity of the intermediate and final product can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The presence of the amide carbonyl group in the N-acylation intermediate provides a clear spectroscopic marker to differentiate it from intermediates that would be formed in an alternative N-alkylation route. This guide provides the necessary spectroscopic data and experimental framework for researchers to effectively monitor and control this important synthetic transformation.

References

Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity with Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of piperazine-containing compounds is crucial for therapeutic drug monitoring, pharmacokinetic studies, and the screening of drugs of abuse. A significant hurdle in the development of immunoassays for these molecules is the potential for antibody cross-reactivity with structurally similar compounds. This guide provides an objective comparison of antibody performance, supported by experimental data, to aid in the selection and development of specific immunoassays for this important class of molecules.

The piperazine ring is a common structural motif in a wide array of pharmaceuticals and designer drugs. The development of specific antibodies is key to creating reliable immunoassays for their detection. However, the structural similarities among different piperazine derivatives can lead to cross-reactivity, where an antibody binds to compounds other than the specific target analyte. This can result in false-positive results or inaccurate quantification. Understanding the cross-reactivity profile of an antibody is therefore paramount for assay validation and data interpretation.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a polyclonal antibody raised against Benzylpiperazine (BZP) with various other piperazine-containing compounds. The data is derived from a competitive ELISA study and highlights the varying degrees of recognition of structurally related molecules.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Benzylpiperazine (BZP)25100
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)10025
1-(3-Chlorophenyl)piperazine (mCPP)20012.5
1-(4-Methoxyphenyl)piperazine (MeOPP)5005
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)>1000<2.5
Piperazine>10000<0.25

IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding. Cross-reactivity is calculated as (IC50 of BZP / IC50 of test compound) x 100%.

Experimental Protocols

The generation of the comparative cross-reactivity data presented above involves several key experimental stages, from the synthesis of a suitable immunogen to the execution of a competitive immunoassay.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against a small molecule like BZP, it must first be conjugated to a larger carrier protein, a process that begins with hapten synthesis.

  • Hapten Derivatization: A derivative of the target molecule (e.g., BZP) is synthesized to introduce a linker arm with a reactive functional group, such as a carboxylic acid or an amine. The position of this linker is critical as it influences which parts of the molecule are presented to the immune system, thereby shaping the specificity of the resulting antibodies.

  • Carrier Protein Conjugation: The synthesized hapten is then covalently bonded to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). Common conjugation chemistries include the use of carbodiimides (e.g., EDC) to link carboxyl groups on the hapten to amine groups on the protein.

  • Immunogen Purification: The resulting hapten-protein conjugate (immunogen) is purified to remove unconjugated hapten and cross-linking reagents, typically through dialysis or size-exclusion chromatography.

Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of an antibody.

  • Plate Coating: A microtiter plate is coated with a conjugate of the hapten attached to a different carrier protein (e.g., ovalbumin, OVA) than the one used for immunization. This prevents the detection of antibodies that are specific to the carrier protein itself.

  • Competitive Inhibition: A fixed, predetermined concentration of the antibody is pre-incubated with varying concentrations of the target analyte (for the standard curve) or the potentially cross-reacting compounds.

  • Incubation: The antibody-analyte mixtures are then added to the coated microtiter plate wells and incubated. During this step, the free antibody (not bound to the analyte in the sample) will bind to the hapten-OVA conjugate on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added. After washing away unbound secondary antibody, a substrate is added that produces a measurable colorimetric signal in the presence of the enzyme.

  • Data Analysis: The intensity of the signal is inversely proportional to the concentration of the analyte in the sample. A standard curve is generated using the target analyte, and the concentrations of the cross-reacting compounds that produce a 50% inhibition of the maximum signal (IC50) are determined. The percentage of cross-reactivity is then calculated relative to the target analyte.[1]

Visualizing the Workflow and Cross-Reactivity Relationships

To further clarify the experimental process and the principles of cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_hapten Hapten & Immunogen Preparation cluster_antibody Antibody Production cluster_elisa Competitive ELISA Hapten Hapten Synthesis Conjugation Carrier Protein Conjugation (e.g., BSA) Hapten->Conjugation Purification Immunogen Purification Conjugation->Purification Immunization Immunization of Host Animal Purification->Immunization Harvesting Antibody Harvesting & Purification Immunization->Harvesting Competition Competitive Inhibition (Antibody + Analyte) Harvesting->Competition Coating Plate Coating (Hapten-OVA) Coating->Competition Detection Detection (Secondary Ab-HRP & Substrate) Competition->Detection Analysis Data Analysis (IC50 & % Cross-Reactivity) Detection->Analysis cross_reactivity_relationship cluster_piperazines Piperazine Derivatives BZP Benzylpiperazine (BZP) TFMPP TFMPP mCPP mCPP MeOPP MeOPP MDBP MDBP Piperazine Piperazine Antibody Anti-BZP Antibody Antibody->BZP 100% Antibody->TFMPP 25% Antibody->mCPP 12.5% Antibody->MeOPP 5% Antibody->MDBP <2.5% Antibody->Piperazine <0.25%

References

Safety Operating Guide

Proper Disposal of 1-Cyclopropylpiperazine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Cyclopropylpiperazine dihydrochloride, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Adherence to good industrial hygiene and safety practices is essential.[1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][4] Chemical-impermeable gloves are recommended.[1]
Respiratory Protection If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]

II. Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve chemical destruction or controlled incineration.[1] It is imperative to avoid discharging the chemical into drains or sewer systems.[1]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials from spills, in a suitable, closed, and properly labeled container.[1][2][4]

  • Ensure the container is stored in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[1][2]

Step 2: Engage a Licensed Waste Disposal Service

  • The disposal of chemical waste must be conducted by a licensed and approved waste disposal plant.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure compliance with all local, regional, and national hazardous waste regulations.[3][5]

Step 3: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (or an equivalent method).[1]

  • The rinsate should be collected and treated as hazardous waste, to be disposed of along with the chemical.

  • After thorough decontamination, the container can be offered for recycling or reconditioning.[1] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[1]

III. Accidental Release and Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and remove all sources of ignition.[1]

  • Ventilate: Ensure adequate ventilation of the area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]

  • Cleanup:

    • Wear the appropriate PPE as detailed in the table above.

    • For solid spills, carefully sweep up the material, avoiding dust formation.[2][3][4] Use spark-proof tools and explosion-proof equipment.[1]

    • For liquid spills, use an inert absorbent material to soak up the spill.[5]

    • Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[1][2][4]

  • Decontaminate: Clean the spill area thoroughly.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: 1-Cyclopropylpiperazine dihydrochloride for Disposal B Is the material in a suitable, closed container? A->B C Transfer to a suitable, labeled waste container. Wear full PPE. B->C No D Store in a cool, dry, well-ventilated area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) for pickup. D->E F Was the original container emptied? E->F G Triple-rinse the container. Collect rinsate as hazardous waste. F->G Yes I EHS transports waste to a licensed chemical destruction plant or for controlled incineration. F->I No H Recycle, recondition, or puncture and dispose of container in a sanitary landfill. G->H H->I J End of Disposal Process I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Cyclopropylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-Cyclopropylpiperazine dihydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure a safe laboratory environment and regulatory compliance.

Essential Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is required when handling the pure compound or concentrated solutions. Change gloves every 30-60 minutes or immediately if contaminated.[1]Provides protection against skin irritation and absorption.[2] Double-gloving minimizes the risk of exposure in case the outer glove is breached.[1] Regular changes prevent permeation.[1]
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a risk of splashes or aerosol generation.[3][4]Protects against eye irritation from dust particles and splashes of solutions.[2][3] A face shield offers a broader barrier of protection.
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.Prevents inhalation of the powder, which may cause respiratory irritation.[2][3]
Protective Clothing A knee-length laboratory coat with long sleeves and tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents skin contact with the chemical.[3] The apron provides an additional layer of protection against spills.
Foot Protection Closed-toe, non-slip, chemically resistant shoes.Protects feet from spills and falling objects.[4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The storage location should be clearly marked as a designated area for hazardous chemicals. Keep the container tightly closed.[2][3]

Weighing the Compound
  • Designated Area: All weighing of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.

  • Procedure:

    • Don all required PPE as outlined in the table above.

    • Decontaminate the weighing area before and after use.

    • Use a disposable weigh boat or paper.

    • Carefully transfer the desired amount of powder using a clean, designated spatula. Avoid creating dust.

    • Once the desired weight is obtained, securely close the primary container.

    • The used weigh boat and any contaminated utensils should be disposed of as hazardous waste.

Solution Preparation
  • Location: All solution preparation must be performed in a certified chemical fume hood.

  • Procedure:

    • Don all required PPE.

    • Place a magnetic stir bar in the receiving flask.

    • Slowly add the weighed this compound to the solvent.

    • Stir the solution until the solid is completely dissolved.

    • Clearly label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of chemical waste and contaminated materials is critical to protect personnel and the environment. All waste generated from handling this compound is considered hazardous waste.

Chemical Waste
  • Aqueous and Organic Solutions: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used.

  • Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash or down the drain.

Contaminated Materials
  • PPE: All used PPE, including gloves, aprons, and respirator cartridges, must be disposed of in a designated hazardous waste container.[7] These items should not be placed in the regular trash.

  • Labware and Consumables: Disposable labware (e.g., weigh boats, pipette tips, centrifuge tubes) and other contaminated materials must be collected in a designated hazardous waste container.

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbent pads, wipes) are considered hazardous waste and must be disposed of accordingly.

Waste Container Management
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.

  • Storage: Store hazardous waste containers in a designated satellite accumulation area, away from general work areas.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Receive & Store Receive & Store Prepare Work Area->Receive & Store Weigh Compound Weigh Compound Receive & Store->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.